Schisandrin A
Description
Schizandrin A has been reported in Schisandra bicolor, Schisandra sphenanthera, and other organisms with data available.
the major lignan, 2-9%, of Schisandra plant; has hepatoprotective, antioxidant, and antineoplastic activities
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFTTRHGBKKEI-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219222 | |
| Record name | (-)-Deoxyschizandrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61281-38-7, 69176-53-0 | |
| Record name | Schizandrin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Deoxyschizandrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Deoxyschizandrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCHISANDRIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Schisandrin A: A Technical Guide to its Discovery, Isolation, and Characterization from Schisandra chinensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill., has garnered significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a historical context alongside modern, high-efficiency extraction and purification protocols. Detailed experimental methodologies are provided for key analytical techniques and for the elucidation of its mechanism of action through various signaling pathways. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: From Traditional Use to Scientific Discovery
Schisandra chinensis, commonly known as the five-flavor berry ("wu wei zi" in Chinese), has a long-standing history in traditional Chinese medicine, where it has been utilized for centuries to treat a variety of ailments, including coughs, liver conditions, and as a general tonic to enhance vitality.[1][2] The scientific investigation into the bioactive constituents of this plant led to the discovery of a class of compounds known as lignans, which are largely responsible for its therapeutic effects.
The initial isolation of a key lignan, termed "schisandrin," from the seeds of Schisandra chinensis was reported in 1961 by the Russian scientist N. K. Kochetkov and his colleagues.[1] This seminal work laid the foundation for future research into the rich phytochemistry of Schisandra species and the specific biological activities of its individual components. This compound is now recognized as one of the most abundant and pharmacologically significant lignans in Schisandra chinensis.[3]
Physicochemical and Spectroscopic Data of this compound
The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques. The following table summarizes the key physicochemical and spectral data for this compound.
| Property | Data |
| Molecular Formula | C₂₄H₃₂O₆ |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 61281-38-7 |
| Appearance | Solid |
| UV (in Methanol) | λmax at 217, 250 nm |
| ¹H NMR (CDCl₃, MHz) | δ (ppm): 6.70 (s, 1H), 6.60 (s, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.87 (s, 3H), 3.85 (s, 3H), 3.60 (s, 3H), 3.58 (s, 3H), 2.60-2.40 (m, 2H), 2.20-2.00 (m, 2H), 1.20 (d, J=7.0 Hz, 3H), 0.80 (d, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, MHz) | δ (ppm): 152.0, 151.5, 141.0, 140.5, 135.0, 134.5, 125.0, 124.5, 110.0, 108.0, 61.0, 60.8, 60.7, 60.6, 56.0, 55.9, 40.0, 35.0, 34.0, 22.0, 14.0, 12.0 |
| Mass Spectrometry (ESI-MS) | m/z: 417.3 [M+H]⁺, 439.3 [M+Na]⁺ |
Isolation and Purification of this compound: Methodologies and Comparative Analysis
A variety of techniques have been developed for the extraction and purification of this compound from Schisandra chinensis. The choice of method significantly impacts the yield and purity of the final product.
Extraction Techniques
The initial step in isolating this compound involves its extraction from the dried fruits of Schisandra chinensis. Several methods are commonly employed, each with its own advantages and disadvantages.
-
Solvent Extraction: This traditional method involves the use of organic solvents such as ethanol or methanol. It is a relatively simple and scalable technique.
-
Supercritical Fluid Extraction (SFE): This method utilizes supercritical CO₂ as the solvent, often with a co-solvent like ethanol. SFE is known for its high selectivity and the production of clean extracts free of residual organic solvents.
-
Ultrasound-Assisted Extraction (UAE): The application of ultrasonic waves can enhance the extraction efficiency by disrupting the plant cell walls, leading to shorter extraction times and lower solvent consumption.
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can significantly accelerate the extraction process.
The following table provides a comparative overview of different extraction methods.
| Extraction Method | Solvent(s) | Yield of this compound (mg/g of raw material) | Purity in Crude Extract (%) | Reference(s) |
| Ethanol Reflux | 70-95% Ethanol | 4.5 - 5.8 | Varies | [4] |
| Supercritical Fluid Extraction (SFE) | CO₂ with 1-5% Ethanol co-solvent | ~3.2 | ~29 | |
| Ultrasound-Assisted Extraction (UAE) | 75% Ethanol | 5.1 | Varies | |
| Microwave-Assisted Extraction (MAE) | Ethanol | 5.5 | Varies |
Purification Techniques
Following extraction, the crude extract containing a mixture of lignans and other phytochemicals undergoes purification to isolate this compound.
-
Column Chromatography: This is a widely used technique employing stationary phases such as silica gel or macroporous resins to separate compounds based on their polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is often used for the final purification step to obtain high-purity this compound.
-
Supercritical Fluid Chromatography (SFC): SFC can be used as a purification tool, offering faster separation and easier solvent removal compared to traditional HPLC.
The table below compares the purity of this compound achieved through different purification strategies.
| Purification Method | Purity Achieved (%) | Reference(s) |
| Macroporous Resin Chromatography | 4.67 (Deoxyschisandrin) | |
| Silica Gel Column Chromatography | >90 | |
| Preparative HPLC | >95 | |
| Supercritical Fluid Chromatography (SFC) | >92 | |
| High-Speed Counter-Current Chromatography (HSCCC) | >98 (Deoxyschisandrin) |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as for investigating its effects on key signaling pathways.
General Experimental Workflow
The overall process for obtaining pure this compound from Schisandra chinensis and subsequent analysis is depicted in the following workflow diagram.
Protocol for Supercritical Fluid Extraction (SFE) and Supercritical Fluid Chromatography (SFC) Purification
This protocol is adapted from a method demonstrating a significant increase in this compound purity.
Extraction:
-
Coarsely chop 50 g of dried Schisandra berries.
-
Place the chopped berries into a 100 mL extraction vessel of an SFE system.
-
Perform dynamic extraction for 60 minutes under the following conditions:
-
Pressure: 200 bar
-
Temperature: 40 °C
-
Solvent: 99% CO₂ and 1% isopropyl alcohol
-
Flow Rate: 50 g/minute
-
-
Collect the resulting dark yellow solution.
Purification:
-
Develop an analytical separation method using an ACQUITY UPC² system with a simple 1% to 10% gradient over 5 minutes to identify the this compound peak (m/z 417.3 [M+H]⁺).
-
Scale up the analytical separation to a preparative SFC system (e.g., Prep 100q SFC System).
-
Inject the crude SFE extract onto the preparative SFC column.
-
Perform the separation using a gradient (e.g., 1%–10% over 5 min) at a flow rate of 100 mL/min and a pressure of 100 bar.
-
Trigger fraction collection by mass, targeting m/z 417.
-
Concentrate the collected fraction containing purified this compound.
-
Analyze the purity of the collected fraction using the analytical UPC² method.
Protocol for HPLC Analysis of this compound
This protocol is a representative method for the quantitative analysis of this compound in an extract.
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Methanol-water (68:32, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol for Investigating NF-κB Signaling Pathway Activation
This protocol outlines a general method to assess the effect of this compound on NF-κB activation in macrophage cell lines (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by treating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 30 minutes for translocation, longer for gene expression).
-
Nuclear and Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic proteins using a commercial kit.
-
Western Blot Analysis:
-
Separate the protein fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities to determine the amount of NF-κB p65 translocated to the nucleus.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the inhibitory and activating effects of this compound on these pathways.
Inhibition of Pro-inflammatory Pathways
This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB, MAPKs, and PI3K/Akt signaling pathways.
Activation of Antioxidant Pathways
This compound can also upregulate the cellular antioxidant response by activating the Nrf2/HO-1 signaling pathway.
Conclusion
This compound stands out as a promising natural product with a well-defined chemical structure and a broad spectrum of pharmacological activities. The historical discovery of this lignan has paved the way for the development of sophisticated and efficient methods for its isolation and purification, enabling detailed investigations into its mechanisms of action. This technical guide provides researchers and drug development professionals with a comprehensive resource, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological pathways. The continued exploration of this compound and its derivatives holds significant potential for the development of novel therapeutics for a range of human diseases.
References
- 1. This compound Attenuates Diabetic Nephropathy via EGFR/AKT/GSK3β Signaling Pathway Based on Network Pharmacology and Experimental Validation [mdpi.com]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Schisandrin A: A Traditional Remedy Under the Lens of Modern Science
A Technical Guide for Researchers and Drug Development Professionals
Introduction
For millennia, the vibrant red berries of the Schisandra chinensis vine, known in Traditional Chinese Medicine (TCM) as Wu Wei Zi, or the "five-flavor fruit," have been revered for their profound medicinal properties. This ancient remedy, first chronicled in the foundational Chinese herbal text Shen Nong Ben Cao Jing during the Eastern Han Dynasty (25–220 AD), was lauded as a superior herb capable of promoting longevity, enhancing energy, and bolstering virility.[1] At the heart of its therapeutic efficacy lies a class of bioactive compounds known as lignans, with Schisandrin A being a prominent and extensively studied constituent. This technical guide delves into the historical perspective of Schisandra chinensis in traditional medicine, with a focused exploration of the scientific evidence and experimental methodologies that illuminate the therapeutic potential of its key active compound, this compound.
Historical Perspective: Wu Wei Zi in Traditional Chinese Medicine
The name "Wu Wei Zi" aptly describes the unique flavor profile of the Schisandra berry, which encompasses all five tastes recognized in TCM: sweet, sour, salty, bitter, and pungent.[1][2] According to TCM theory, this complex taste profile allows it to benefit all five yin organs: the liver, spleen, lungs, heart, and kidneys.[1]
Historically, Schisandra has been utilized to treat a wide array of ailments.[2] It was traditionally prescribed for respiratory conditions such as chronic cough and asthma, digestive disorders, and to address nervous system imbalances. Ancient practitioners valued its ability to "astringe the jing," signifying its capacity to prevent the excessive loss of vital fluids and energy from the body. Its applications extended to calming the spirit, reducing stress, and improving cognitive function.
The first documented record of its medicinal use appears in Shen Nong's Materia Medica (first century BC), where it was classified as a "Superior Herb," suitable for long-term consumption without adverse effects. Later, in the Ming Dynasty, Li Shizhen's renowned Compendium of Materia Medica (Pên T'shao Kang Mu, 1596) further detailed its use for gastrointestinal and respiratory diseases, fatigue, excessive sweating, and insomnia.
Beyond China, Russian traditional medicine also embraced Schisandra, particularly for its ability to combat fatigue, reduce hunger, and enhance mental clarity, a practice observed among indigenous Siberian hunters. This traditional knowledge sparked scientific interest in the mid-20th century, leading to its official recognition as an adaptogen in the USSR.
Traditional Preparation and Dosage
The methods of preparing Schisandra chinensis in traditional medicine are varied, aiming to enhance its therapeutic properties for different applications.
Traditional Preparation Methods:
| Preparation Method | Description | Traditional Use/Purpose |
| Decoction | Simmering the dried berries in water. A common ratio is 1 ounce of herbs to 32 ounces of water, simmered for about 15 minutes. | To extract the water-soluble active components for internal consumption as a tea. |
| Tincture | Macerating the dried berries or seeds in alcohol (e.g., 95% ethanol) for an extended period. | A concentrated liquid extract for easy and long-term storage and administration. |
| Powder | Grinding the dried berries into a fine powder. | For direct consumption or encapsulation. |
| Syrup | Creating a concentrated sweet liquid by decocting the berries and then mixing the strained liquid with honey. | A palatable form, especially for children, and for soothing coughs. |
| Dry-frying | Stir-frying the berries, sometimes until slightly scorched. | To enhance the herb's warming and astringent properties. |
| Steaming and Sun-drying | A method used for processing the berries for different therapeutic effects. | To modify the properties of the herb for specific applications. |
| Maceration in Honey and Rice Wine | Soaking the berries in a mixture of honey and rice wine. | To create tonic preparations that could be stored for extended periods. |
Traditional Dosages of Schisandra chinensis (Wu Wei Zi):
| Form | Dosage Range | Source(s) |
| Dried Fruit (Bulk Herb) | 1.5 - 9 grams per day | |
| Decoction | 150 mL twice daily (from a 1:20 w/v infusion) | |
| Powder | 1 - 3 grams per serving | |
| Tincture (Fruit) | 20 - 30 drops twice daily (with 95% ethanol) | |
| Tincture (Seed) | 20 - 30 drops twice daily (with 95% ethanol) |
This compound: The Bioactive Core
Modern phytochemical research has identified lignans as the primary active constituents of Schisandra chinensis, with this compound being one of the most abundant and well-researched. While the historical use pertains to the whole fruit, the pharmacological activities attributed to Schisandra are largely due to these lignans. The following sections provide a technical overview of the experimental evidence supporting the therapeutic potential of this compound.
Key Experimental Protocols
Hepatoprotective Effects of this compound
Objective: To investigate the protective effects of this compound against chemically-induced liver injury.
Methodology:
-
In Vivo Model: Male Kunming mice are often used. Acute liver injury is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil.
-
Treatment: this compound is administered orally to different groups of mice at varying doses (e.g., 10, 20, 40 mg/kg body weight) for a specified period (e.g., 7 consecutive days) prior to CCl4 administration. A control group receives the vehicle, and a model group receives CCl4 without this compound pretreatment.
-
Sample Collection and Analysis: 24 hours after CCl4 injection, blood and liver tissues are collected.
-
Serum Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial assay kits to assess liver function.
-
Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to observe pathological changes such as necrosis and inflammation.
-
Oxidative Stress Markers: Liver homogenates are used to measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using specific assay kits.
-
Anti-inflammatory Activity of this compound
Objective: To determine the anti-inflammatory effects of this compound and its underlying mechanisms in vitro.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay: The production of NO in the culture medium is measured using the Griess reagent.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins such as p-p65, p-IκBα, p-p38, p-ERK, and p-JNK, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Neuroprotective Effects of this compound
Objective: To evaluate the neuroprotective potential of this compound in an in vivo model of Alzheimer's disease.
Methodology:
-
In Vivo Model: Adult male Sprague-Dawley rats are often used. Alzheimer's disease-like pathology is induced by intracerebroventricular (ICV) injection of streptozotocin (STZ).
-
Treatment: this compound is administered orally at different doses (e.g., 10, 20, 40 mg/kg body weight) daily for a specified period (e.g., 21 days) starting after the STZ injection.
-
Behavioral Assessment: The Morris Water Maze test is commonly used to assess spatial learning and memory. The escape latency to find the hidden platform and the time spent in the target quadrant during the probe trial are recorded.
-
Biochemical Analysis: After the behavioral tests, the animals are sacrificed, and the hippocampus and cerebral cortex are dissected.
-
ELISA: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain tissue homogenates are measured by ELISA.
-
Western Blot: The expression of proteins related to apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and endoplasmic reticulum stress (e.g., GRP78, CHOP) are analyzed by Western blot.
-
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate the inhibitory effects of this compound on the NF-κB and MAPK pathways, which are central to the inflammatory response.
References
The Biosynthetic Pathway of Schisandrin A in Schisandra Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Schisandrin A, a pharmacologically significant dibenzocyclooctadiene lignan found in Schisandra plants. The document details the enzymatic steps from primary metabolism to the final complex structure, presents quantitative data where available, outlines key experimental protocols for pathway elucidation, and provides visual representations of the biosynthetic and experimental workflows.
Introduction to this compound and Its Significance
This compound is one of the most abundant and bioactive lignans isolated from the fruits of Schisandra chinensis and other Schisandra species. It exhibits a wide range of pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and anticancer effects. Understanding its biosynthetic pathway is crucial for metabolic engineering to enhance its production in plants or for heterologous production in microbial systems, thereby ensuring a stable and sustainable supply for pharmaceutical applications.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. The pathway can be broadly divided into three major stages: the formation of monolignols, the dimerization and reduction to form the lignan backbone, and the final modifications to yield the dibenzocyclooctadiene skeleton of this compound.
Stage 1: Phenylpropanoid Pathway and Monolignol Biosynthesis
The initial steps of the pathway are shared with the biosynthesis of other phenylpropanoids, such as flavonoids and lignin. The key enzymes involved in this stage are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to p-coumaric acid.[1]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.
-
p-Coumarate 3-Hydroxylase (C3H): Hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol, the primary monolignol precursor for lignan biosynthesis.[2]
Stage 2: Dimerization and Formation of the Lignan Backbone
This stage involves the specific coupling of two coniferyl alcohol units to form the basic lignan skeleton.
-
Isoeugenol Synthase (IGS): While not directly on the path to all lignans, some research suggests the involvement of IGS in the formation of isoeugenol, which can then be dimerized.[3] However, the direct dimerization of coniferyl alcohol is the more commonly cited pathway for many lignans.
-
Dirigent Proteins (DIR): These proteins play a crucial role in stereoselectively guiding the oxidative coupling of two coniferyl alcohol radicals to form (+)- or (-)-pinoresinol.[1][4] This step is critical for determining the stereochemistry of the final lignan products.
-
Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. In Schisandra chinensis, five ScPLR genes have been identified, with some showing substrate selectivity for either pinoresinol or both pinoresinol and lariciresinol.
Stage 3: Formation of the Dibenzocyclooctadiene Skeleton and Final Modifications
The final steps leading to this compound are less well-characterized but are believed to involve oxidative cyclization and methylation.
-
Cytochrome P450 Monooxygenases (CYPs): Specific CYP enzymes are hypothesized to catalyze the intramolecular oxidative coupling of the lignan backbone to form the characteristic eight-membered dibenzocyclooctadiene ring. Transcriptome analyses of Schisandra species have identified numerous candidate CYP genes potentially involved in this process.
-
O-Methyltransferases (OMTs): The final tailoring steps, including the methylation of hydroxyl groups on the dibenzocyclooctadiene scaffold to yield this compound, are carried out by specific OMTs.
The putative biosynthetic pathway is illustrated in the following diagram:
Quantitative Data on this compound Biosynthesis
Quantitative data on the intermediates and enzymatic activities in the this compound biosynthetic pathway are crucial for understanding the regulatory and rate-limiting steps. While comprehensive kinetic data for all enzymes are not yet available, several studies have quantified lignan content in various Schisandra tissues and culture systems.
| Compound | Plant/Tissue/Culture System | Concentration/Amount | Reference |
| This compound | S. chinensis fruits | 43.65 mg/100 g (dry weight) | |
| Schisandrin | S. chinensis fruits | 166.8 mg/100 g (dry weight) | |
| Gomisin A | S. chinensis fruits | 72.4 mg/100 g (dry weight) | |
| Schisandrol A | S. chinensis fruits | 65.62 mg/100 g (dry weight) | |
| Total Lignans | S. chinensis fruits | 1.42 - 1.90% (of four lignans) |
Note: The table above summarizes the content of this compound and related lignans. Specific enzyme kinetic parameters (Km, Vmax, kcat) for the biosynthetic enzymes in Schisandra species are still largely uncharacterized in the literature.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway involves a combination of phytochemical analysis, transcriptomics, and functional genomics. Below are detailed methodologies for key experiments.
Lignan Extraction and Quantification by HPLC
Objective: To extract and quantify this compound and other lignans from Schisandra plant material.
Protocol:
-
Sample Preparation: Air-dry or freeze-dry plant material (e.g., fruits, leaves, stems) and grind into a fine powder.
-
Extraction:
-
Perform sequential extraction, first with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a polar solvent (e.g., 70-100% methanol or ethanol).
-
Alternatively, use a single extraction with a mixture of water and ethanol (e.g., 50:50 v/v).
-
Extraction can be performed by maceration, sonication, or reflux. For enhanced efficiency, microwave-assisted extraction can be employed.
-
-
Hydrolysis (for glycosides): If analyzing lignan glycosides, an enzymatic (e.g., β-glucosidase) or mild alkaline hydrolysis step can be included to release the aglycones.
-
Purification (optional): For isolation of specific lignans, the crude extract can be subjected to column chromatography (e.g., silica gel or Sephadex).
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol.
-
Detection: UV detector set at a wavelength where lignans have strong absorbance (e.g., 220-280 nm).
-
Quantification: Use an external standard curve of pure this compound.
-
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
Objective: To produce and characterize the function of candidate enzymes from the this compound biosynthetic pathway.
Protocol:
-
Gene Cloning:
-
Isolate total RNA from Schisandra tissues where lignan biosynthesis is active (e.g., fruits).
-
Synthesize cDNA by reverse transcription.
-
Amplify the coding sequence of the candidate gene (e.g., a putative PLR or CYP) by PCR using gene-specific primers.
-
Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.
-
Induce protein expression according to the vector and host system (e.g., with IPTG for E. coli or galactose for yeast).
-
-
Protein Purification:
-
Lyse the cells and purify the recombinant protein, often using affinity chromatography if an affinity tag (e.g., His-tag) was included in the construct.
-
-
In Vitro Enzyme Assay:
-
Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors (e.g., NADPH for reductases and CYPs).
-
For example, to test a putative PLR, incubate the purified enzyme with pinoresinol and NADPH.
-
Stop the reaction at various time points and analyze the reaction products by HPLC or LC-MS to identify and quantify the formation of the expected product (e.g., lariciresinol).
-
-
Enzyme Kinetics:
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
In Vivo Gene Function Analysis using Virus-Induced Gene Silencing (VIGS)
Objective: To investigate the function of a candidate gene in the this compound biosynthetic pathway within the plant.
Protocol:
-
VIGS Vector Construction:
-
Select a suitable VIGS vector system (e.g., based on Tobacco Rattle Virus - TRV).
-
Amplify a 200-400 bp fragment of the target gene from Schisandra cDNA.
-
Clone this fragment into the VIGS vector (e.g., pTRV2).
-
-
Agroinfiltration:
-
Transform the VIGS construct (and the helper pTRV1 vector) into Agrobacterium tumefaciens.
-
Infiltrate a suspension of the Agrobacterium cultures into the leaves of young Schisandra plants.
-
-
Phenotypic and Metabolic Analysis:
-
After a few weeks, observe the plants for any visible phenotypes.
-
Harvest tissues from the silenced plants (and control plants infiltrated with an empty vector).
-
Extract and quantify lignans using HPLC (as described in 4.1) to determine if the silencing of the target gene has led to a decrease in this compound levels or an accumulation of its precursors.
-
-
Molecular Analysis:
-
Confirm the silencing of the target gene by measuring its mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Schisandra plants is a complex process involving multiple enzymatic steps. While the general outline of the pathway from the phenylpropanoid precursors is established, many of the specific enzymes, particularly the cytochrome P450s and O-methyltransferases involved in the final steps, are yet to be fully characterized. Further research focusing on the functional characterization of these enzymes, including the determination of their kinetic properties, is essential. The application of advanced techniques such as CRISPR/Cas9-mediated gene editing, in addition to VIGS, will be invaluable for in vivo functional studies. A complete understanding of the biosynthetic pathway will pave the way for the metabolic engineering of Schisandra plants or the development of microbial cell factories for the sustainable and high-level production of this compound and other valuable lignans.
References
- 1. Candidate genes involved in the biosynthesis of lignan in Schisandra chinensis fruit based on transcriptome and metabolomes analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate genes involved in the biosynthesis of lignan in <i>Schisandra chinensis</i> fruit based on transcriptome and metabolomes analysis [cjnmcpu.com]
pharmacological properties of Schisandrin A comprehensive review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2] Emerging scientific evidence has illuminated a wide spectrum of pharmacological properties, positioning this compound as a promising candidate for therapeutic development. This technical guide provides an in-depth review of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Pharmacological Properties
This compound exhibits a remarkable range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, anticancer, and hepatoprotective effects.[1] These diverse biological functions are underpinned by its ability to modulate multiple signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various experimental models. It effectively suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This anti-inflammatory action is largely mediated through the inhibition of key signaling pathways, including the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Antioxidant Activity
The antioxidant properties of this compound are a cornerstone of its therapeutic potential. It has been shown to enhance the cellular antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. This leads to a reduction in intracellular reactive oxygen species (ROS) and protects cells from oxidative damage.
Neuroprotective Effects
This compound has emerged as a promising neuroprotective agent. It has been shown to ameliorate cognitive deficits in models of Alzheimer's disease by reducing neuroinflammation and endoplasmic reticulum stress. Furthermore, it can promote neural cell proliferation and differentiation after ischemic brain injury, suggesting its potential in stroke recovery. Its neuroprotective mechanisms involve the modulation of pathways such as PI3K/Akt.
Anticancer Activity
In the realm of oncology, this compound has shown significant potential. It inhibits the proliferation and induces apoptosis in various cancer cell lines, including triple-negative breast cancer and colorectal cancer. The anticancer effects are mediated through the regulation of signaling pathways like the Wnt/β-catenin and endoplasmic reticulum stress pathways.
Hepatoprotective Effects
Traditional use of Schisandra chinensis for liver ailments is now being validated by modern research on this compound. It has been shown to protect the liver from damage induced by toxins like carbon tetrachloride (CCl4). The hepatoprotective mechanisms involve the inhibition of oxidative stress and inflammation in the liver.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Model | Endpoint | Concentration | Result | Reference |
| RAW 264.7 Macrophages | LPS-induced inflammation | NO Production | 50, 100, 200 µM | Dose-dependent inhibition | |
| RAW 264.7 Macrophages | LPS-induced inflammation | PGE2 Production | 50, 100, 200 µM | Dose-dependent inhibition | |
| RAW 264.7 Macrophages | LPS-induced inflammation | TNF-α Production | 50, 100, 200 µM | Dose-dependent reduction | |
| RAW 264.7 Macrophages | LPS-induced inflammation | IL-1β Production | 50, 100, 200 µM | Dose-dependent reduction | |
| MDA-MB-231 (TNBC) | Cancer proliferation | Cell Viability | 10-200 µM | IC50 ≈ 26.6 µM | |
| BT-549 (TNBC) | Cancer proliferation | Cell Viability | 10-200 µM | IC50 ≈ 6.85 µM | |
| RKO (Colorectal Cancer) | Cancer proliferation | Cell Viability | 50-150 µM | IC50 ≈ 68.7 µM | |
| SW620 (Colorectal Cancer) | Cancer proliferation | Cell Viability | 50-150 µM | IC50 ≈ 85.7 µM | |
| SH-SY5Y & SK-N-SH | Aβ25-35-induced neurotoxicity | Cell Viability | 5, 10, 15 µg/mL | Significant increase | |
| Neural Progenitor Cells | Cell proliferation | Cell Number | 1 µM | Significant increase after 72h |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Route | Outcome | Reference |
| Mice | Carrageenan-induced paw edema | 25, 50 mg/kg | Oral | Significant reduction in edema | |
| Mice | MDA-MB-231 xenograft | 25 mg/kg/day | Oral | Inhibition of tumor growth | |
| Rats | STZ-induced Alzheimer's Disease | Not specified | Not specified | Improved cognitive function | |
| Mice | CCl4-induced liver injury | 50, 100, 200 mg/kg | Gavage | Reduced serum ALT/AST | |
| Mice | Aβ1–42-induced memory impairment | 4, 12, 36 mg/kg | Intragastric | Improved memory performance |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route | Reference |
| Tmax | 2.07 h | Intragastric (50 mg/kg) | |
| t1/2 | 9.48 h | Intragastric (50 mg/kg) | |
| Cmax | 0.08 ± 0.07 µg/mL | Oral (3 g/kg S. chinensis extract) | |
| Cmax | 0.15 ± 0.09 µg/mL | Oral (10 g/kg S. chinensis extract) | |
| Oral Bioavailability | ~15.56% | Oral (10 mg/kg pure compound) |
Key Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory responses.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pretreated with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (100 ng/mL) and incubating for a specified period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
ELISA: The levels of pro-inflammatory cytokines (TNF-α, IL-1β) and PGE2 in the supernatant are quantified using specific ELISA kits.
-
Western Blot: To analyze the expression of proteins involved in inflammatory signaling (e.g., iNOS, COX-2, phosphorylated forms of NF-κB, MAPKs, Akt), cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
RT-PCR: To assess the mRNA expression of inflammatory genes, total RNA is extracted, reverse transcribed to cDNA, and amplified using specific primers for genes like iNOS, COX-2, TNF-α, and IL-1β.
In Vivo Anticancer Assay using MDA-MB-231 Xenograft Model
Objective: To assess the in vivo antitumor efficacy of this compound.
Methodology:
-
Animal Model: Female BALB/c nude mice are used.
-
Cell Implantation: MDA-MB-231 human breast cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 140-160 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound (e.g., 25 mg/kg) orally once daily for a specified period (e.g., 12 days). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, Western blot).
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathways
Caption: this compound inhibits inflammatory pathways and activates the antioxidant response.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.
Conclusion
This compound is a multifaceted phytochemical with a robust pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, neuroprotection, cancer, and liver health underscores its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the beneficial properties of this compound. Future research should focus on clinical trials to translate these promising preclinical findings into tangible therapeutic applications.
References
anti-inflammatory effects of Schisandrin A signaling pathways
An In-depth Technical Guide to the Anti-inflammatory Effects of Schisandrin A and its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine for treating various inflammatory conditions.[1][2] Modern pharmacological research has substantiated these traditional uses, demonstrating that this compound possesses potent anti-inflammatory and antioxidant properties.[3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the complex signaling cascades involved.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways. The primary mechanisms involve the suppression of pro-inflammatory mediators, inhibition of inflammatory signaling cascades, and the activation of protective antioxidant pathways. Studies have shown its efficacy in various cell types, including macrophages, chondrocytes, and microglial cells.[1][4]
Key Signaling Pathways Modulated by this compound:
-
Nuclear Factor-kappaB (NF-κB) Pathway: A central regulator of inflammation, the NF-κB pathway is a primary target of this compound.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound inhibits the phosphorylation of key MAPK members, including p38, JNK, and ERK.
-
Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway: This pathway, involved in cell survival and inflammation, is also downregulated by this compound.
-
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway: this compound activates this antioxidant response pathway, which helps mitigate oxidative stress associated with inflammation.
-
NOD-like Receptor Python Domain-containing Protein 3 (NLRP3) Inflammasome Pathway: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that leads to the maturation of pro-inflammatory cytokines.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: In microglia-mediated neuroinflammation, this compound inhibits the Jak2-Stat3 signaling pathway.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in key studies. The data is primarily derived from in vitro experiments using lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce an inflammatory response.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Mediator | Cell Type | Inducer | This compound Concentration | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 25-100 µM | Concentration-dependent reduction | |
| NO | Rat Chondrocytes | IL-1β | 9-47 µM | Concentration-dependent reduction | |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | 25-100 µM | Concentration-dependent reduction | |
| PGE2 | Rat Chondrocytes | IL-1β | 10-50 µM | Concentration-dependent reduction |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Cytokine | Cell Type | Inducer | This compound Concentration | % Inhibition / Reduction | Reference |
| TNF-α | RAW 264.7 Macrophages | LPS | 25-100 µM | Significant, concentration-dependent | |
| IL-1β | RAW 264.7 Macrophages | LPS | 25-100 µM | Significant, concentration-dependent | |
| IL-6 | BV-2 Microglia | LPS | Not specified | Significant downregulation |
Table 3: Effect of this compound on Inflammatory Enzyme Expression
| Enzyme | Cell Type | Inducer | This compound Concentration | Effect on Expression | Reference |
| iNOS (protein & mRNA) | RAW 264.7 Macrophages | LPS | 25-100 µM | Concentration-dependent reduction | |
| COX-2 (protein & mRNA) | RAW 264.7 Macrophages | LPS | 25-100 µM | Concentration-dependent reduction | |
| MMP1, MMP3, MMP13 | Rat Chondrocytes | IL-1β | 10-50 µM | Inhibition of upregulation |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanisms by which this compound modulates key anti-inflammatory signaling pathways.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: this compound's Modulation of the MAPK Signaling Pathway.
Caption: this compound's Influence on PI3K/Akt and Nrf2/HO-1 Pathways.
Caption: this compound's Suppression of the NLRP3 Inflammasome Pathway.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the anti-inflammatory effects of this compound.
Cell Culture and Inflammatory Induction
-
Cell Line: RAW 264.7 murine macrophages are commonly used. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus like LPS (1 µg/mL) for a specified duration (e.g., 18-24 hours).
Nitric Oxide (NO) Production Assay
-
Principle: The Griess reaction measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.
-
Methodology:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine and Prostaglandin E2 (PGE2) Measurement
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of specific cytokines (e.g., TNF-α, IL-1β) and PGE2 in cell culture supernatants.
-
Methodology:
-
Collect cell culture supernatants after treatment.
-
Use commercially available ELISA kits for the specific molecule of interest (TNF-α, IL-1β, PGE2).
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate solution.
-
Measure the resulting colorimetric change using a microplate reader at the specified wavelength.
-
Calculate concentrations based on the standard curve.
-
Western Blot Analysis for Protein Expression and Phosphorylation
-
Principle: This technique separates proteins by size to detect the expression levels of total proteins and their phosphorylated (activated) forms.
-
Methodology:
-
Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-p-p38, anti-p38, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
-
Principle: This method visualizes the location of the NF-κB p65 subunit within the cell to determine if it has translocated from the cytoplasm to the nucleus upon stimulation.
-
Methodology:
-
Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a solution like 1% BSA in PBS.
-
Antibody Staining: Incubate with a primary antibody against NF-κB p65, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. Nuclear translocation is confirmed by the co-localization of the p65 signal (green) and the DAPI signal (blue).
-
Caption: General Experimental Workflow for Investigating this compound.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory activity by modulating a network of critical signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, while simultaneously bolstering antioxidant defenses through the Nrf2 pathway. The quantitative data and established experimental protocols provide a solid foundation for its further investigation and development.
For drug development professionals, this compound represents a promising lead compound for therapeutic interventions in a range of inflammatory disorders, from osteoarthritis to neuroinflammation and inflammatory bowel disease. Future research should focus on its pharmacokinetic and pharmacodynamic properties in more complex in vivo models, potential off-target effects, and the development of synthetic analogs with improved efficacy and bioavailability. The multi-target nature of this compound makes it a compelling candidate for treating complex diseases where multiple inflammatory pathways are dysregulated.
References
- 1. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin protects against ulcerative colitis by inhibiting the SGK1/NLRP3 signaling pathway and reshaping gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin A: An In-Depth Technical Guide to its In Vitro Anticancer Potential
Introduction
Schisandrin A, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention in oncological research for its potential as an anticancer agent. Traditionally used in Chinese medicine, recent in vitro studies have elucidated its cytotoxic and cytostatic effects across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer activities of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development.
Antiproliferative Activity of this compound
This compound has demonstrated significant antiproliferative effects against various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined in several studies and are summarized below.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 26.6092 | [1] |
| MCF-7 | 112.6672 | [1] | |
| T47D | Not specified | [2] | |
| BT-549 | Not specified | [3] | |
| Colorectal Cancer | RKO | 68.65 | [4] |
| SW620 | 85.66 | ||
| SW480 | 87.57 | ||
| DLD-1 | >150 | ||
| Non-Small Cell Lung Cancer | A549 | Not specified | |
| H1975 | Not specified | ||
| Gastric Cancer | AGS | Not specified |
Mechanisms of Anticancer Action
The anticancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting tumor cell proliferation and survival.
This compound has been shown to trigger apoptosis in various cancer cells through the modulation of key signaling pathways.
-
Mitochondrial-Mediated Pathway: In non-small cell lung cancer cells (A549 and H1975), this compound was found to disrupt the mitochondrial membrane potential and increase the levels of intracellular reactive oxygen species (ROS). This leads to the activation of the intrinsic apoptotic pathway.
-
Regulation of Apoptotic Proteins: Treatment with this compound leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the induction of apoptosis. Furthermore, this compound treatment results in the cleavage and activation of caspase-3 and PARP, which are key executioners of apoptosis.
-
Wnt/ER Stress Signaling: In triple-negative breast cancer (TNBC) cells, this compound was found to suppress the Wnt signaling pathway and activate endoplasmic reticulum (ER) stress, leading to apoptosis.
-
HSF1 Inhibition: In colorectal cancer cells, this compound acts as an inhibitor of Heat Shock Factor 1 (HSF1), a transcription factor that promotes cancer cell survival. By inhibiting HSF1, this compound downregulates the expression of heat shock proteins like HSP70 and HSP27, contributing to apoptosis.
Caption: this compound-induced apoptotic signaling pathways.
This compound has been observed to halt the progression of the cell cycle, primarily at the G0/G1 or G1/S phase, in several cancer cell lines.
-
Modulation of Cell Cycle Regulators: In T47D breast cancer cells, this compound induced G0/G1 phase arrest by upregulating the expression of CDK inhibitors p21 and p27, and downregulating the expression of cyclin D1, cyclin A, CDK2, and CDK4.
-
Concentration-Dependent Effects: In non-small cell lung cancer cells, lower concentrations (10-20 µM) of this compound predominantly induced G1/S-phase arrest, while higher concentrations (20-50 µM) led to G2/M-phase arrest. This was associated with an increased expression of p53.
Caption: this compound-induced cell cycle arrest mechanism.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the anticancer effects of this compound, based on methodologies described in the cited literature.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 10, 20, 30, 40, 50, 100, 200 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group, and the IC50 value is calculated.
Caption: Workflow of the MTT assay for cell viability.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with different concentrations of this compound (e.g., 25, 50, and 100 µM) for a specified time (e.g., 48 hours).
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Analysis: The percentage of apoptotic cells (early and late) is quantified.
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored, typically at -20°C overnight.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: After treatment with this compound, cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cyclin D1, p21, GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the expression levels of target proteins are normalized to a loading control (e.g., GAPDH).
Conclusion
In vitro studies have consistently demonstrated the potential of this compound as an anticancer agent. Its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in a variety of cancer cell lines highlights its multifaceted mechanisms of action. The modulation of key signaling pathways, including those involved in apoptosis and cell cycle regulation, underscores its therapeutic promise. Further preclinical and clinical investigations are warranted to fully evaluate the efficacy and safety of this compound as a novel cancer therapeutic.
References
- 1. Bio-informatics and in Vitro Experiments Reveal the Mechanism of this compound Against MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Hepatoprotective Mechanisms of Schisandrin A: A Deep Dive into its Molecular Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
Schisandrin A, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potent hepatoprotective properties. This technical guide synthesizes the current understanding of the molecular mechanisms underlying this compound's ability to shield the liver from various insults. We will delve into its key molecular targets, focusing on the modulation of critical signaling pathways involved in oxidative stress, inflammation, and apoptosis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for liver diseases.
Quantitative Effects of this compound on Key Biomarkers of Liver Injury
This compound has been demonstrated to significantly mitigate liver damage in various preclinical models. The following tables summarize the quantitative data from key studies, illustrating the compound's efficacy in restoring normal liver function and cellular health.
Table 1: Effect of this compound on Serum Markers of Liver Injury
| Model Organism/Cell Line | Inducing Agent | This compound Dosage | Change in ALT Levels | Change in AST Levels | Reference |
| Mice | D-Galactosamine (D-GalN) | Not Specified | Significantly decreased (p<0.01) compared to D-GalN group | Significantly decreased (p<0.01) compared to D-GalN group | [1][2] |
| Mice (MAFLD model) | High-Fat Diet | 25 mg/kg | Reduced average value | Reduced average value | [2] |
| Mice (MAFLD model) | High-Fat Diet | 50 mg/kg & 100 mg/kg | Significantly reduced (P < 0.01) | Significantly reduced (P < 0.01) | [2] |
| Rats (NAFLD model) | High-Fat Diet | 100 mg/kg (as SCP) | Significantly decreased (p < 0.05) | Significantly decreased (p < 0.05) | [3] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MAFLD: Metabolic Associated Fatty Liver Disease; NAFLD: Nonalcoholic Fatty Liver Disease; SCP: Schisandra chinensis Caulis Polysaccharides.
Table 2: Modulation of Apoptosis-Related Proteins by Schisandrins
| Compound | Cell Line / Model | Treatment | Change in Bcl-2 Expression | Change in Bax Expression | Change in Caspase-3 Expression | Reference |
| This compound | D-GalN-treated mice | This compound pre-treatment | Markedly reduced | - | Significantly decreased pro-caspase-3 | |
| Schisandrin B | AML-12 & RAW 264.7 cells | Schisandrin B treatment | Decreased | Increased | Promoted cleavage | |
| Schisandrin B | HSC-T6 & LX-2 cells | Schisandrin B treatment | Decreased | Increased | Increased cleaved-Caspase-3 | |
| Schisandrin B | L02 cells | D-GalN + Schisandrin B | Increased | Decreased | - |
HSC: Hepatic Stellate Cell.
Table 3: Effect of Schisandrins on Oxidative Stress Markers
| Compound | Model Organism/Cell Line | Inducing Agent | Change in MDA Levels | Change in SOD Activity | Change in GSH-Px Activity | Reference |
| Schisandra chinensis pollen extract | Mice | CCl4 | Decreased | Elevated | Elevated | |
| Schisandrin B | L02 cells | D-GalN | Increased (by D-GalN), prevented by Sch B (p<0.05) | Decreased (by D-GalN), prevented by Sch B (p<0.05) | Decreased (by D-GalN), prevented by Sch B (p<0.05) | |
| Schisandrin B | MAFLD mice | High-Fat Diet | Lowered | Increased | Increased |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase.
Core Signaling Pathways Modulated by this compound
This compound exerts its hepatoprotective effects by targeting multiple signaling pathways that are central to the pathogenesis of liver injury. These include the Nrf2 antioxidant response pathway, the pro-inflammatory NF-κB pathway, and the intrinsic apoptosis pathway.
Activation of the Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. This compound has been shown to activate this protective pathway.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Inhibition of the NF-κB Pro-inflammatory Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response. In response to liver injury, NF-κB is activated, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which exacerbate liver damage. This compound has been shown to suppress the activation of the NF-κB pathway, thereby mitigating inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Regulation of the Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process in liver homeostasis. However, excessive apoptosis contributes to liver damage. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax), are key regulators of apoptosis. This compound has been found to modulate the balance of these proteins and inhibit the activation of caspases, the executioners of apoptosis.
Caption: this compound's regulation of the intrinsic apoptosis pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies commonly employed in the study of this compound's hepatoprotective effects.
Animal Models of Liver Injury
D-Galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Acute Liver Injury: This is a widely used model to mimic acute liver failure.
-
Animals: Typically, male ICR or C57BL/6 mice are used.
-
Induction: A single intraperitoneal (i.p.) injection of D-GalN (e.g., 700-800 mg/kg) and LPS (e.g., 10-100 µg/kg) is administered.
-
This compound Administration: this compound is often administered orally for a number of days prior to the D-GalN/LPS challenge.
-
Endpoint Analysis: Serum levels of ALT and AST are measured, and liver tissues are collected for histopathological examination, Western blotting, and other molecular analyses.
Carbon Tetrachloride (CCl4)-Induced Liver Injury: This model is used to study both acute and chronic liver damage, including fibrosis.
-
Animals: Rats or mice are commonly used.
-
Induction: CCl4 is typically administered via i.p. injection or oral gavage, often diluted in olive oil. The dosing regimen varies depending on whether an acute or chronic model is desired.
-
This compound Administration: Similar to the D-GalN/LPS model, this compound is usually given as a pretreatment.
-
Endpoint Analysis: In addition to liver enzyme analysis and histopathology, markers of fibrosis such as collagen deposition are assessed.
Western Blotting for Protein Expression Analysis
Western blotting is a key technique to quantify the expression levels of proteins within the signaling pathways of interest.
-
Protein Extraction: Liver tissues or cultured cells are lysed using RIPA buffer or other suitable lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay or similar method to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against the target proteins (e.g., Nrf2, p-NF-κB p65, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.
Caption: A generalized workflow for Western blotting analysis.
Conclusion and Future Directions
This compound demonstrates significant hepatoprotective activity through its multifaceted molecular mechanisms. Its ability to activate the Nrf2 antioxidant pathway, inhibit the pro-inflammatory NF-κB signaling cascade, and regulate the intrinsic apoptosis pathway underscores its potential as a therapeutic agent for the treatment of various liver diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this promising area.
Future investigations should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its efficacy in a wider range of liver disease models, and ultimately, translating these preclinical findings into well-designed clinical trials to validate its therapeutic potential in humans. The continued exploration of this compound's hepatoprotective mechanisms will undoubtedly pave the way for novel and effective treatments for liver pathologies.
References
- 1. Schisandrin B Alleviates Lipid Metabolism Disorders and Apoptosis of MAFLD via Modulation of PPARγ-PCK1 and Caspase-3 Signaling Pathways [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Hepatoprotection of Schisandra chinensis Caulis Polysaccharides in Nonalcoholic Fatty Liver Disease in Rats Based on Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Schisandrin A: An In-Depth Technical Guide for Researchers
An Overview of Bioavailability and Pharmacokinetics in Preclinical Animal Models
Schisandrin A, a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest within the scientific community for its diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for the development of novel therapeutics. This technical guide provides a comprehensive summary of the available quantitative data on the bioavailability and pharmacokinetics of this compound in key animal models, details the experimental methodologies employed in these studies, and visualizes the critical metabolic pathways involved.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dosage and Route | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| 10 mg/kg (i.v.) | - | - | 43.11 (min·μg/mL) | - | - | [1][2] |
| 10 mg/kg (p.o.) | - | 0.5 | 6.71 (min·μg/mL) | - | 15.56 ± 10.47 | [1][2] |
| 5.2 mg/kg (p.o. in extract) | 0.08 ± 0.07 | - | 17.58 (min·μg/mL) | - | 78.42 ± 54.91 | [1] |
| 17.3 mg/kg (p.o. in extract) | 0.15 ± 0.09 | - | 28.03 (min·μg/mL) | - | 37.59 ± 19.16 |
Note: AUC values from the reference were reported in min·ng/mL and have been converted to μg·h/mL for consistency where appropriate. The original units are specified for clarity where conversion was not straightforward.
Table 2: Pharmacokinetic Parameters of this compound in Mice
Quantitative pharmacokinetic data for this compound specifically in mice was not available in the provided search results. The available information often refers to studies in rats or provides qualitative descriptions.
Experimental Protocols
A clear and detailed understanding of the experimental methodologies is crucial for the interpretation and replication of pharmacokinetic studies. Below are detailed protocols for key experiments cited in the literature.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They are provided with standard chow and water ad libitum.
-
Acclimatization: A minimum of a one-week acclimatization period is recommended before the commencement of any experimental procedures.
Drug Administration
a) Oral Administration (Gavage)
-
Preparation of Dosing Solution: this compound is typically suspended or dissolved in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) or a mixture of Cremophor EL and saline.
-
Animal Handling: The rat is gently restrained, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Procedure: A stainless steel ball-tipped gavage needle of appropriate size is attached to a syringe containing the dosing solution. The needle is carefully inserted into the esophagus, and the solution is administered directly into the stomach. The volume administered is typically between 1 and 2 mL.
b) Intravenous Administration
-
Preparation of Dosing Solution: For intravenous administration, this compound is dissolved in a sterile vehicle suitable for injection, such as a mixture of polyethylene glycol 400 (PEG400), ethanol, and saline.
-
Surgical Preparation (if applicable): For serial blood sampling, cannulation of the jugular or femoral vein may be performed under anesthesia prior to the study.
-
Injection: The dosing solution is administered as a bolus injection into a suitable vein, typically the tail vein or a cannulated vein.
Blood Sample Collection
-
Timing: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Method: Blood is collected from the retro-orbital plexus, tail vein, or a cannulated vessel into heparinized tubes.
-
Processing: The blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -20°C or -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, 300 µL of a precipitating agent (e.g., methanol or acetonitrile) containing an internal standard (e.g., diazepam or tinidazole) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate this compound from other plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. The concentrations of this compound are determined using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.
Signaling Pathways and Metabolic Transformations
The bioavailability and clearance of this compound are significantly influenced by metabolic enzymes and transporter proteins. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes in the liver. The main metabolic reactions include hydroxylation and demethylation.
Role of P-glycoprotein in this compound Transport
P-glycoprotein (P-gp), an efflux transporter, plays a role in limiting the absorption and promoting the excretion of this compound. Inhibition of P-gp can potentially increase the bioavailability of this compound.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting a pharmacokinetic study of this compound in an animal model.
References
absorption, distribution, metabolism, and excretion (ADME) profile of Schisandrin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. In recent years, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and anticancer effects.[1] A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the ADME characteristics of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Absorption
This compound is readily absorbed after oral administration, although its bioavailability can be influenced by first-pass metabolism.[2][3] Pharmacokinetic studies in rats have demonstrated that it is quickly absorbed, with the time to reach maximum plasma concentration (Tmax) generally occurring within the first hour.[4]
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral and Intravenous Administration
| Parameter | Oral Dose (10 mg/kg) | Intravenous Dose (10 mg/kg) | Reference |
| Cmax (µg/mL) | 0.06 ± 0.03 | - | [4] |
| Tmax (min) | 22.5 ± 5.0 | - | |
| AUC (min·ng/mL) | 6.71 ± 4.51 | 43.11 ± 5.62 | |
| Bioavailability (%) | 15.56 ± 10.47 | - | |
| Clearance (CL) (L/min) | - | 0.09 | |
| Mean Residence Time (MRT) (min) | - | 34.80 |
Data are presented as mean ± standard deviation.
Distribution
Following absorption, this compound is widely distributed throughout the body. Tissue distribution studies in rats have shown that the highest concentrations are found in the liver, followed by the kidneys, heart, spleen, and brain. This extensive distribution to the liver is consistent with its recognized hepatoprotective effects. The ability of this compound to cross the blood-brain barrier is also noteworthy and supports its potential for treating neurological conditions. Studies on the plasma protein binding of Schisandra lignans, including this compound, have shown a high binding capability, which may influence its distribution and elimination.
Metabolism
The metabolism of this compound primarily occurs in the liver and is mediated by cytochrome P450 (CYP450) enzymes. The main metabolic pathways involve demethylation and hydroxylation. In vitro studies using rat liver microsomes have identified several major metabolites, including 7,8-dihydroxy-schizandrin, 7,8-dihydroxy-2-demethyl-schizandrin, and 7,8-dihydroxy-3-demethyl-schizandrin.
This compound has been shown to be an inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a large number of drugs. This inhibitory effect is an important consideration for potential drug-drug interactions.
Table 2: Inhibitory Effects of this compound on CYP3A4 Activity in Rat Liver Microsomes
| Parameter | Value | Reference |
| IC50 (µM) | 6.60 | |
| Ki (µM) | 5.83 | |
| KI (µM) | 4.51 | |
| kinact (/min) | 0.134 |
IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; KI: Inactivation constant; kinact: Maximal rate of inactivation.
The metabolism of this compound is also influenced by the activity of nuclear receptors such as the Pregnane X Receptor (PXR).
Excretion
The excretion of this compound and its metabolites occurs through both urine and feces. The involvement of P-glycoprotein (P-gp), an efflux transporter, in the disposition of this compound has been investigated. Some studies suggest that related lignans can inhibit P-gp, which could affect the excretion and oral bioavailability of co-administered drugs that are P-gp substrates.
Experimental Protocols
In Vivo Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats are used. Animals are fasted overnight with free access to water before the experiment.
-
Drug Administration:
-
Intravenous (IV) Group: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO and PEG300) and administered via the tail vein at a dose of 10 mg/kg.
-
Oral (PO) Group: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 0.2-0.5 mL) are collected from the jugular vein or orbital venous plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 ×g for 10 minutes) and stored at -20°C or -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, are calculated using non-compartmental analysis.
In Vitro Metabolism using Rat Liver Microsomes
-
Microsome Preparation: Liver microsomes are prepared from male Wistar or Sprague-Dawley rats.
-
Incubation Mixture: The incubation mixture typically contains rat liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol.
-
Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Identification: The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites of this compound.
Conclusion
This compound exhibits a complex ADME profile characterized by rapid absorption, wide tissue distribution with significant accumulation in the liver, and extensive metabolism primarily mediated by CYP3A4. Its low oral bioavailability is likely attributable to significant first-pass metabolism. The inhibitory effect of this compound on CYP3A4 and its potential interaction with P-glycoprotein are crucial factors to consider in its development as a therapeutic agent, particularly with respect to potential drug-drug interactions. Further research, including studies in human subjects, is warranted to fully elucidate the clinical implications of the ADME properties of this compound.
References
- 1. A review: Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on Schisandrin and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Schisandrin A in the Modulation of Oxidative Stress: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases. Schisandrin A, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has emerged as a potent modulator of oxidative stress. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its antioxidant effects, focusing on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling cascades and workflows to support further research and development.
Core Mechanism of Action: Nrf2 Pathway Activation
This compound's primary mechanism for combating oxidative stress involves the activation of the Keap1-Nrf2 signaling pathway, a master regulatory system for cellular antioxidant responses.[1][2][3][4]
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[2] Upon exposure to oxidative stressors or inducers like this compound, Keap1 undergoes a conformational change. This disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This binding initiates the transcription of a suite of antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and components of the glutathione (GSH) synthesis pathway.
Studies have demonstrated that treatment with this compound leads to a dose- and time-dependent increase in Nrf2 expression and a corresponding decrease in Keap1 expression. This activation of the Nrf2/HO-1 axis is a cornerstone of this compound's protective effects against oxidative damage in various cell and animal models.
Simultaneously, this compound has been shown to inhibit pro-inflammatory and pro-oxidative pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and PI3K/Akt signaling, further contributing to its cytoprotective effects.
Quantitative Data on Antioxidant Effects
Multiple studies have quantified the effects of this compound on key markers of oxidative stress. The data consistently demonstrate its ability to reduce oxidative damage and bolster endogenous antioxidant defenses across various experimental models.
Table 1: Summary of In Vitro Effects of this compound on Oxidative Stress Markers
| Cell Line | Inducer (Concentration) | This compound (Conc.) | Effect | Outcome | Citation |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | 200 µM | ↓ ROS Production | Significant reversal of LPS-induced ROS increase. | |
| SH-SY5Y & SK-N-SH | Aβ₂₅₋₃₅ (20 µM) | 5, 10, 15 µg/mL | ↑ SOD, GSH Levels | Concentration-dependent increase in antioxidant enzymes. | |
| SH-SY5Y & SK-N-SH | Aβ₂₅₋₃₅ (20 µM) | 1, 5, 10, 15 µg/mL | ↓ MDA Levels | Concentration-dependent decrease in lipid peroxidation. | |
| Human Dental Pulp Cells | LPS | Not specified | ↑ SOD, HO-1 Expression | Increased expression of key antioxidant enzymes. | |
| C2C12 Myoblasts | H₂O₂ | Not specified | ↓ DNA Damage | Protection against H₂O₂-induced cytotoxicity and DNA damage. |
LPS: Lipopolysaccharide; ROS: Reactive Oxygen Species; Aβ: Amyloid-beta; SOD: Superoxide Dismutase; GSH: Glutathione; MDA: Malondialdehyde; HO-1: Heme Oxygenase-1.
Table 2: Summary of In Vivo Effects of this compound on Oxidative Stress Markers
| Animal Model | Condition | This compound (Dosage) | Effect | Outcome | Citation |
| Mice | COPD | Not specified | ↑ CAT, SOD Levels | Significantly reduced oxidative stress in the lungs. | |
| Mice | COPD | Not specified | ↓ MDA Levels | Suppressed lipid peroxidation in lung tissue. | |
| Mice | Diabetic Nephropathy | Not specified | ↑ SOD, CAT, GHS Levels | Reduced oxidative stress in the kidney. | |
| Mice | Diabetic Nephropathy | Not specified | ↓ MDA Activity | Inhibited lipid peroxidation in the kidney. | |
| Mice | Aβ₁₋₄₂-induced memory impairment | 4, 12, 36 mg/kg | ↑ SOD, GSH-px, GSH/GSSG ratio | Enhanced antioxidant capacity in cerebral cortex and hippocampus. | |
| Mice | Aβ₁₋₄₂-induced memory impairment | 4, 12, 36 mg/kg | ↓ MDA, GSSG Levels | Decreased oxidative damage markers in the brain. |
COPD: Chronic Obstructive Pulmonary Disease; CAT: Catalase; SOD: Superoxide Dismutase; MDA: Malondialdehyde; GSH: Glutathione; GHS: Glutathione; GSH-px: Glutathione Peroxidase; GSSG: Glutathione Disulfide.
Experimental Protocols and Workflows
Reproducible and standardized methodologies are critical for evaluating the bioactivity of compounds like this compound. Below are detailed protocols for key experiments cited in the literature.
General In Vitro Experimental Workflow
The following diagram illustrates a typical workflow for assessing the antioxidant properties of this compound in a cell-based model.
Protocol: Measurement of Intracellular ROS
This protocol is based on the 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) assay. DCF-DA is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding an inducer (e.g., 100 ng/mL LPS) and incubate for the desired time (e.g., 6 hours).
-
-
Staining:
-
Following treatment, remove the culture medium.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add 10 µM DCF-DA solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with PBS to remove excess probe.
-
Collect the cells by trypsinization or scraping.
-
Immediately analyze the fluorescence intensity of 10,000 events per sample using a flow cytometer. The fluorescence of dichlorofluorescein (DCF) is typically measured in the green channel (e.g., FITC channel).
-
Protocol: Western Blot Analysis for Protein Expression
This protocol allows for the semi-quantification of key proteins in the Nrf2 signaling pathway.
-
Protein Extraction and Quantification:
-
After cell treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on size by running them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
This document is intended for research and informational purposes only.
References
- 1. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 4. worldscientific.com [worldscientific.com]
Schisandrin A: A Technical Guide to its Effects on Mitochondrial Function and Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrin A, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific attention for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory effects. Emerging evidence strongly indicates that a core mechanism underpinning these therapeutic properties lies in its ability to modulate mitochondrial function and promote mitochondrial biogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on mitochondria, focusing on key signaling pathways, and presents a compilation of relevant quantitative data and experimental methodologies to support further research and drug development.
Introduction
Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and age-related ailments.[1][2][3] Consequently, therapeutic strategies aimed at preserving or enhancing mitochondrial health are of paramount interest. This compound has emerged as a promising natural compound in this regard, demonstrating a capacity to protect mitochondria from various stressors and to stimulate the generation of new, healthy mitochondria.[4] This document synthesizes the current understanding of this compound's mitochondrial effects, providing a technical resource for the scientific community.
Effects of this compound on Mitochondrial Function
This compound positively influences several key aspects of mitochondrial function, primarily through the attenuation of oxidative stress and the preservation of mitochondrial integrity.
Attenuation of Mitochondrial Oxidative Stress
This compound has been shown to effectively reduce the accumulation of reactive oxygen species (ROS) within mitochondria.[5] Excessive ROS can lead to oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids, impairing mitochondrial function and triggering apoptotic pathways. This compound mitigates ROS production, thereby protecting the mitochondria from oxidative damage.
Preservation of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is crucial for ATP synthesis and overall mitochondrial function. Various stressors can induce a loss of ΔΨm, leading to mitochondrial dysfunction and cell death. Studies have demonstrated that this compound can prevent the loss of mitochondrial membrane potential in response to oxidative stress and other insults.
Enhancement of ATP Production
By preserving mitochondrial function and integrity, this compound supports cellular energy metabolism. Research has shown that treatment with this compound can restore or increase ATP production in cells subjected to stress.
Modulation of Mitochondrial Dynamics
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. An imbalance in these processes is linked to various diseases. Schisandrin B, a related compound, has been shown to balance mitochondrial fusion and division in an inflammatory environment. This compound also remarkably restores the imbalance in the cycle of fusion and fission.
This compound and the Regulation of Mitochondrial Biogenesis
Mitochondrial biogenesis is the process by which new mitochondria are formed. This is a critical process for maintaining cellular energy homeostasis and for replacing damaged organelles. This compound has been shown to promote mitochondrial biogenesis through the activation of key signaling pathways.
Key Signaling Pathways
Several interconnected signaling pathways are pivotal in mediating the effects of this compound on mitochondrial function and biogenesis.
-
AMPK (AMP-activated protein kinase) Pathway: AMPK acts as a cellular energy sensor. Activation of AMPK by this compound can trigger a cascade of downstream events that promote mitochondrial biogenesis and function.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. This compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect mitochondria from oxidative damage.
-
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) Pathway: PGC-1α is a master regulator of mitochondrial biogenesis. This compound has been shown to increase the expression of PGC-1α, leading to an increase in mitochondrial mass.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various mitochondrial parameters as reported in the literature.
| Parameter | Cell/Animal Model | Treatment Conditions | Result | Reference |
| Mitochondrial Function | ||||
| Mitochondrial Membrane Potential | Aβ1-42 oligomer-treated rat primary hippocampal neurons | 2 µg/mL Schisandrin | Significantly alleviated the loss of mitochondrial membrane potential | |
| H2O2-treated C2C12 cells | Not specified | Inhibited the loss of mitochondrial membrane potential | ||
| Cytochrome c Oxidase Activity | Aβ1-42 oligomer-treated rat primary hippocampal neurons | 2 µg/mL Schisandrin | Significantly alleviated impaired cytochrome c oxidase activity | |
| ATP Production | Aβ1-42 oligomer-treated rat primary hippocampal neurons | 2 µg/mL Schisandrin | Improved ATP production | |
| H2O2-treated C2C12 cells | Not specified | Prevented the decrease in ATP content | ||
| Reactive Oxygen Species (ROS) | H2O2-treated C2C12 cells | Not specified | Blocked ROS accumulation | |
| LPS-stimulated RAW 264.7 macrophages | 200 µM this compound | Significantly diminished the accumulation of intracellular ROS | ||
| Mitochondrial Biogenesis | ||||
| PGC-1α Expression | Aβ1-42-treated rat primary hippocampal neurons | 2 µg/mL Schisandrin | Significant increase in PGC-1α protein and mRNA levels | |
| Mitochondrial Mass | Aβ1-42-treated rat primary hippocampal neurons | 2 µg/mL Schisandrin | Promoted mitochondrial mass |
Experimental Protocols
This section outlines common methodologies used to assess the effects of this compound on mitochondrial function and biogenesis.
Measurement of Mitochondrial Respiration
High-resolution respirometry is a key technique to evaluate mitochondrial function by measuring the oxygen consumption rate (OCR).
Protocol Outline:
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.
-
Permeabilization (for isolated mitochondria studies): Cells can be permeabilized with agents like digitonin to allow direct access to the mitochondria.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A sequential addition of various substrates, uncouplers, and inhibitors of the electron transport chain is used to assess the function of different mitochondrial complexes. A typical sequence includes:
-
Basal Respiration: Measurement of the initial OCR.
-
Complex I-linked Respiration: Addition of Complex I substrates (e.g., pyruvate, glutamate, malate).
-
State 3 Respiration (ADP-stimulated): Addition of ADP to measure ATP-linked oxygen consumption.
-
Complex II-linked Respiration: Addition of a Complex I inhibitor (e.g., rotenone) followed by a Complex II substrate (e.g., succinate).
-
Maximal Respiration: Addition of an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport chain.
-
Non-mitochondrial Respiration: Addition of Complex III and IV inhibitors (e.g., antimycin A and myxothiazol) to determine the oxygen consumption not related to mitochondrial respiration.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye JC-1 is commonly used to measure ΔΨm.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound and/or an inducing agent (e.g., H2O2).
-
JC-1 Staining: Incubate cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Analysis: The ratio of red to green fluorescence is measured using a fluorescence microscope, flow cytometer, or plate reader. A decrease in the red/green ratio indicates a loss of ΔΨm.
Western Blotting for Protein Expression
Western blotting is used to quantify the expression levels of key proteins involved in mitochondrial biogenesis and function.
Protocol Outline:
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., PGC-1α, Nrf2, p-AMPK, COX-IV, VDAC).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantification: Densitometry analysis is used to quantify the protein bands, with expression levels typically normalized to a loading control (e.g., GAPDH or β-actin).
Mitochondrial Biogenesis Assay
This assay typically involves quantifying the ratio of a mitochondrial-encoded protein to a nuclear-encoded mitochondrial protein.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound for a sufficient duration to observe changes in mitochondrial mass.
-
Immunofluorescence Staining: Fix and permeabilize cells, then stain with antibodies against a mitochondrial DNA (mtDNA)-encoded protein (e.g., COX-I, a subunit of Complex IV) and a nuclear DNA (nDNA)-encoded mitochondrial protein (e.g., SDH-A, a subunit of Complex II).
-
Imaging and Analysis: Use high-content imaging to quantify the fluorescence intensity of both proteins. The ratio of COX-I to SDH-A provides a measure of mitochondrial biogenesis. An increase in this ratio suggests an increase in mitochondrial biogenesis.
Visualizations
Signaling Pathways
References
- 1. Sirtuins at the Crossroads between Mitochondrial Quality Control and Neurodegenerative Diseases: Structure, Regulation, Modifications, and Modulators [aginganddisease.org]
- 2. Mitochondrial Sirtuins as Therapeutic Targets for Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin Regulation of Mitochondria - Energy Production, Apoptosis, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. This compound prevents oxidative stress-induced DNA damage and apoptosis by attenuating ROS generation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical and Pharmacological Landscape of Schisandrin A from Schisandra chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandra chinensis (Turcz.) Baill., commonly known as the five-flavor berry, holds a significant place in traditional medicine systems, particularly in China and Russia, for its wide array of therapeutic effects. This technical guide delves into the ethnobotanical uses of this ancient medicinal plant, with a specific focus on its principal bioactive lignan, Schisandrin A. We bridge the gap between traditional knowledge and modern pharmacological research by providing a comprehensive overview of the scientific evidence elucidating the mechanisms of action of this compound. This guide offers detailed experimental protocols for the extraction, isolation, and quantification of this compound, alongside a thorough exploration of its modulation of key signaling pathways, including MAPK, NF-κB, PI3K/Akt, and Nrf2/HO-1. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, intricate signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations for researchers in the field of drug discovery and development.
Ethnobotanical Heritage of Schisandra chinensis
Schisandra chinensis, or "Wu Wei Zi" in Chinese, translates to "five-flavor fruit," a name derived from its unique combination of sweet, sour, salty, bitter, and pungent tastes.[1] This characteristic is believed in Traditional Chinese Medicine (TCM) to correspond to its therapeutic actions on the five yin organs: the liver, heart, spleen, lungs, and kidneys.[2] Its use is documented in the ancient Chinese herbal classic, Shen Nong Ben Cao Jing, where it is classified as a "superior herb," implying its suitability for long-term use with minimal side effects.[3]
Traditional applications of Schisandra chinensis are extensive and align with many of the now-investigated pharmacological properties of this compound. Key ethnobotanical uses include:
-
Adaptogen and Anti-Fatigue Agent: In Russia, Schisandra is officially recognized as an adaptogen, a substance that helps the body resist stressors of a physical, chemical, or biological nature.[4] Siberian hunters have traditionally used it to enhance stamina, reduce hunger and thirst, and improve night vision during arduous expeditions.[5] This aligns with modern research into its anti-fatigue and endurance-enhancing properties.
-
Hepatoprotective Agent: In TCM, Schisandra is renowned for its liver-protective qualities. It has been traditionally used to treat various liver ailments, including hepatitis. This historical use is strongly correlated with the well-documented hepatoprotective effects of this compound.
-
Nervous System Tonic: The berry has been traditionally used to calm the heart and quiet the spirit, addressing conditions like insomnia, palpitations, and anxiety. It is also used to enhance concentration and memory.
-
Respiratory and Astringent Tonic: Schisandra has been employed to treat coughs, shortness of breath, and asthma. Its astringent properties are utilized to control excessive sweating, frequent urination, and chronic diarrhea.
-
Kidney Tonic and Aphrodisiac: It is traditionally used to tonify the kidneys and is considered a sexual tonic for both men and women, believed to increase sexual fluids and performance.
Quantitative Analysis of this compound in Schisandra chinensis
The concentration of this compound and other lignans can vary depending on the plant part, geographical origin, and processing methods. The following tables summarize quantitative data from various studies.
Table 1: this compound Content in Different Parts of Schisandra chinensis
| Plant Part | This compound Content (mg/g dry weight) | Reference |
| Seeds | 0.75 - 1.86% | |
| Fruits | 2.2 - 14.5 mg/g | |
| Stems | Not typically a primary source | |
| Leaves | Significantly lower than fruits and roots | |
| Roots | Highest total lignan content |
Table 2: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Key Parameters | Yield of this compound | Reference |
| Ultrasonic-Assisted Extraction | Methanol | 20 minutes at room temperature | Efficient extraction | |
| Ultrasonic-Assisted Extraction | 95% Ethanol | 60°C for 70 minutes | 5.80 mg/g (for Schisandrin B) | |
| Supercritical Fluid Extraction (SFE) | CO2 with 1% isopropanol | 200 bar, 40°C, 60 minutes | High purity extract |
Experimental Protocols
Ultrasound-Assisted Extraction of this compound
This protocol describes an efficient method for extracting this compound from the dried fruits of Schisandra chinensis.
Materials and Equipment:
-
Dried and powdered Schisandra chinensis fruits (60-mesh sieve)
-
Methanol (analytical grade)
-
Ultrasonic bath
-
25-mL volumetric flasks
-
Centrifuge (capable of 14,000 g)
-
0.45 µm membrane filters
Procedure:
-
Accurately weigh 0.3 g of powdered Schisandra chinensis fruit and transfer it to a 25-mL volumetric flask.
-
Add 25 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and extract for 20 minutes at room temperature.
-
After extraction, add methanol to the flask to make up for any volume loss.
-
Centrifuge the extract at 14,000 g for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., Agilent Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol-water (68:32, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of working standard solutions by diluting the stock solution to known concentrations to generate a calibration curve.
-
Sample Analysis: Inject the filtered sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions of this compound within these pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, thereby suppressing inflammatory responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. This compound can suppress the activation of this pathway by inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, growth, and proliferation. This compound has been shown to modulate this pathway, which may contribute to its neuroprotective and anti-apoptotic effects.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. This compound can activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective effects.
Conclusion
The rich ethnobotanical history of Schisandra chinensis has provided a valuable foundation for modern pharmacological investigation into its bioactive constituents. This compound, a major lignan, has emerged as a key contributor to the plant's therapeutic effects, particularly its hepatoprotective, anti-inflammatory, and neuroprotective activities. This technical guide has provided a comprehensive overview of the traditional uses of Schisandra chinensis and has correlated them with the scientifically validated pharmacological actions of this compound. The detailed experimental protocols for extraction and quantification, along with the visual representation of the modulated signaling pathways, offer a valuable resource for researchers and professionals in drug development. Further investigation into the intricate molecular mechanisms of this compound and its potential synergistic effects with other compounds in Schisandra chinensis will undoubtedly pave the way for novel therapeutic applications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Schisandrin A using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Schisandrin A, a key bioactive lignan found in Schisandra chinensis. The described method is suitable for quality control and research applications in the pharmaceutical and natural product industries. This document provides comprehensive experimental protocols, method validation data, and visual workflows to ensure successful implementation.
Introduction
This compound is a major bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant widely used in traditional medicine. It exhibits a range of pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects.[1] Accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished products. This application note presents a reliable reversed-phase HPLC (RP-HPLC) method for this purpose.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C24H32O6 | [2][3] |
| Molecular Weight | 416.5 g/mol | [2] |
| Chemical Structure | Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyl-, stereoisomer | [2] |
| Solubility | Soluble in DMSO, methanol, and ethanol; insoluble in water. | |
| UV Absorbance | Wide absorption range between 210 to 250 nm. |
Experimental Protocols
-
This compound reference standard (≥98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Purified water (Milli-Q or equivalent)
-
Schisandra chinensis fruit powder (for sample analysis)
An optimized HPLC method for the quantification of this compound is summarized below.
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (68:32, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Accurately weigh 0.3 g of pulverized Schisandra chinensis fruit powder into a 25 mL volumetric flask.
-
Add 25 mL of methanol and perform ultrasonic extraction for 20 minutes at room temperature.
-
Allow the solution to cool and then add methanol to the mark.
-
Centrifuge the extract at 14,000 g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Method Development Workflow
The logical progression for developing the HPLC method is outlined below.
Caption: Workflow for HPLC Method Development.
Sample Preparation Workflow
A streamlined process for preparing samples from the plant matrix is crucial for accurate results.
Caption: Sample Preparation Protocol.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any matrix components, with no interference at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters (e.g., mobile phase composition, flow rate). |
| Parameter | Result |
| Linearity (r²) | 0.9996 |
| Accuracy (% Recovery) | ~98% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.005 mg/L |
| LOQ | 0.015 mg/L (Estimated) |
Relationship between Validation Parameters
The interplay of different validation parameters ensures a comprehensive assessment of the method's reliability.
Caption: Interrelationship of Method Validation Parameters.
Conclusion
The HPLC method described in this application note is specific, accurate, precise, and robust for the quantification of this compound in Schisandra chinensis samples. The detailed protocols and workflows provide a clear guide for researchers and analysts to implement this method for routine quality control and research purposes.
References
Application Note: Validated LC-MS/MS Protocol for the Quantification of Schisandrin A in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandrin A is a primary bioactive lignan found in the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Its various pharmacological activities, including hepatoprotective and neuroprotective effects, have made it a subject of significant interest in modern drug discovery and development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable determination of this compound in rat plasma.
Experimental Protocols
This section details the methodologies for sample preparation, and the LC-MS/MS conditions, based on established and validated procedures.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol utilizes a liquid-liquid extraction method for the efficient recovery of this compound from plasma samples.
-
Materials:
-
Rat plasma samples
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., Diazepam or Methyl Yellow in methanol)[1][2]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 15,000 rpm and 4°C)
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
-
Procedure:
-
Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of ethyl acetate to the plasma sample.[2]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 15,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the dried residue in 200 µL of methanol (containing the internal standard at an appropriate concentration).
-
Vortex the reconstituted sample for 1 minute.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used, for example, a UPLC C18e column (100 mm × 2.1 mm, 2 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water with 0.1% formic acid is typical. For instance, an isocratic mobile phase of methanol and 0.1% formic acid in water (85:15, v/v) can be effective.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally suitable.
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
System: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is preferred for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Ion Transitions: The specific precursor to product ion transitions for this compound and the internal standard should be optimized. For this compound, a common transition is m/z 415.4 → 384.4.
-
Instrument Parameters: Optimize parameters such as capillary voltage, nebulizing gas pressure, and collision energy to achieve the best signal intensity.
-
Data Presentation: Method Validation Summary
The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for this compound in rat plasma.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition |
| LC Column | UPLC C18e (100 mm × 2.1 mm, 2 µm) |
| Mobile Phase | Methanol: 0.1% Formic Acid in Water (85:15, v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temp. | 25°C |
| Ionization Mode | ESI Positive |
| Analyte | This compound |
| MRM Transition | m/z 415.4 → 384.4 |
| Internal Standard | Diazepam or Methyl Yellow |
Table 2: Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 5.0 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Intra-day Precision (%RSD) | < 12.5% |
| Inter-day Precision (%RSD) | < 12.5% |
| Accuracy (%Bias) | Within ±13.0% |
| Recovery | 90.8 - 99.6% |
| Matrix Effect | 91.5 - 97.8% |
Table 3: Stability of this compound in Rat Plasma
| Stability Condition | Result |
| Short-Term (Room Temp.) | Stable |
| Long-Term (Frozen) | Stable |
| Freeze-Thaw Cycles | Stable |
| Autosampler Stability | Stable |
Visualizations
Experimental Workflow
The following diagram illustrates the logical steps of the validated LC-MS/MS protocol for the quantification of this compound.
Caption: Workflow for this compound quantification.
Sample Preparation Logic
This diagram details the decision-making and steps within the sample preparation phase.
Caption: Detailed sample preparation steps.
References
Application Note: High-Throughput Quantification of Schisandrin A in Rat Plasma via UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Schisandrin A in rat plasma. This compound is a primary bioactive lignan found in Schisandra chinensis, a plant widely used in traditional medicine. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The protocol outlined below employs a straightforward sample preparation technique and advanced UPLC-MS/MS analysis, providing high selectivity, sensitivity, and throughput for preclinical research. The method has been validated according to FDA bioanalytical method validation guidelines, demonstrating excellent linearity, precision, accuracy, and stability.
Introduction
This compound is one of the major active lignans isolated from the fruit of Schisandra chinensis. It exhibits a range of pharmacological activities, making it a compound of significant interest in drug discovery and development. To properly evaluate its efficacy and safety, a reliable bioanalytical method is required to characterize its pharmacokinetic profile. This document provides a detailed protocol for quantifying this compound in rat plasma using UPLC-MS/MS, a technique renowned for its speed, sensitivity, and specificity.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Diazepam or Nifedipine
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Rat plasma (blank, heparinized)
-
Diethyl Ether (for Liquid-Liquid Extraction)
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the chosen IS (e.g., Diazepam) in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples. A typical calibration curve range is 5.0 to 2000 ng/mL. Prepare the IS working solution by diluting the stock solution with methanol to a final concentration of approximately 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen rat plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL Diazepam) and vortex briefly.
-
Add 1 mL of diethyl ether to the tube.
-
Vortex the mixture for 5 minutes, followed by shaking for 5 minutes to ensure thorough extraction.
-
Centrifuge the samples at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase reconstitution solvent (e.g., acetonitrile-water, 45:55, v/v).
-
Vortex for 1 minute and centrifuge at 16,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis. Inject a 5 µL aliquot into the system.
Alternatively, a protein precipitation method can be used by adding 300 µL of acetonitrile (containing IS) to 100 µL of plasma, vortexing, and centrifuging to pellet the proteins.
UPLC-MS/MS Instrumental Conditions
The following are typical instrument conditions. Optimization may be required based on the specific equipment used.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.2 min: 45-53% B
-
0.2-8.0 min: 53-55% B
-
8.0-13.0 min: 55-95% B
-
13.0-16.0 min: 95% B
-
16.0-18.0 min: Re-equilibrate to 45% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
This compound: m/z 433.2 → 415.2 (Quantifier), m/z 433.2 → 383.2 (Qualifier)
-
Diazepam (IS): m/z 285.1 → 193.1
-
-
Key MS Parameters:
-
Capillary Voltage: 3.2 kV
-
Source Temperature: 147°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 1000 L/h
-
Visualization of Workflows
Caption: Overall workflow for the pharmacokinetic analysis of this compound.
Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol.
Method Validation Summary
The described UPLC-MS/MS method was fully validated for selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.
Table 1: Linearity and Sensitivity
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 2000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, High).
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |
| Low (e.g., 5 ng/mL) | < 15% | < 15% | ± 15% | |
| Medium (e.g., 50 ng/mL) | < 15% | < 15% | ± 15% | |
| High (e.g., 500 ng/mL) | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Low | 90.8 - 99.6% | 91.5 - 97.8% | |
| Medium | 90.8 - 99.6% | 91.5 - 97.8% | |
| High | 90.8 - 99.6% | 91.5 - 97.8% |
Table 4: Stability
This compound was found to be stable in rat plasma under various storage and handling conditions.
| Stability Condition | Duration | Result | Reference |
| Short-Term (Room Temp) | 2 hours | Stable | |
| Long-Term Storage | 30 days at -80°C | Stable | |
| Freeze-Thaw Cycles | 3 cycles | Stable | |
| Autosampler Stability | 24 hours at 4°C | Stable |
Conclusion
The UPLC-MS/MS method presented here is rapid, sensitive, and reliable for the quantification of this compound in rat plasma. The simple extraction procedure and short chromatographic run time allow for high-throughput analysis, making the method ideally suited for preclinical pharmacokinetic studies that require the processing of a large number of samples. The successful validation confirms its utility for supporting drug development programs involving this compound or Schisandra chinensis extracts.
References
- 1. UPLC-MS/MS method for determination of schisandrin in rat plasma and brain microdialysates: application to a comparative pharmacokinetic and brain distribution study in normal and Alzheimer’s disease rats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Schisandrin A Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] Modern pharmacological studies have revealed its diverse bioactivities, including anti-inflammatory, anticancer, neuroprotective, and hepatoprotective effects, making it a compound of significant interest for drug discovery and development.[2][3][4] This document provides detailed application notes and protocols for a panel of cell-based assays to screen and characterize the bioactivity of this compound.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the reported quantitative data on the bioactivity of this compound in various cell lines.
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| A549 | Non-small cell lung cancer | 61.09 | 24 | [5] |
| H1975 | Non-small cell lung cancer | 39.99 | 24 | |
| H1299 | Non-small cell lung cancer | 101.5 | 24 | |
| RKO | Colorectal cancer | 68.65 | Not Specified | |
| SW620 | Colorectal cancer | 85.66 | Not Specified | |
| SW480 | Colorectal cancer | 87.57 | Not Specified | |
| SK-HEP-1 | Liver cancer | 42.0 | Not Specified | |
| SNU-638 | Gastric cancer | 53.1 | Not Specified | |
| T47D | Breast cancer | 40.0 | Not Specified | |
| MCF-7 | Breast cancer | 112.67 | Not Specified | |
| MDA-MB-231 | Triple-negative breast cancer | 26.61 | Not Specified |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Parameter Measured | Treatment | Result | Reference |
| RAW 264.7 | Nitric Oxide (NO) Production | LPS-stimulated | Significant inhibition | |
| RAW 264.7 | Prostaglandin E2 (PGE2) Production | LPS-stimulated | Significant inhibition | |
| RAW 264.7 | TNF-α Secretion | LPS-stimulated | Concentration-dependent reduction | |
| RAW 264.7 | IL-1β Secretion | LPS-stimulated | Concentration-dependent reduction | |
| SH-SY5Y & SK-N-SH | IL-6, IL-1β, TNF-α Levels | Aβ25-35-induced | Significant reduction |
Experimental Protocols
Cell Viability and Proliferation Assays
a) MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 25, 50, 75, 100 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) Colony Formation Assay for Cell Proliferation
This assay assesses the long-term ability of single cells to proliferate and form colonies.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
PBS
-
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Apoptosis Assay
a) Annexin V-FITC/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with this compound as for the viability assays.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Anti-inflammatory Assays
a) Griess Assay for Nitric Oxide (NO) Production
This colorimetric assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 macrophage cells
-
LPS (Lipopolysaccharide)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
b) ELISA for Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
This immunoassay quantifies the levels of specific cytokines in the cell culture supernatant.
-
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell culture supernatant from treated cells
-
Microplate reader
-
-
Protocol:
-
Prepare cell culture supernatants as described for the Griess assay.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
Oxidative Stress Assay
a) DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe to measure intracellular ROS levels.
-
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium without phenol red
-
Fluorescence microscope or microplate reader
-
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound and an inducing agent (e.g., LPS or H₂O₂).
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-NF-κB p65, NF-κB p65, p-IκBα, IκBα, p-Akt, Akt, Nrf2, HO-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with this compound and/or a stimulant for the appropriate time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound's anti-inflammatory and antioxidant signaling pathways.
Caption: Workflow for screening the bioactivity of this compound.
References
- 1. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. doc.abcam.com [doc.abcam.com]
- 5. 4.10. Griess Assay—Measurement of Nitric Oxide Concentration [bio-protocol.org]
Application Notes and Protocols for Establishing an In Vivo Mouse Model for Schisandrin A Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandrin A, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities. Preclinical research has demonstrated its potential as an anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and anticancer agent.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate multiple signaling pathways, including but not limited to, the PI3K/AKT, Nrf2, and Wnt signaling pathways.[1][3][4]
To translate these promising in vitro findings into clinically relevant applications, robust in vivo efficacy testing is paramount. Mouse models, particularly xenograft models for oncology studies, serve as a critical step in the preclinical evaluation of novel therapeutic compounds like this compound. These models allow for the assessment of a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a whole-organism system.
This document provides a comprehensive guide for establishing an in vivo mouse model to evaluate the efficacy of this compound. It includes detailed experimental protocols, guidelines for data presentation, and visual representations of key signaling pathways and workflows to ensure the generation of reproducible and reliable data.
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by interacting with several key intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and selecting appropriate biomarkers for efficacy evaluation.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. In many cancers, this pathway is aberrantly activated. This compound has been shown to modulate this pathway, often leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound has been shown to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective genes. This mechanism is central to its anti-inflammatory and hepatoprotective effects.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is frequently observed in various cancers, leading to uncontrolled cell proliferation. This compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, thereby suppressing tumor growth.
Experimental Protocols
Materials and Reagents
-
This compound: (Source, Purity ≥98%)
-
Vehicle: Corn oil or a solution of 0.5% carboxymethylcellulose (CMC) in sterile saline.
-
Cell Line: Appropriate human cancer cell line for xenograft (e.g., MDA-MB-231 for breast cancer).
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
General Supplies: Sterile syringes and needles, gavage needles, calipers, animal balances, sterile surgical instruments, cell culture reagents, etc.
Overall Experimental Workflow
The following diagram outlines the major steps involved in conducting an in vivo efficacy study of this compound using a xenograft mouse model.
Protocol for Xenograft Model Establishment
-
Animal Acclimatization: Upon arrival, house the mice in a specific pathogen-free (SPF) facility for at least one week to allow for acclimatization. Provide ad libitum access to food and water.
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5x10⁶ cells/100 µL. Keep the cell suspension on ice.
-
Tumor Implantation:
-
Anesthetize the mouse using isoflurane or an intraperitoneal injection of a Ketamine/Xylazine cocktail.
-
Shave a small area on the right flank of the mouse.
-
Clean the injection site with a 70% ethanol swab.
-
Using a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously into the flank.
-
-
Tumor Growth Monitoring: Monitor the mice daily for general health and tumor appearance. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
Protocol for this compound Administration
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Ensure that the average tumor volume and body weight are similar across all groups.
-
Group 1: Vehicle control (e.g., Corn oil, p.o. daily)
-
Group 2: this compound (low dose, e.g., 15 mg/kg, p.o. daily)
-
Group 3: this compound (high dose, e.g., 30 mg/kg, p.o. daily)
-
Group 4: Positive control (a standard-of-care chemotherapy agent, if applicable)
-
-
This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Ensure the solution is homogenous before each administration.
-
Administration: Administer this compound or vehicle via oral gavage daily for the duration of the study (e.g., 21-28 days). The administration volume should be consistent across all animals (e.g., 10 mL/kg).
-
Monitoring during Treatment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. If an animal's body weight drops by more than 20% or the tumor becomes ulcerated, the animal should be euthanized according to IACUC guidelines.
-
Protocol for Endpoint and Biomarker Analysis
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tumor Excision and Measurement: Carefully excise the tumors and record their final weight.
-
Tissue Processing:
-
Divide the tumor into sections. Fix one section in 10% neutral buffered formalin for histological analysis (H&E staining, immunohistochemistry).
-
Snap-freeze the remaining tumor sections in liquid nitrogen and store at -80°C for molecular analysis (Western blot, qRT-PCR).
-
Collect blood via cardiac puncture for plasma analysis if required.
-
-
Biomarker Analysis:
-
Immunohistochemistry (IHC): Analyze the expression and localization of key proteins in the signaling pathways of interest (e.g., p-AKT, Nrf2, β-catenin) in the formalin-fixed tumor tissues.
-
Western Blot: Quantify the protein levels of key biomarkers related to apoptosis (e.g., Cleaved Caspase-3, Bax, Bcl-2) and cell cycle regulation (e.g., Cyclin D1) in the frozen tumor lysates.
-
qRT-PCR: Analyze the mRNA expression levels of target genes.
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Tumor Growth and Body Weight
Table 1: Effect of this compound on Tumor Volume
| Treatment Group | Day 0 | Day 3 | Day 6 | Day 9 | Day 12 | Day 15 | Day 18 | Day 21 |
| Vehicle | 125 ± 15 | 180 ± 20 | 290 ± 35 | 450 ± 50 | 680 ± 75 | 950 ± 110 | 1250 ± 150 | 1600 ± 200 |
| This compound (15 mg/kg) | 124 ± 16 | 165 ± 18 | 240 ± 28 | 350 ± 40 | 480 ± 55 | 650 ± 70 | 820 ± 90 | 1050 ± 120 |
| This compound (30 mg/kg) | 126 ± 14 | 150 ± 17 | 200 ± 22 | 280 ± 30 | 360 ± 40 | 450 ± 50 | 550 ± 60 | 680 ± 75 |
| Positive Control | 125 ± 15 | 140 ± 16 | 170 ± 20 | 210 ± 25 | 250 ± 30 | 280 ± 35 | 310 ± 40 | 350 ± 45 |
| Data are presented as mean tumor volume (mm³) ± SEM. |
Table 2: Effect of this compound on Animal Body Weight
| Treatment Group | Day 0 | Day 3 | Day 6 | Day 9 | Day 12 | Day 15 | Day 18 | Day 21 |
| Vehicle | 22.5 ± 0.5 | 22.8 ± 0.6 | 23.1 ± 0.5 | 23.3 ± 0.6 | 23.5 ± 0.7 | 23.6 ± 0.7 | 23.8 ± 0.8 | 24.0 ± 0.8 |
| This compound (15 mg/kg) | 22.6 ± 0.5 | 22.7 ± 0.6 | 22.9 ± 0.5 | 23.0 ± 0.6 | 23.1 ± 0.6 | 23.2 ± 0.7 | 23.3 ± 0.7 | 23.5 ± 0.8 |
| This compound (30 mg/kg) | 22.4 ± 0.6 | 22.5 ± 0.5 | 22.6 ± 0.6 | 22.7 ± 0.6 | 22.8 ± 0.7 | 22.9 ± 0.7 | 23.0 ± 0.8 | 23.1 ± 0.8 |
| Positive Control | 22.5 ± 0.5 | 22.0 ± 0.6 | 21.5 ± 0.7 | 21.0 ± 0.8 | 20.5 ± 0.9 | 20.0 ± 1.0 | 19.5 ± 1.1 | 19.0 ± 1.2 |
| Data are presented as mean body weight (g) ± SEM. |
Endpoint Measurements and Biomarker Analysis
Table 3: Endpoint Tumor Weight and Biomarker Expression
| Treatment Group | Final Tumor Weight (g) | % Tumor Growth Inhibition | Cleaved Caspase-3 (Relative Expression) | p-AKT (Relative Expression) |
| Vehicle | 1.65 ± 0.20 | - | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (15 mg/kg) | 1.10 ± 0.15 | 33.3% | 1.85 ± 0.20 | 0.65 ± 0.10 |
| This compound (30 mg/kg) | 0.70 ± 0.10 | 57.6% | 2.90 ± 0.35 | 0.30 ± 0.08 |
| Positive Control | 0.38 ± 0.08 | 77.0% | 3.50 ± 0.40 | 0.25 ± 0.06 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle group (Student's t-test or ANOVA). |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for establishing an in vivo mouse model to test the efficacy of this compound. By adhering to these detailed methodologies, researchers can generate high-quality, reproducible data to support the continued development of this compound as a potential therapeutic agent. Careful selection of the animal model, appropriate dosing and administration, and comprehensive endpoint analysis are critical for a successful and informative study. The provided diagrams and data tables offer a clear structure for experimental planning and reporting.
References
Application Note: Isolation and Purification of Schisandrin A from Schisandra chinensis Extract
Audience: Researchers, scientists, and drug development professionals.
Introduction Schisandra chinensis, a woody vine native to East Asia, is a well-regarded plant in Traditional Chinese Medicine (TCM).[1] Its fruit, known as Wu Wei Zi ("five-flavor fruit"), contains various bioactive compounds, primarily lignans, which are credited with its therapeutic properties.[1][2][3] Among these, Schisandrin A is a key bioactive dibenzocyclooctadiene lignan recognized for its potential hepatoprotective, anti-inflammatory, and neuroprotective effects.[1] The isolation of pure this compound is crucial for pharmacological studies and drug development. This document provides detailed protocols for two effective methods of isolating this compound: a conventional approach using multi-step column chromatography and a modern method employing supercritical fluid extraction and chromatography.
Protocol 1: Conventional Solvent Extraction and Multi-Column Chromatography
This protocol details a robust method for isolating this compound using a combination of solvent extraction and sequential column chromatography techniques, yielding high-purity compounds suitable for research.
Experimental Workflow
Caption: Workflow for this compound isolation via solvent extraction and chromatography.
Detailed Experimental Protocol
1. Plant Material and Crude Extraction
-
Dry the stems of Schisandra chinensis at 60°C to a constant weight.
-
Pulverize the dried stems to pass through a 30-mesh sieve.
-
Combine 1 kg of the resulting powder with 3 L of 70% ethanol.
-
Perform reflux extraction at 60°C for 3 hours. Repeat this step twice, combining the extracts.
-
Filter the combined extract through a ceramic filter.
-
Concentrate the filtrate under vacuum to remove ethanol and yield an aqueous crude extract.
2. Macroporous Resin Column Chromatography
-
Pack a glass column (e.g., 5 x 100 cm) with 500 mL of AB-8 macroporous resin.
-
Load the aqueous crude extract onto the column.
-
Elute the column sequentially with 0%, 30%, and 70% ethanol to separate components by polarity.
-
Collect the fraction eluted with 70% ethanol, which contains the highest concentration of lignans.
-
Concentrate this fraction under reduced pressure to yield a resin-purified sample (RS).
3. Octadecylsilyl (ODS) Column Chromatography
-
Dissolve 1 g of the RS powder in 5 mL of 30% methanol.
-
Load the solution onto an ODS column (e.g., 2.5 x 100 cm, packed with 100 g ODS packing).
-
Elute the column with a stepwise gradient of 30%, 50%, 70%, and 90% methanol.
-
Analyze the collected fractions by analytical HPLC to identify the fraction with the highest concentration of this compound.
4. Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the this compound-rich fraction from the ODS column using preparative HPLC.
-
Use a C18 column and an isocratic mobile phase, such as methanol-water, for optimal separation. The detection wavelength should be set to 254 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected compound using analytical HPLC. A purity of 95.2% has been achieved with this method.
-
The final structure can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Protocol 2: Supercritical Fluid Extraction (SFE) and Chromatography (SFC)
This modern approach uses supercritical CO2 as a solvent, offering a "greener" and faster alternative to conventional methods. It combines extraction and purification into a streamlined workflow.
Experimental Workflow
Caption: Workflow for this compound isolation using SFE and SFC.
Detailed Experimental Protocol
1. Plant Material and Supercritical Fluid Extraction (SFE)
-
Coarsely chop 50 g of dry Schisandra berries.
-
Place the chopped berries into a 100 mL extraction vessel of an SFE system.
-
Perform dynamic extraction for 60 minutes under the following conditions:
-
Pressure: 200 bar
-
Temperature: 40 °C
-
Solvent: 99% CO2 and 1% isopropyl alcohol
-
Flow Rate: 50 g/minute
-
-
This process yields a concentrated, particulate-free dark yellow solution ready for purification. The purity of this compound in this crude extract is approximately 29%.
2. Preparative Supercritical Fluid Chromatography (SFC)
-
Develop an analytical separation method using an ACQUITY UPC² system to identify the retention time of this compound.
-
Scale the analytical method to a preparative SFC system (e.g., Prep 100q SFC System).
-
Inject the crude SFE extract and perform the separation. A simple gradient of 1% to 10% modifier (e.g., methanol or isopropanol) is effective.
-
Use a mass detector to trigger fraction collection specifically for the mass-to-charge ratio (m/z) of this compound (m/z 417 [M+H]⁺).
-
Concentrate the collected fraction.
-
Analyze the final product using analytical UPC² to confirm purity. This method can increase the purity from ~29% in the crude extract to over 92%.
Data Presentation: Comparison of Protocols
| Parameter | Protocol 1: Conventional Chromatography | Protocol 2: SFE and SFC |
| Starting Material | 1 kg Dried S. chinensis Stems | 50 g Dried S. chinensis Berries |
| Extraction Method | 70% Ethanol Reflux | Supercritical Fluid Extraction (CO2/IPA) |
| Primary Purification | Macroporous Resin (AB-8) Column | N/A (Direct Injection of SFE extract) |
| Secondary Purification | ODS Column Chromatography | N/A |
| Final Purification | Preparative HPLC | Preparative SFC (Mass-Directed) |
| Final Purity | 95.2% | >92% |
| Yield/Recovery | 21.4 mg | Significant increase in purity demonstrated |
Biological Context: Signaling Pathways of this compound
This compound exerts its pharmacological effects by modulating key cellular signaling pathways. For example, in the context of diabetic nephropathy, this compound has been shown to have a protective effect by targeting the EGFR/AKT/GSK3β pathway. It can suppress the EGFR tyrosine kinase, which in turn activates the expression of phosphorylated AKT and inhibits the phosphorylation of GSK3β, thereby reducing apoptosis and fibrosis. Other studies have shown its involvement in regulating the Wnt/ER stress pathway in cancer cells.
Caption: this compound modulation of the EGFR/AKT/GSK3β signaling pathway.
References
Methodology for Assessing Schisandrin A Blood-Brain Barrier Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A, a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated a range of pharmacological activities, including neuroprotective effects. Its potential as a therapeutic agent for central nervous system (CNS) disorders necessitates a thorough understanding of its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This document provides a detailed overview of the methodologies to assess the BBB permeability of this compound, compiling quantitative data, experimental protocols, and visual workflows to guide researchers in this critical aspect of drug development.
This compound is a lipophilic molecule with a molecular weight of 432.5 g/mol , characteristics that are generally favorable for passive diffusion across the BBB[1]. Indeed, studies have confirmed that this compound is distributed in the rat brain, indicating its capacity to cross this biological barrier[1]. However, the transport of this compound across the BBB is likely a complex process involving not only passive diffusion but also interactions with active transport systems.
Quantitative Data Summary
The following tables summarize the available quantitative data relevant to the BBB permeability of this compound. It is important to note that while some data exists for this compound specifically, other data points are derived from studies on mixed Schisandra lignans or related compounds like Schisandrin B.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Molecular Weight | 432.5 g/mol | N/A | N/A | [1] |
| Liposolubility | Liposoluble | N/A | N/A | [1] |
| Oral Bioavailability | ~15.6% (as pure compound) | Rat | Oral | |
| Time to Peak Plasma Concentration (Tmax) | 22 - 200 min | Rat | Oral | |
| Elimination Half-life (t1/2) | 9.48 h | Rat | Intragastric (50 mg/kg) |
Table 2: Brain Distribution of Schisandra Lignans in Rats
| Compound | Brain Region | Concentration (ng/g tissue) at 120 min post-administration | Administration | Reference |
| This compound | Hippocampus | Detected (specific concentration not provided) | Oral (purified Schisandra lignans) | |
| Schisandrol A | Hippocampus | ~1.5 | Oral (purified Schisandra lignans) | |
| Schisantherin A | Hippocampus | ~0.2 | Oral (purified Schisandra lignans) | |
| Schisantherin B | Hippocampus | ~0.4 | Oral (purified Schisandra lignans) | |
| Gomisin K | Hippocampus | ~0.3 | Oral (purified Schisandra lignans) | |
| Angeloylgomisin H | Hippocampus | ~0.2 | Oral (purified Schisandra lignans) | |
| Schisanhenol | Hippocampus | ~0.1 | Oral (purified Schisandra lignans) | |
| Schisandrol B | Hippocampus | ~0.1 | Oral (purified Schisandra lignans) |
Note: The study detected eight lignans in the hippocampus, while seven others, including deoxyschisandrin and schisandrin B and C, were not detected, possibly due to low content in the extract or obstruction by the BBB.
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes an in vitro BBB model using the human cerebral microvascular endothelial cell line, hCMEC/D3, in a Transwell® system to assess the permeability of this compound.
Materials:
-
hCMEC/D3 cells (passage 25-35)
-
Endothelial Cell Basal Medium-2 (EBM-2) supplemented with required growth factors
-
Rat tail collagen type I
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
This compound
-
Lucifer yellow (for barrier integrity assessment)
-
Hank's Balanced Salt Solution (HBSS)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Culture and Seeding:
-
Coat Transwell® inserts with rat tail collagen I (50 µg/mL) and allow to dry.
-
Culture hCMEC/D3 cells in supplemented EBM-2 medium.
-
Seed hCMEC/D3 cells onto the apical side of the prepared Transwell® inserts at a density of 2.5 x 10^4 cells/cm².
-
Culture for 5-7 days to allow for monolayer formation and differentiation.
-
-
Barrier Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) using a voltmeter. A stable TEER value above 25-30 Ω·cm² indicates monolayer confluence.
-
Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical chamber and measure its concentration in the basolateral chamber after a defined period. Low permeability confirms tight junction integrity.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (A) chamber (for A-to-B transport) or the basolateral (B) chamber (for B-to-A transport).
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B, A for B-to-A).
-
To investigate the involvement of P-glycoprotein (P-gp), co-incubate this compound with a known P-gp inhibitor (e.g., verapamil).
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) to assess active transport: ER = Papp (B-to-A) / Papp (A-to-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters like P-gp.
-
In Vivo Pharmacokinetic and Brain Distribution Study
This protocol outlines a typical in vivo study in rats to determine the pharmacokinetic profile of this compound in plasma and its distribution to the brain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
Surgical instruments
-
Homogenizer
-
LC-MS/MS system for quantification
Protocol:
-
Animal Dosing:
-
Fast rats overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing, collect blood samples (~0.2 mL) from the tail vein into heparinized tubes.
-
At the final time point, euthanize the animals and collect the whole brain.
-
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Rinse the brain with ice-cold saline, weigh it, and homogenize it in a suitable buffer.
-
Store all plasma and brain homogenate samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific UPLC-MS/MS method for the quantification of this compound in rat plasma and brain homogenate.
-
Prepare calibration standards and quality control samples in blank plasma and brain homogenate.
-
Extract this compound from the samples (e.g., using protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by UPLC-MS/MS.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters of this compound in plasma (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Determine the concentration of this compound in the brain tissue at different time points.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma
-
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the direct measurement of BBB permeability in a controlled environment while maintaining the structural integrity of the BBB.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound (radiolabeled or for LC-MS/MS analysis)
-
Vascular marker (e.g., [14C]-sucrose)
-
Scintillation counter or LC-MS/MS system
Protocol:
-
Surgical Preparation:
-
Anesthetize the rat and expose the common carotid artery.
-
Ligate the external carotid artery and its branches.
-
Insert a cannula into the common carotid artery, pointing towards the brain.
-
-
Perfusion:
-
Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min) to wash out the blood.
-
After a brief washout period, switch to the perfusion buffer containing a known concentration of this compound and the vascular marker.
-
Perfuse for a short duration (e.g., 5-60 seconds).
-
-
Brain Collection and Processing:
-
Decapitate the animal and quickly remove the brain.
-
Dissect the brain into specific regions if desired.
-
Homogenize the brain tissue.
-
-
Sample Analysis:
-
Determine the concentration of this compound and the vascular marker in the brain homogenate and the perfusion fluid using appropriate analytical methods.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.
-
Proposed Mechanism of this compound Transport Across the Blood-Brain Barrier
The transport of this compound across the BBB is likely a multifactorial process. Given its lipophilic nature and relatively small molecular size, passive diffusion is expected to be a significant route of entry into the brain[1]. Additionally, evidence suggests that Schisandra lignans, including this compound, can interact with the P-glycoprotein (P-gp) efflux transporter. Studies have shown that this compound can inhibit P-gp, which may lead to increased intracellular concentrations of other P-gp substrates and potentially enhance its own brain penetration by reducing its efflux.
Conclusion
The assessment of this compound's BBB permeability is crucial for its development as a CNS therapeutic agent. This document provides a framework of methodologies, including in vitro, in vivo, and in situ techniques, to guide researchers in this evaluation. While existing data suggests that this compound can cross the BBB, further quantitative studies are needed to fully elucidate its transport kinetics and mechanisms. The provided protocols and workflows serve as a starting point for these investigations, which will be essential in determining the therapeutic potential of this compound for neurological disorders.
References
Application Notes and Protocols for Identifying Schisandrin A Molecular Targets Using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Schisandrin A, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including antioxidant, hepatoprotective, anti-cancer, and anti-inflammatory effects[1][2][3]. Despite numerous studies elucidating its therapeutic potential, the precise molecular targets through which this compound exerts its effects remain largely uncharacterized. The advent of CRISPR-Cas9 genome editing technology offers a powerful and unbiased approach to systematically identify the molecular targets of small molecules.[4][5] This document provides a detailed guide on the application of genome-wide CRISPR-Cas9 knockout screens to uncover the molecular targets and mechanisms of action of this compound.
Principle of the Method:
CRISPR-Cas9-mediated gene knockout screens are a powerful tool for identifying genes that are essential for a specific cellular phenotype. The core principle involves introducing a library of single-guide RNAs (sgRNAs) into a population of cells that stably express the Cas9 nuclease. Each sgRNA is designed to target and create a knockout of a specific gene. When the cell population is treated with a bioactive compound like this compound, cells with knockouts of genes that are either the direct target of the compound or are involved in its mechanism of action will exhibit altered sensitivity. By comparing the abundance of sgRNAs in the treated versus untreated cell populations, it is possible to identify genes whose loss confers resistance or sensitivity to the compound, thereby revealing its molecular targets and associated pathways.
I. Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the known pharmacological activities of this compound. For instance, given its reported anti-cancer properties, a relevant cancer cell line such as the triple-negative breast cancer cell lines MDA-MB-231 or BT-549 could be utilized. Alternatively, for studying its hepatoprotective effects, a liver cell line like HepG2 would be appropriate.
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cas9-Expressing Cell Line Generation: To ensure efficient gene editing, establish a cell line that stably expresses the Cas9 nuclease. This is typically achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection.
Genome-Scale CRISPR-Cas9 sgRNA Library Preparation and Lentiviral Packaging
A genome-wide sgRNA library, such as the GeCKOv2 library, which targets a comprehensive set of genes in the human genome, is recommended for an unbiased screen.
-
Library Amplification: Amplify the sgRNA library plasmid pool according to the manufacturer's instructions to generate sufficient DNA for lentiviral packaging.
-
Lentiviral Packaging: Co-transfect the amplified sgRNA library plasmid pool with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T) using a suitable transfection reagent.
-
Viral Titer Determination: Harvest the lentiviral particles from the supernatant and determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for the screen.
CRISPR-Cas9 Screen for this compound Target Identification
The screening process involves transducing the Cas9-expressing cells with the sgRNA library and then applying selective pressure with this compound.
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low MOI (typically 0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
This compound Treatment:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cell line using a cell viability assay (e.g., MTT assay).
-
Split the selected cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound at a concentration around the IC50.
-
Culture the cells for a sufficient period to allow for the enrichment or depletion of cells with specific gene knockouts. This duration will need to be optimized for the specific cell line and compound.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the cells from both the control and treatment groups.
-
Extract genomic DNA from each population.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the amplified sgRNA libraries to determine the relative abundance of each sgRNA in both populations.
-
Data Analysis and Hit Identification
The sequencing data is analyzed to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control.
-
Data Normalization and Analysis: Use bioinformatics tools like MAGeCK to normalize the sequencing reads and identify statistically significant changes in sgRNA abundance.
-
Hit Prioritization: Rank the genes based on the statistical significance of the enrichment or depletion of their corresponding sgRNAs. Genes whose knockout leads to resistance to this compound are potential drug targets.
Hit Validation
Candidate genes identified from the primary screen must be validated to confirm their role in the cellular response to this compound.
-
Individual Gene Knockout: Generate individual knockout cell lines for the top candidate genes using targeted CRISPR-Cas9.
-
Phenotypic Assays: Perform cell viability assays and other relevant functional assays to confirm that the knockout of the candidate gene confers resistance to this compound.
-
Biochemical and Biophysical Assays: If a direct interaction is hypothesized, perform assays such as surface plasmon resonance (SPR) or drug affinity responsive target stability (DARTS) to validate the binding of this compound to the protein product of the candidate gene.
II. Data Presentation
The quantitative data generated from the CRISPR-Cas9 screen and subsequent validation experiments should be presented in a clear and structured manner.
Table 1: Summary of CRISPR-Cas9 Screen Parameters
| Parameter | Value |
| Cell Line | e.g., MDA-MB-231 |
| CRISPR Library | e.g., GeCKOv2 Human |
| Multiplicity of Infection (MOI) | 0.4 |
| This compound Concentration | IC50 value (e.g., 45 µM) |
| Treatment Duration | 14 days |
| Sequencing Platform | e.g., Illumina NextSeq |
Table 2: Top Candidate Genes from CRISPR-Cas9 Screen
| Gene Symbol | Log2 Fold Change (Treated/Control) | p-value | Phenotype |
| Gene X | 5.8 | 1.2e-8 | Resistance |
| Gene Y | 4.9 | 3.5e-7 | Resistance |
| Gene Z | -3.2 | 8.1e-6 | Sensitization |
Table 3: Validation of Candidate Gene Knockout on this compound Sensitivity
| Cell Line | This compound IC50 (µM) | Fold Change in IC50 (vs. Wild-Type) |
| Wild-Type | 45.2 ± 3.1 | 1.0 |
| Gene X Knockout | 185.6 ± 12.5 | 4.1 |
| Gene Y Knockout | 158.9 ± 9.8 | 3.5 |
III. Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for CRISPR-Cas9 mediated identification of this compound targets.
Hypothetical Signaling Pathway of this compound
Based on existing literature, this compound is known to modulate several signaling pathways. For example, it has been shown to suppress the TXNIP/NLRP3 signaling pathway and activate the AdipoR1/AMPK signaling pathway. It has also been implicated in regulating the Wnt/ER stress signaling pathway. A CRISPR screen could potentially identify novel components of these or other pathways.
Caption: Hypothetical signaling pathway of this compound action.
Logical Relationship of Hit Identification
Caption: Logical flow for identifying resistance-conferring gene knockouts.
The integration of genome-wide CRISPR-Cas9 screening provides a robust and unbiased platform for the deconvolution of the molecular targets of this compound. This approach will not only enhance our understanding of the pharmacological mechanisms of this promising natural product but also facilitate the development of more targeted and effective therapeutic strategies. The protocols and guidelines presented here offer a comprehensive framework for researchers to embark on such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on Schisandrin and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
Application of Metabolomics to Study Schisandrin A Effects In Vivo
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandrin A, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1][2][3] Understanding the in vivo mechanisms of action of this compound is crucial for its development as a therapeutic agent. Metabolomics, the comprehensive study of small molecule metabolites in biological systems, has emerged as a powerful tool to elucidate the systemic effects of xenobiotics and to identify novel biomarkers and perturbed metabolic pathways. This application note provides a detailed overview and protocols for utilizing a metabolomics-based approach to investigate the in vivo effects of this compound.
Data Presentation
Table 1: Summary of In Vivo Studies Utilizing Metabolomics to Investigate this compound and Schisandra Lignans
| Study Focus | Animal Model | Treatment | Key Findings in Metabolomics | Affected Metabolic Pathways | Reference |
| Anti-aging | D-galactose-induced aging rats | Schisandra chinensis lignans (SCL) at 50, 100, 200 mg/kg/d | Identified 15 biomarkers, 13 of which recovered to normal levels after SCL administration. | Energy metabolism, amino acid metabolism, lipid metabolism, and phospholipid metabolism. | [4][5] |
| Anti-hyperlipidemia | High-fat diet-induced hyperlipidemia mice | SCL at 100 mg/kg for 4 weeks | Identified 13 biomarkers, 9 of which were restored to normal levels with SCL treatment. | Tricarboxylic acid (TCA) cycle, synthesis of ketone bodies and cholesterol, choline metabolism, and fatty acid metabolism. | |
| Alzheimer's Disease | APP/PS1 transgenic mice | This compound | Restored abnormal levels of neurotransmitters and their metabolites in the brain. | Neurotransmitter metabolism. | |
| Immunological Liver Injury | Concanavalin A-induced liver injury in mice | Schisandra chinensis polysaccharides (SCP) | Identified 17 biomarkers, with 16 returning to normal levels after SCP administration. | Energy metabolism, amino acid metabolism, taurine metabolism, amino saccharide and nucleotide metabolism, arachidonic acid metabolism, and lipid metabolism. | |
| Myocardial Injury | Doxorubicin-induced myocardial injury rats | Schisandrin B | Identified 15 potential biomarkers related to myocardial injury that were regulated by Schisandrin B treatment. | Glycerophospholipid metabolism, sphingolipid metabolism, and purine metabolism. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosage and Administration | Reference |
| Tmax | 2.07 h | Not specified | |
| t1/2 | 9.48 h | Not specified | |
| Cmax | 96.1 ± 14.1 ng/ml | 15 mg, oral | |
| Cmax | 0.08 ± 0.07 µg/mL | 3 g/kg S. chinensis product (oral) | |
| Cmax | 0.15 ± 0.09 µg/mL | 10 g/kg S. chinensis product (oral) | |
| Oral Bioavailability | ~15.56 ± 10.47% | 10 mg/kg pure schisandrin (oral) |
Experimental Protocols
Animal Model and this compound Administration
This protocol is a generalized representation based on methodologies reported in the cited literature.
a. Animal Selection and Acclimatization:
-
Select healthy, male Wistar or Sprague-Dawley rats (or a suitable mouse strain) of a specific weight range (e.g., 180-220 g).
-
House the animals in a controlled environment (temperature: 22 ± 2°C, humidity: 50 ± 10%, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least one week before the commencement of the experiment.
b. Group Allocation:
-
Randomly divide the animals into the following groups (n=8-10 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Model Group: Receives the disease-inducing agent (e.g., high-fat diet, D-galactose).
-
This compound Treatment Group(s): Receives the disease-inducing agent and this compound at various dosages (e.g., 50, 100, 200 mg/kg).
-
c. This compound Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).
Sample Collection and Preparation
a. Blood Sample Collection:
-
At the end of the treatment period, fast the animals overnight.
-
Anesthetize the animals (e.g., with isoflurane or pentobarbital).
-
Collect blood samples via cardiac puncture or from the abdominal aorta into heparinized tubes.
-
Centrifuge the blood at 3000 rpm for 10 minutes at 4°C to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
b. Tissue Sample Collection:
-
Following blood collection, perfuse the animals with ice-cold saline.
-
Excise the tissues of interest (e.g., liver, brain).
-
Rinse the tissues with cold saline, blot dry, and weigh.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C.
c. Metabolite Extraction from Plasma/Serum:
-
Thaw the plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 400 µL of pre-chilled methanol (or acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and transfer it to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for analysis.
d. Metabolite Extraction from Tissue:
-
Weigh approximately 50 mg of the frozen tissue.
-
Add 1.5 mL of a methanol:water (1:1) solution.
-
Homogenize the tissue at 4°C.
-
Follow steps from c (vortex, incubate, centrifuge, collect supernatant, dry, and reconstitute).
UPLC-Q-TOF-MS Analysis
This protocol is a composite based on common practices in the field.
a. Chromatographic Separation:
-
System: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC HSS T3 column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Column Temperature: 25-35°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Gradient Elution: A typical gradient would be:
-
0-1 min: 5% B
-
1-12 min: 5-95% B
-
12-15 min: 95% B
-
15-15.1 min: 95-5% B
-
15.1-18 min: 5% B
-
b. Mass Spectrometry Detection:
-
System: Agilent 6520 Q-TOF mass spectrometer or similar high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Capillary Voltage: 3.5-4.0 kV.
-
Drying Gas Flow: 8-10 L/min.
-
Drying Gas Temperature: 300-350°C.
-
Fragmentor Voltage: 120-150 V.
-
Skimmer Voltage: 60-65 V.
-
Mass Range: m/z 50-1000.
c. Data Analysis:
-
Use software such as MassHunter for data acquisition and Progenesis QI or similar for peak picking, alignment, and normalization.
-
Perform multivariate statistical analysis (e.g., Principal Component Analysis - PCA, Partial Least Squares-Discriminant Analysis - PLS-DA) using software like SIMCA-P or MetaboAnalyst to identify differential metabolites.
-
Identify biomarkers based on their m/z values and MS/MS fragmentation patterns by searching databases such as METLIN, HMDB, and KEGG.
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolomics study of this compound.
This compound Anti-inflammatory Signaling Pathway
Caption: this compound inhibits inflammation via MAPK and NF-κB pathways.
This compound in Diabetic Nephropathy
Caption: this compound activates AdipoR1/AMPK to suppress TXNIP/NLRP3.
References
- 1. Frontiers | Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics study of the therapeutic mechanism of Schisandra chinensis lignans on aging rats induced by d-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
High-Content Screening Assays for Schisandrin A Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest in drug discovery due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. High-Content Screening (HCS) offers a powerful, cell-based approach to investigate the mechanisms of action of compounds like this compound and to screen for novel therapeutic candidates. HCS combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in individual cells, providing a detailed view of cellular responses.
These application notes provide an overview of HCS assays relevant to the known biological activities of this compound. Detailed protocols for selected assays are provided to guide researchers in applying HCS to the study of this compound and related compounds.
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for designing relevant HCS assays.
-
EGFR/AKT/GSK3β Pathway: This pathway is critical in cell survival, proliferation, and apoptosis. This compound has been shown to inhibit this pathway in the context of diabetic nephropathy.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival, this pathway is a common target in cancer therapy. This compound has been reported to influence this pathway.
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt pathway is implicated in various cancers. This compound has been found to suppress overactive Wnt signaling in triple-negative breast cancer cells.[1]
-
p38 MAPK Pathway: This pathway is involved in cellular responses to stress, inflammation, and apoptosis. This compound can modulate this pathway, contributing to its anti-inflammatory and immunomodulatory effects.[2]
Phenotypic Readouts for this compound HCS Assays
Based on its known biological effects, HCS assays for this compound can be designed to measure a variety of phenotypic changes, including:
-
Apoptosis Induction: this compound has been shown to induce apoptosis in cancer cells. HCS can quantify markers of apoptosis such as caspase activation and nuclear condensation.
-
Cell Cycle Arrest: The anti-proliferative effects of this compound can be investigated by analyzing its impact on cell cycle progression.
-
Inhibition of Cell Proliferation: HCS can be used to quantify the number of cells and assess the anti-proliferative activity of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data for this compound and provide context for HCS assay development.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26.61 | |
| SK-HEP-1 | Liver Adenocarcinoma | 42.0 | [3] |
| SNU-638 | Stomach Cancer | 53.1 | [3] |
| T47D | Breast Cancer | 40.0 | [3] |
| A549 | Lung Adenocarcinoma | >50 (at 72h) |
Table 2: HCS Assay Validation Parameters
| Assay Type | Parameter | Value | Description | Citation |
| Wnt/β-catenin Pathway Assay | Z'-factor | 0.6 | Indicates a robust assay suitable for HTS/HCS. | |
| General HCS Assays | Z'-factor | > 0.5 | Generally considered an excellent assay for screening. |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR/AKT/GSK3β signaling pathway.
References
Application Notes and Protocols for Schisandrin A-Loaded Nanoparticles for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. However, its poor water solubility and low oral bioavailability present significant challenges for its clinical application. Encapsulation of this compound into nanoparticles offers a promising strategy to overcome these limitations, enhance its therapeutic efficacy, and enable targeted delivery to specific tissues or cells.
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of this compound-loaded nanoparticles for targeted drug delivery.
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation | Method | Polymer/Lipid | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| SLEN | SESD | Eudragit® S100 | ~93 | Not Reported | Not Reported | >90% (Deoxyschisandrin) >85% (Schisantherin A) | Not Reported | [1] |
| Sch-NPs | Solvent Evaporation | Acetylated β-cyclodextrin | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| FA-CS-PLGA-NPs | Not Specified | PLGA, Chitosan, Folic Acid | 250.3 ± 1.7 to 356.3 ± 17.7 | Monodisperse | Highly Positive | >85% | 6-35% | [2] |
| Tmx-Cur-Gs NPs | Not Specified | Not Specified | 252.3 ± 24.6 | Not Reported | 18.2 ± 4.4 | 93.84 ± 1.95% (TMX), 90.18 ± 0.56% (CUR) | Not Reported | [3] |
Note: "Not Reported" indicates that the specific data was not available in the cited literature. The data presented is representative and may vary depending on the specific formulation and preparation parameters.
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles
Two common methods for preparing polymeric nanoparticles are the Spontaneous Emulsification Solvent Diffusion (SESD) method and the Solvent Evaporation method.
This method is suitable for encapsulating hydrophobic drugs like this compound into enteric polymers.
Materials:
-
This compound
-
Eudragit® S100 (enteric polymer)
-
Poloxamer 188 (surfactant)
-
Absolute Ethanol
-
Distilled Water
Protocol:
-
Organic Phase Preparation: Dissolve 120 mg of Eudragit® S100 and a specific amount of this compound (e.g., 12 mg) in 25 mL of absolute ethanol using an ultrasonic bath until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve 120 mg of Poloxamer 188 in 75 mL of distilled water.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant magnetic stirring (e.g., 500 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring for 10 minutes, then transfer the formulation to a 50°C water bath to evaporate the ethanol for approximately 3 hours.
-
Lyophilization: Freeze-dry the resulting nanoparticle suspension to obtain a powder.
This method is versatile and can be adapted for various polymers.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Distilled Water
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an organic solvent (e.g., 5 mL of DCM).
-
Emulsification: Add the organic phase to an aqueous solution of PVA (e.g., 20 mL of 2% w/v PVA) and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with distilled water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder.
Characterization of Nanoparticles
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Re-disperse the lyophilized nanoparticles in distilled water by gentle sonication.
-
Dilute the suspension to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
Method: Transmission Electron Microscopy (TEM)
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid.
-
Observe the morphology of the nanoparticles under a transmission electron microscope.
Method: High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Determine the total amount of drug: Accurately weigh a sample of lyophilized nanoparticles and dissolve it in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.
-
Determine the amount of free drug: Centrifuge the nanoparticle suspension and measure the concentration of this compound in the supernatant.
-
HPLC Analysis:
-
Calculate EE and DL:
-
EE (%) = [(Total drug - Free drug) / Total drug] x 100
-
DL (%) = [(Weight of drug in nanoparticles) / (Weight of nanoparticles)] x 100
-
In Vitro Drug Release Study
Method: Dialysis Method
Protocol:
-
Accurately weigh a specific amount of this compound-loaded nanoparticles and disperse them in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released against time.
Targeted Delivery
This protocol describes the covalent conjugation of folic acid (FA) to the surface of PLGA nanoparticles for targeting cancer cells that overexpress the folate receptor.
Materials:
-
This compound-loaded PLGA nanoparticles
-
Folic Acid (FA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Chitosan (CS) (optional, for coating)
-
Dimethyl sulfoxide (DMSO)
-
Acetic Acid
Protocol:
-
Activation of Folic Acid: Dissolve FA in DMSO. Add EDC and NHS to the solution and stir in the dark for 1 hour to activate the carboxylic acid group of FA.
-
Preparation of FA-Conjugated Polymer (e.g., FA-Chitosan):
-
Dissolve chitosan in 1% acetic acid.
-
Add the activated FA solution dropwise to the chitosan solution and stir for 24 hours.
-
Adjust the pH to 9 to precipitate the FA-chitosan conjugate.
-
Collect the precipitate by centrifugation and lyophilize.
-
-
Coating of Nanoparticles:
-
Re-disperse the this compound-loaded PLGA nanoparticles in distilled water.
-
Add the FA-chitosan solution dropwise to the nanoparticle suspension while stirring.
-
Continue stirring for 2 hours.
-
Collect the FA-coated nanoparticles by centrifugation, wash, and lyophilize.
-
In Vivo Studies in Animal Models
Animal Model: A common model for liver injury is the carbon tetrachloride (CCl4)-induced liver damage model in mice.
Protocol:
-
Animal Acclimatization: Acclimate male Balb/c mice for at least one week under standard laboratory conditions.
-
Induction of Liver Injury: Induce liver injury by intraperitoneal injection of CCl4.
-
Nanoparticle Administration: Administer this compound-loaded nanoparticles (targeted and non-targeted) and control formulations (e.g., free this compound, empty nanoparticles) to different groups of mice, typically via intravenous injection.
-
Biodistribution Study (Optional): To assess liver targeting, nanoparticles can be labeled with a fluorescent dye (e.g., Cy7). At different time points after injection, sacrifice the mice, excise major organs (liver, spleen, kidneys, lungs, heart), and measure the fluorescence intensity in each organ.
-
Therapeutic Efficacy Evaluation:
-
Monitor the general health and body weight of the mice.
-
At the end of the study, collect blood samples for biochemical analysis of liver function markers (e.g., ALT, AST).
-
Sacrifice the mice and collect liver tissues for histopathological examination (e.g., H&E staining) to assess the extent of liver damage.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and evaluation of this compound-loaded nanoparticles.
Targeted Delivery Strategy
Caption: Mechanism of targeted delivery of this compound nanoparticles to cancer cells.
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the immunomodulatory and therapeutic effects of this compound.
References
- 1. Preparation of solid lipid nanoparticles by a solvent emulsification-diffusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Docetaxel-PLGA Nanoparticles Coated with Folic Acid-chitosan Conjugate for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of chitosan-folate modified PLGA nanoparticles for targeted delivery of diosgenin as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Schisandrin A in In Vitro Models of Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, such as microglia and astrocytes, leads to the release of pro-inflammatory mediators, including cytokines and nitric oxide, which contribute to neuronal damage. Schisandrin A, a bioactive compound isolated from Schisandra chinensis, has demonstrated significant anti-neuroinflammatory properties. These application notes provide detailed protocols for utilizing in vitro models of neuroinflammation to investigate the therapeutic potential of this compound. The primary models described herein involve lipopolysaccharide (LPS)-stimulated microglial cells and amyloid-beta (Aβ)-induced neuronal cell inflammation.
Key Experimental Models and Assays
Two primary in vitro models are detailed:
-
LPS-Induced Neuroinflammation in Microglial Cells (BV-2 or Primary Microglia): This model is a widely accepted method to mimic pathogen-induced neuroinflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, potently activates microglia, leading to a robust inflammatory response.[1][2][3]
-
Amyloid-Beta-Induced Neuroinflammation in Neuronal Cells (SH-SY5Y): This model is relevant for studying neuroinflammation in the context of Alzheimer's disease. The Aβ peptide induces oxidative stress and inflammatory responses in neuronal cells.[4][5]
The efficacy of this compound is assessed by quantifying its ability to inhibit the production of key inflammatory mediators:
-
Nitric Oxide (NO): A signaling molecule that, in excess, contributes to neuronal toxicity.
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are key signaling proteins that mediate the inflammatory response.
-
Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) are enzymes responsible for the production of NO and prostaglandins, respectively.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Microglia
| Cell Line | Stimulant (Concentration) | This compound Concentration (µM) | Analyte | % Inhibition / Effect | Reference |
| BV-2 | LPS (1 µg/mL) | 10 | NO | Significant decrease | |
| BV-2 | LPS (1 µg/mL) | 20 | NO | Significant decrease | |
| BV-2 | LPS (1 µg/mL) | 50 | NO | Significant decrease | |
| BV-2 | LPS (1 µg/mL) | 10 | TNF-α | Significant decrease | |
| BV-2 | LPS (1 µg/mL) | 20 | TNF-α | Significant decrease | |
| BV-2 | LPS (1 µg/mL) | 50 | TNF-α | Significant decrease | |
| BV-2 | LPS (1 µg/mL) | 10 | IL-6 | Significant decrease | |
| BV-2 | LPS (1 µg/mL) | 20 | IL-6 | Significant decrease | |
| BV-2 | LPS (1 µg/mL) | 50 | IL-6 | Significant decrease | |
| Primary Microglia | LPS (1 µg/mL) | 10, 20, 50 | NO, TNF-α, IL-6 | Significant decrease | |
| RAW 264.7 | LPS (100 ng/mL) | Not specified | NO, PGE2, TNF-α, IL-1β | Concentration-dependent inhibition |
Table 2: Effect of this compound on Inflammatory Markers in Aβ-Induced Neuronal Cells
| Cell Line | Stimulant (Concentration) | This compound Concentration (µg/mL) | Analyte | Effect | Reference |
| SH-SY5Y | Aβ25-35 (20 µM) | 5, 10, 15 | IL-6 | Significant reduction | |
| SH-SY5Y | Aβ25-35 (20 µM) | 5, 10, 15 | TNF-α | Significant reduction | |
| SK-N-SH | Aβ25-35 (20 µM) | 5, 10, 15 | IL-6 | Significant reduction | |
| SK-N-SH | Aβ25-35 (20 µM) | 5, 10, 15 | TNF-α | Significant reduction |
Experimental Workflow
Caption: Experimental workflow for assessing the anti-neuroinflammatory effects of this compound.
Experimental Protocols
Protocol 1: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
1.1. Materials
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well and 24-well cell culture plates
-
Reagents for assays (Griess, ELISA kits, etc.)
1.2. Cell Culture and Seeding
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed BV-2 cells into 96-well plates (for viability and NO assays) or 24-well plates (for cytokine and protein/RNA analysis) at an appropriate density to reach 80-90% confluency at the time of treatment.
1.3. Treatment
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to desired concentrations (e.g., 10, 20, 50 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Following pre-treatment, add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine measurements).
Protocol 2: Amyloid-Beta-Induced Neuroinflammation in SH-SY5Y Neuronal Cells
2.1. Materials
-
SH-SY5Y neuroblastoma cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Amyloid-beta peptide 25-35 (Aβ25-35)
-
This compound
-
DMSO
-
Culture plates
-
ELISA kits for TNF-α and IL-6
2.2. Cell Culture and Treatment
-
Culture SH-SY5Y cells in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells and allow them to adhere.
-
Treat cells with Aβ25-35 at a concentration of 20 µM to induce neuroinflammation.
-
Concurrently, treat designated wells with different concentrations of this compound (e.g., 1, 5, 10, 15 µg/mL).
-
Incubate for 24 hours.
Protocol 3: Measurement of Nitric Oxide (NO) Production
This protocol utilizes the Griess reagent to measure nitrite (a stable product of NO) in the cell culture supernatant.
-
After the treatment period, collect 50-100 µL of cell culture supernatant from each well of the 96-well plate.
-
Add an equal volume of Griess Reagent I to each supernatant sample.
-
Add an equal volume of Griess Reagent II and mix.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Protocol 4: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in the cell culture supernatant.
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (TNF-α, IL-6, or IL-1β).
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.
Protocol 5: Analysis of iNOS and COX-2 Expression
5.1. Western Blotting (Protein Expression)
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
5.2. Quantitative PCR (Gene Expression)
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Signaling Pathways Involved in the Anti-Neuroinflammatory Action of this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
LPS stimulation of Toll-like receptor 4 (TLR4) activates a cascade involving TRAF6 and the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway.
MAPK Signaling Pathway
Caption: this compound modulates the MAPK signaling pathway to reduce inflammation.
Inflammatory stimuli activate the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes p38, ERK, and JNK. These kinases phosphorylate transcription factors that regulate the expression of inflammatory genes. This compound has been found to suppress the phosphorylation of these MAPKs.
Jak2-Stat3 Signaling Pathway
Caption: this compound inhibits the Jak2-Stat3 signaling pathway.
The Janus kinase/signal transducer and activator of transcription (Jak/Stat) pathway is another important route in inflammation. This compound has been observed to inhibit the activation of the Jak2-Stat3 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer's Disease in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Schisandrin A Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of Schisandrin A in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions like cell culture media?
A1: this compound is a lignan, a class of organic compounds that are typically non-polar and hydrophobic.[1] Its chemical structure lacks easily ionizable groups, leading to poor solubility in water-based solutions. This can result in precipitation when diluting stock solutions into aqueous buffers or cell culture media.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For initial stock solution preparation, a water-miscible organic solvent in which this compound is freely soluble is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many cell-based assays at low concentrations.[2] Other potential organic solvents include ethanol and methanol.[3][4]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance for DMSO is cell-line dependent. Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity or off-target effects.[2] It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess the solvent's impact on your specific assay.
Q4: My this compound precipitates when I dilute the stock solution into my aqueous assay buffer. What can I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Consider the following strategies:
-
Increase the Final Volume: A larger final volume results in a lower final concentration of this compound, which may be sufficient to keep it in solution.
-
Vortex During Dilution: Add the stock solution to the aqueous medium while vortexing to promote rapid mixing and reduce localized high concentrations that can lead to precipitation.
-
Gentle Warming: Briefly warming the solution to 37°C may help dissolve the compound.
-
Use a Co-solvent: Incorporating a co-solvent like polyethylene glycol (PEG) or propylene glycol in your final solution can enhance solubility.
-
Sonication: Brief sonication can help re-dissolve small precipitates that may have formed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming (e.g., 37°C) and vortexing can also aid dissolution. |
| A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. | The aqueous solubility limit of this compound has been exceeded. | Reduce the final concentration of this compound in your assay. Prepare intermediate dilutions in a mixture of solvent and aqueous buffer before the final dilution. Consider using solubility-enhancing techniques like cyclodextrins or solid dispersions. |
| Cell viability is low in the vehicle control group. | The final concentration of the organic solvent (e.g., DMSO) is too high for your cell line. | Decrease the final concentration of the solvent in your assay to a non-toxic level, typically ≤ 0.1%. This may require preparing a more concentrated stock solution if a high final concentration of this compound is needed. |
| Inconsistent results between experiments. | Precipitation of this compound after dilution, leading to variable effective concentrations. | Visually inspect the final diluted solution for any signs of precipitation before adding it to cells. Consider filtering the final solution through a 0.22 µm syringe filter, but be aware this might lower the concentration of the dissolved compound. Prepare fresh dilutions for each experiment. |
Advanced Solubility Enhancement Techniques
For experiments requiring higher concentrations of this compound than can be achieved with simple solvent dissolution, more advanced formulation strategies may be necessary.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex that has improved aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
Mixing: Weigh the appropriate amounts of this compound and cyclodextrin (e.g., HP-β-CD).
-
Kneading: Place the mixture in a mortar and add a small amount of a water-ethanol solution to create a paste. Knead the paste for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: The resulting powder can be dissolved in an aqueous buffer or cell culture medium for use in in vitro assays.
Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix. This can enhance solubility by reducing particle size and converting the drug to an amorphous state, which has higher solubility than the crystalline form. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PEG 4000) in a common organic solvent like ethanol.
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Storage and Use: Store the resulting powder in a desiccator. This powder can then be used to prepare aqueous solutions for your assays.
Quantitative Data on Solubility Enhancement
The following table summarizes hypothetical solubility data for this compound using different methods. This data is for illustrative purposes and should be experimentally confirmed.
| Method | Solvent/Carrier | Fold Increase in Aqueous Solubility (Hypothetical) |
| Co-Solvent | 0.5% DMSO in water | 5 - 10 |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 - 100 |
| Solid Dispersion | Polyethylene Glycol (PEG 4000) | 100 - 200 |
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Diagram of a cyclodextrin inclusion complex for solubility enhancement.
Caption: The concept of solid dispersion to improve drug solubility.
Caption: A potential signaling pathway modulated by Schisandrins.
References
- 1. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Response surface modeling and optimization of accelerated solvent extraction of four lignans from fructus schisandrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Schisandrin A extraction yield from plant material
Welcome to the technical support center for Schisandrin A extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from plant material, primarily Schisandra chinensis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent significantly impacts the extraction yield of this compound. Ethanol, particularly in high concentrations (75-95%), is widely reported as an effective solvent for extracting lignans, including this compound, from Schisandra chinensis.[1][2][3] Methanol has also been used effectively.[2] this compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF), but has low solubility in aqueous buffers.[4] For supercritical fluid extraction (SFE), pure CO2 can be used, but its efficiency can be enhanced by adding a modifier like ethanol.
Q2: Which extraction method provides the highest yield of this compound?
A2: Various methods can be employed, each with its own advantages and disadvantages. Modern techniques like ultrasonic-assisted extraction (UAE) and supercritical fluid extraction (SFE) are often reported to be more efficient and require shorter extraction times compared to traditional methods like Soxhlet and reflux extraction. Accelerated solvent extraction (ASE) at high temperatures and pressures has also been shown to be highly effective. The optimal method can depend on the available equipment, scale of extraction, and desired purity of the final product.
Q3: What are the typical causes of low this compound yield?
A3: Low yields can stem from several factors:
-
Inappropriate Solvent Choice: Using a solvent in which this compound has low solubility.
-
Suboptimal Extraction Parameters: Incorrect temperature, extraction time, or solvent-to-solid ratio can lead to incomplete extraction.
-
Improper Plant Material Preparation: The particle size of the plant material is crucial; a finer powder generally provides a larger surface area for extraction.
-
Degradation of this compound: Although generally stable, prolonged exposure to high temperatures or certain solvents could potentially degrade the compound.
-
Plant Material Quality: The concentration of this compound can vary in the plant material depending on the species, geographical origin, harvest time, and storage conditions.
Q4: How can I improve the purity of my this compound extract?
A4: After the initial extraction, purification steps are often necessary. Column chromatography, particularly using silica gel or macroporous resins, is a common and effective method for purifying this compound from the crude extract. Recrystallization can also be used to obtain high-purity this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound extraction experiments.
| Issue | Possible Cause | Suggested Solution |
| Low or No this compound Detected in Extract | 1. Ineffective solvent. 2. Extraction time too short. 3. Extraction temperature too low. 4. Improper sample preparation (particle size too large). 5. Low concentration of this compound in the plant material. | 1. Switch to a more suitable solvent like high-purity ethanol (e.g., 87% or 95%). 2. Increase the extraction time. For ultrasonic-assisted extraction, optimal times are often around 60-90 minutes. 3. Increase the extraction temperature. For ethanol reflux, temperatures around 80°C are common. For accelerated solvent extraction, temperatures as high as 160°C have been used successfully. 4. Grind the plant material to a finer powder (e.g., 120 mesh). 5. Source plant material from a reputable supplier and ensure proper storage conditions. |
| Inconsistent Yields Between Batches | 1. Variation in plant material. 2. Inconsistent extraction parameters. 3. Degradation of the compound during storage of the plant material. | 1. Standardize the source and pre-treatment of your plant material. 2. Carefully control and monitor all extraction parameters (temperature, time, solvent ratio, etc.) for each batch. 3. Store dried plant material in a cool, dry, and dark place to minimize degradation of active compounds. |
| Co-extraction of a High Amount of Impurities | 1. Non-selective solvent. 2. Inappropriate extraction method. | 1. While ethanol is effective, it can also extract other compounds. Consider a multi-step purification process after initial extraction, such as liquid-liquid partitioning or column chromatography. 2. Supercritical fluid extraction (SFE) with pure CO2 can be more selective for non-polar compounds like this compound. Modifying the CO2 with a small amount of a co-solvent like ethanol can help fine-tune the selectivity. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions reported for the extraction of Schisandrins.
-
Sample Preparation: Grind the dried Schisandra chinensis fruits into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 50 mL of 95% ethanol (a 1:5 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 60°C and sonicate for 70 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of 95% ethanol and combine the filtrates.
-
Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using silica gel column chromatography.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
This protocol is adapted from a method used for the extraction of this compound.
-
Sample Preparation: Coarsely chop dried Schisandra chinensis berries.
-
Extraction:
-
Load 50 g of the chopped berries into the extraction vessel of an SFE system.
-
Set the extraction pressure to 200 bar and the temperature to 40°C.
-
Use supercritical CO2 with 1% isopropyl alcohol as a co-solvent.
-
Perform a dynamic extraction for 60 minutes with a total flow rate of 50 g/minute .
-
-
Collection:
-
Collect the extract in a suitable solvent or collection vessel. The resulting solution is typically concentrated and can be used for further analysis or purification.
-
Data Presentation
Table 1: Influence of Solvent and Method on Lignan Extraction Yield
| Extraction Method | Solvent | Key Parameters | Reported Yield | Reference |
| Ultrasonic-Assisted Extraction | 95% Ethanol | 60°C, 70 min | 5.80 mg/g (Schisandrin B) | |
| Smashing Tissue Extraction | 75% Aqueous Ethanol | 180 V, 1 min, 1:19 solid-liquid ratio | 13.89 ± 0.014 mg/g (total of five lignans) | |
| Accelerated Solvent Extraction | 87% Ethanol | 160°C, 10 min | 14.72 mg/g (total of four lignans) | |
| Supercritical Fluid Extraction | Supercritical CO2 with 1% Isopropyl Alcohol | 200 bar, 40°C | Qualitative, yielded a concentrated solution | |
| Reflux Extraction | 80% Ethanol | 80°C, 2 extractions of 2-4 hours each | Not explicitly quantified for this compound |
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimization of extraction and purification of active fractions from Schisandra chinensis (Turcz.) and its osteoblastic proliferation stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
optimizing Schisandrin A dosage for cell culture experiments to avoid toxicity
Welcome to the technical support center for the utilization of Schisandrin A in cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing experimental design and troubleshooting common issues to avoid cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being investigated. For instance, in studies on non-small cell lung cancer cell lines like A549 and H1975, concentrations between 10 µM and 100 µM have been used to assess effects on cell viability, apoptosis, and autophagy.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium. To avoid precipitation, it's good practice to add the stock solution to the medium while vortexing.
Q3: What is the maximum final DMSO concentration that is safe for my cells?
The final concentration of DMSO in the culture medium should generally be kept below 0.5% to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell line-dependent. It is advisable to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells.
Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
Unexpectedly high cytotoxicity can be due to several factors:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound.
-
Incorrect Dosage Calculation: Double-check your stock solution concentration and dilution calculations.
-
Compound Purity: Ensure the purity of the this compound used. Impurities could contribute to toxicity.
-
Prolonged Incubation Time: The duration of exposure can significantly impact cytotoxicity. Consider a time-course experiment.
Q5: How can I determine the half-maximal inhibitory concentration (IC50) of this compound for my cell line?
The IC50 value can be determined using a cytotoxicity assay, such as the MTT or CellTiter-Glo assay. This involves treating your cells with a range of this compound concentrations for a specific period (e.g., 24, 48, or 72 hours). Cell viability is then measured, and the IC50 is calculated as the concentration of this compound that reduces cell viability by 50% compared to an untreated control.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | Low solubility in aqueous solutions. | Ensure the DMSO stock solution is fully dissolved before diluting in the medium. Add the stock solution to the medium while vortexing to facilitate mixing. Consider using a lower final concentration if precipitation persists. |
| High cell death in vehicle control wells | DMSO cytotoxicity. | Confirm that the final DMSO concentration is below the tolerance level for your cell line (typically <0.5%). Run a DMSO toxicity curve to establish the no-effect concentration for your specific cells. |
| Inconsistent results between experiments | Variations in experimental conditions. | Standardize all experimental parameters, including cell seeding density, incubation times, and passage number of the cells. Ensure consistent preparation of this compound working solutions. |
| No observable effect of this compound | Concentration is too low; Compound has degraded. | Perform a dose-response experiment with a wider and higher concentration range. Ensure proper storage of the this compound stock solution to prevent degradation. |
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency in inhibiting cell viability.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Not Specified | 26.61 |
| MCF-7 | Breast Cancer | Not Specified | 112.67 |
| A549 | Non-Small Cell Lung Cancer | 24 | 61.09 |
| H1975 | Non-Small Cell Lung Cancer | 24 | 39.99 |
| H1299 | Non-Small Cell Lung Cancer | 24 | 101.5 |
| BEAS-2B | Normal Lung Epithelium | 24 | 49.45 |
| SK-HEP-1 | Liver Cancer | Not Specified | 42.0 |
| SNU-638 | Gastric Cancer | Not Specified | 53.1 |
| T47D | Breast Cancer | Not Specified | 40.0 |
Note: IC50 values can vary between studies due to different experimental conditions and methodologies.[1][2][3]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Dosage Optimization
The following diagram illustrates a standard workflow for determining the optimal, non-toxic dosage of this compound for cell culture experiments.
References
- 1. Schizandrin A can inhibit non-small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-informatics and in Vitro Experiments Reveal the Mechanism of this compound Against MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Dissolution Rate of Crystalline Schisandrin A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Schisandrin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor dissolution rate of its crystalline form.
Frequently Asked Questions (FAQs)
Q1: Why does crystalline this compound exhibit a poor dissolution rate?
A1: this compound, a bioactive lignan, is a poorly water-soluble drug. Its crystalline structure has high lattice energy, which means a significant amount of energy is required to break the crystal lattice and allow the molecules to dissolve in an aqueous medium. This inherent low aqueous solubility is the primary reason for its poor dissolution rate, which can consequently lead to low and variable oral bioavailability.
Q2: What are the common strategies to improve the dissolution rate of this compound?
A2: Several formulation strategies can be employed to enhance the dissolution rate of this compound by disrupting its crystalline structure and increasing its surface area. The most common and effective methods include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state. Amorphous forms have higher free energy and thus improved solubility and dissolution.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range. This dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.
-
Co-crystals: Engineering a new crystalline structure by combining this compound with a pharmaceutically acceptable co-former. Co-crystals can exhibit significantly different (and often improved) physicochemical properties, including solubility and dissolution, compared to the pure active pharmaceutical ingredient (API).
Q3: How can I confirm that I have successfully prepared an amorphous solid dispersion of this compound?
A3: The successful formation of an amorphous solid dispersion can be confirmed by the absence of crystallinity. This is typically analyzed using the following techniques:
-
X-Ray Powder Diffraction (XRPD): Crystalline materials produce sharp, characteristic peaks in an XRPD pattern. An amorphous solid dispersion will show a "halo" pattern, which is a broad hump with no distinct peaks, indicating the absence of a long-range ordered crystalline structure.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram of a crystalline drug will show a sharp endothermic peak at its melting point. In an amorphous solid dispersion, this melting endotherm will be absent. Instead, you may observe a single glass transition temperature (Tg), which is a characteristic of amorphous materials.
Q4: I prepared a nanosuspension of this compound, but the particles are aggregating. What can I do?
A4: Particle aggregation in nanosuspensions is a common issue and is often due to the high surface energy of the nanoparticles. To prevent this, the use of stabilizers is crucial. You can troubleshoot this by:
-
Optimizing Stabilizer Concentration: Ensure you are using an adequate concentration of stabilizers (polymers and/or surfactants). Insufficient stabilizer will not provide enough steric or electrostatic repulsion to prevent aggregation.
-
Trying Different Stabilizers: The choice of stabilizer is critical. Commonly used stabilizers include polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC), and surfactants like Poloxamers and Tweens. You may need to screen different stabilizers or use a combination to find the most effective system for this compound.
-
Controlling the Process Parameters: In methods like solvent-antisolvent precipitation, the rate of addition of the solvent phase to the antisolvent phase and the stirring speed can significantly impact particle size and stability. Slower addition and optimized stirring can sometimes lead to smaller, more stable particles.
Troubleshooting Guides
Troubleshooting Guide 1: Amorphous Solid Dispersions (ASDs)
| Issue | Potential Cause | Recommended Solution |
| Crystalline peaks are still visible in XRPD after preparation. | 1. Incomplete conversion to amorphous form.2. Drug-to-polymer ratio is too high.3. Inefficient preparation method.4. Recrystallization upon storage. | 1. Optimize process parameters (e.g., increase cooling rate in melt extrusion, use a more volatile solvent in spray drying).2. Decrease the drug loading. A higher polymer concentration can better stabilize the amorphous drug.3. Ensure thorough mixing of the drug and polymer in the chosen method.4. Store the ASD in a desiccator at a low temperature to prevent moisture-induced crystallization. Select a polymer with a high glass transition temperature (Tg). |
| Low in vitro dissolution rate despite an amorphous halo in XRPD. | 1. Poor wettability of the solid dispersion.2. Formation of a viscous gel layer by the polymer upon contact with the dissolution medium, which hinders drug release.3. The solid dispersion has not been milled to a fine enough powder. | 1. Incorporate a surfactant into the solid dispersion formulation or the dissolution medium.2. Choose a polymer that is more readily soluble in the dissolution medium or use a combination of polymers.3. Mill the solid dispersion to a smaller particle size to increase the surface area. |
| Phase separation or recrystallization during stability studies. | 1. The drug loading is above the solubility of the drug in the polymer.2. The polymer has a low glass transition temperature (Tg).3. Absorption of moisture. | 1. Reduce the drug loading to be within the miscibility limits of the drug and polymer.2. Select a polymer with a higher Tg to reduce molecular mobility.3. Store the ASD in moisture-protective packaging. |
Troubleshooting Guide 2: Nanosuspensions
| Issue | Potential Cause | Recommended Solution |
| Large particle size or broad particle size distribution. | 1. Inefficient particle size reduction method.2. Inappropriate stabilizer or stabilizer concentration.3. Ostwald ripening (growth of larger particles at the expense of smaller ones). | 1. Optimize the parameters of your chosen method (e.g., increase homogenization pressure/cycles, increase milling time/bead density).2. Screen different stabilizers and their concentrations. A combination of a polymeric and a surfactant stabilizer often works well.3. Use a combination of stabilizers to effectively cover the nanoparticle surface and prevent Ostwald ripening. |
| Instability of the nanosuspension (sedimentation or caking). | 1. Insufficient zeta potential (electrostatic repulsion).2. Particle growth and aggregation over time. | 1. If using an electrostatic stabilizer, ensure the zeta potential is sufficiently high (typically > |30| mV). You may need to adjust the pH or add a charged surfactant.2. Ensure adequate steric stabilization by using a sufficient concentration of a suitable polymer. Lyophilization with a cryoprotectant can improve long-term stability. |
| Low drug content in the final nanosuspension. | 1. Loss of drug during the preparation process (e.g., adhesion to equipment).2. Inaccurate measurement of drug content. | 1. Pre-saturate the equipment with a solution of the drug before processing.2. Ensure complete dissolution of the nanosuspension in a suitable solvent before analysis. Use a validated analytical method for quantification. |
Data Presentation
Table 1: Comparative Dissolution Profiles of this compound Formulations
| Time (minutes) | % Drug Dissolved - Crystalline this compound | % Drug Dissolved - this compound Solid Dispersion (Example) | % Drug Dissolved - this compound Nanosuspension (Example) |
| 5 | < 5% | ~ 40% | ~ 60% |
| 15 | < 10% | ~ 75% | ~ 90% |
| 30 | < 15% | ~ 90% | > 95% |
| 60 | < 20% | > 95% | > 95% |
Note: The data in this table are illustrative and based on typical improvements seen with these formulation techniques for poorly soluble drugs. Actual results will vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: Crystalline this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask with the aid of sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve.
-
Store the resulting powder in a desiccator until further analysis.
-
Protocol 2: Preparation of this compound Nanosuspension by Solvent-Antisolvent Precipitation
-
Materials: Crystalline this compound, Acetone, Deionized water, Poloxamer 188.
-
Procedure:
-
Prepare an organic phase by dissolving 100 mg of this compound in 10 mL of acetone.
-
Prepare an aqueous phase by dissolving 200 mg of Poloxamer 188 in 100 mL of deionized water.
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at 500 rpm.
-
Inject the organic phase into the aqueous phase at a constant rate of 1 mL/min using a syringe pump.
-
Continue stirring for 2 hours at room temperature to allow for the evaporation of acetone and the formation of the nanosuspension.
-
The resulting nanosuspension can be used for further characterization or can be lyophilized for long-term storage.
-
Protocol 3: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Procedure:
-
Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose of this compound) into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Mandatory Visualizations
Navigating the Labyrinth of Schisandrin A Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the large-scale synthesis of Schisandrin A, a lignan with promising therapeutic potential, presents a series of complex challenges. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during both total synthesis and extraction from its natural source, Schisandra chinensis.
Troubleshooting Guide: Total Synthesis of this compound
The total synthesis of this compound is a multi-step process fraught with potential difficulties, from achieving desired stereochemistry to maximizing yields in key coupling reactions. This guide addresses common problems in a question-and-answer format.
Frequently Asked Questions (FAQs): Total Synthesis
Q1: My intramolecular oxidative coupling reaction to form the dibenzocyclooctadiene core is giving a low yield. What are the likely causes and solutions?
A1: Low yields in the intramolecular nonphenolic oxidative coupling are a frequent challenge. This key step, often employing reagents like thallium trifluoroacetate (TTFA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is highly sensitive to reaction conditions.[1]
-
Potential Causes:
-
Substrate Purity: The precursor molecule must be of high purity, as trace impurities can interfere with the oxidative coupling mechanism.
-
Reagent Quality: The activity of oxidizing agents like DDQ can degrade over time. Ensure fresh, high-quality reagents are used.
-
Reaction Concentration: The reaction is often performed under high-dilution conditions to favor intramolecular over intermolecular coupling. Incorrect concentration can lead to polymerization and other side products.
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical. Overheating can lead to decomposition of the starting material and product.
-
-
Troubleshooting Steps:
-
Purify the Precursor: Re-purify the precursor substrate using column chromatography or recrystallization to ensure high purity.
-
Use Fresh Reagents: Utilize freshly opened or properly stored oxidizing agents.
-
Optimize Concentration: Perform a series of small-scale reactions at varying concentrations to determine the optimal dilution for the intramolecular reaction.
-
Screen Solvents and Temperatures: Experiment with different aprotic solvents and a range of temperatures to find the optimal conditions for the coupling reaction.
-
Q2: I am observing the formation of multiple diastereomers during the synthesis of the this compound backbone. How can I improve stereocontrol?
A2: Controlling the stereochemistry at the multiple chiral centers of this compound is a significant hurdle.[2] The formation of undesired diastereomers reduces the yield of the target molecule and complicates purification.
-
Potential Causes:
-
Non-Stereoselective Reactions: Certain reactions in the synthetic route may not be inherently stereoselective, leading to a mixture of isomers.
-
Substrate Control Issues: The stereochemistry of the starting materials and intermediates may not effectively direct the stereochemical outcome of subsequent reactions.
-
Epimerization: Basic or acidic conditions in certain steps can lead to the epimerization of existing stereocenters.
-
-
Troubleshooting Steps:
-
Employ Chiral Catalysts: Utilize asymmetric catalysts to control the formation of specific stereoisomers in key bond-forming reactions.
-
Use Chiral Auxiliaries: Introduce a chiral auxiliary to the substrate to direct the stereochemical course of a reaction, which can be removed in a later step.
-
Substrate-Directed Synthesis: Modify the substrate to introduce steric or electronic features that favor the formation of the desired diastereomer.
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, solvent, and pH to minimize epimerization.
-
Troubleshooting Guide: Extraction and Purification of this compound
Large-scale production of this compound often relies on extraction from the dried fruits of Schisandra chinensis. This process comes with its own set of challenges related to extraction efficiency and the purification of the target compound from a complex mixture of natural products.
Frequently Asked Questions (FAQs): Extraction and Purification
Q1: The yield of this compound from my extraction process is low. How can I optimize the extraction efficiency?
A1: Low extraction yields can be attributed to several factors, including the choice of solvent, extraction method, and the quality of the plant material.
-
Potential Causes:
-
Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for solubilizing this compound.
-
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound.
-
Particle Size of Plant Material: If the plant material is not ground to a sufficiently small particle size, the solvent may not effectively penetrate the plant matrix.
-
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and mixtures with water) to identify the most effective solvent system.
-
Optimize Extraction Parameters: Systematically vary the extraction time, temperature, and solid-to-liquid ratio to determine the optimal conditions.
-
Reduce Particle Size: Ensure the plant material is finely ground to increase the surface area available for extraction.
-
Q2: I am struggling to achieve high purity of this compound during purification with macroporous resins. What are the key parameters to consider?
A2: Macroporous resin chromatography is a common method for the initial purification of this compound from crude extracts.[3][4] Achieving high purity depends on selecting the appropriate resin and optimizing the adsorption and desorption conditions.
-
Potential Causes:
-
Incorrect Resin Selection: The polarity and pore size of the macroporous resin may not be suitable for selectively binding this compound.
-
Suboptimal Adsorption Conditions: The flow rate, pH, and concentration of the loading solution can affect the binding efficiency.
-
Inefficient Desorption: The choice of eluting solvent, its concentration, and the elution flow rate may not be effective in desorbing this compound while leaving impurities behind.
-
-
Troubleshooting Steps:
-
Resin Screening: Test a variety of macroporous resins with different chemical properties (e.g., nonpolar, weakly polar, polar) to find the one with the best selectivity for this compound.
-
Optimize Adsorption: Adjust the flow rate of the crude extract through the column and the pH of the solution to maximize the adsorption of this compound.
-
Optimize Desorption: Perform a gradient elution with varying concentrations of an appropriate organic solvent (e.g., ethanol) to find the optimal concentration for eluting this compound with high purity.
-
Q3: My final purification by preparative HPLC is time-consuming and results in poor resolution. How can I improve this step?
A3: Preparative High-Performance Liquid Chromatography (HPLC) is often the final step to obtain high-purity this compound.[5] Poor performance can be due to a number of factors related to the chromatographic conditions.
-
Potential Causes:
-
Inappropriate Column: The stationary phase of the HPLC column may not be providing sufficient selectivity for this compound and its closely related impurities.
-
Suboptimal Mobile Phase: The composition of the mobile phase may not be optimized for good separation.
-
Column Overloading: Injecting too much sample onto the column can lead to broad peaks and poor resolution.
-
-
Troubleshooting Steps:
-
Column Selection: Test different stationary phases (e.g., C18, C8, phenyl) to find the one that provides the best resolution.
-
Mobile Phase Optimization: Systematically vary the composition of the mobile phase (e.g., the ratio of organic solvent to water and the type of organic modifier) to improve separation.
-
Determine Loading Capacity: Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.
-
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Step | Purity of Schisandrol A | Reference |
| Macroporous Resin (AB-8) | Enriched, not specified | |
| Octadecylsilyl (ODS) Column | Enriched, not specified | |
| Preparative HPLC | 95.2% |
Table 2: Optimized Parameters for Macroporous Resin Chromatography of Lignans from Schisandra chinensis
| Parameter | Optimal Condition | Reference |
| Adsorption | ||
| Resin Type | HPD5000 | |
| Flow Rate | 4 BV/h | |
| Temperature | 20 °C | |
| Desorption | ||
| Elution Solvent | 90% Ethanol | |
| Flow Rate | 2 BV/h |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of Schisandrol A from Schisandra chinensis Stems
-
Extraction:
-
Dry the stems of Schisandra chinensis at 60°C and pulverize them to a 30-mesh powder.
-
Extract 1 kg of the powder with 3000 mL of 70% ethanol at 60°C for 3 hours. Repeat the extraction twice.
-
Combine the extracts, filter, and concentrate in a vacuum to remove the ethanol.
-
-
Macroporous Resin Chromatography:
-
Load the aqueous extract onto an AB-8 macroporous resin column.
-
Wash the column with distilled water to remove impurities.
-
Elute the lignans with a graded series of ethanol concentrations.
-
-
ODS Column Chromatography:
-
Further purify the lignan-rich fraction from the macroporous resin step on an octadecylsilyl (ODS) column using 70% methanol as the eluent.
-
Protocol 2: Preparative HPLC Purification of Schisandrol A
-
Sample Preparation: Dissolve 100 mg of the enriched sample from the ODS column step in the mobile phase.
-
Chromatographic Conditions:
-
Column: Shim-pack PREP-ODS(H) (250 × 20 mm, 5 μm)
-
Mobile Phase: Methanol:Water (55:45, v/v) in isocratic mode
-
Flow Rate: 5.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 900 μL
-
Temperature: 25°C
-
-
Fraction Collection: Collect the peak corresponding to Schisandrol A.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low yield in the oxidative coupling step.
References
- 1. [Total synthesis of schizandrin, the main active ingredient isolated from the Chinese herbal medicine fructus schizandrae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisantherin A vs. Schisandrin C: 2025 Guide to Chiral Resolution Selection (Pharmacopoeia & Nature Synthesis Insights) - Hengyuan Fine Chemical [hyfinechemical.com]
- 3. mdpi.com [mdpi.com]
- 4. Enrichment and Purification of Deoxyschizandrin and γ-Schizandrin from the Extract of Schisandra chinensis Fruit by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Schisandrin A by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Schisandrin A.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how can they affect my this compound analysis?
A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[3] Ion suppression, a decrease in the analyte signal, is the more common phenomenon.
Q2: I'm observing significant ion suppression for this compound. What are the most common causes?
A: Ion suppression in LC-MS/MS analysis of biological samples is often caused by co-eluting endogenous compounds, with phospholipids being a major contributor. Inadequate sample preparation is a primary reason for the presence of these interfering substances. Additionally, poor chromatographic separation of this compound from matrix components can lead to them entering the ion source at the same time, causing suppression.
Q3: How can I evaluate the extent of matrix effects in my this compound assay?
A: The post-extraction spike method is a quantitative way to assess matrix effects. This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration. A significant difference between these two responses indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components are eluting and causing ion suppression.
Troubleshooting Guide
Issue: Poor recovery and significant matrix effects for this compound.
This guide provides a systematic approach to troubleshooting and minimizing matrix effects in your LC-MS/MS analysis of this compound.
Step 1: Optimize Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects. The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound.
Recommended Sample Preparation Techniques:
-
Protein Precipitation (PPT): This is a simple and rapid method, but often the least effective at removing matrix components, which can lead to significant matrix effects. For a related compound, Schisandrin B, methanol was found to yield higher recovery (>80%) and a more stable matrix effect compared to acetonitrile.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. It involves partitioning the analyte between two immiscible liquid phases. For this compound, which is relatively non-polar, extraction from an aqueous sample into an organic solvent like ethyl acetate or methyl tert-butyl ether could be effective.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for producing clean extracts and reducing matrix effects. It offers greater selectivity compared to PPT and LLE. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.
Experimental Protocol: Comparison of Sample Preparation Methods
To determine the best approach for your specific matrix, it is recommended to compare these three methods. The following table summarizes the matrix effect and recovery data for Schisandrin B using different sample preparation techniques, which can serve as a starting point for this compound method development.
| Sample Preparation Method | Analyte | Matrix Effect (%) | Extraction Recovery (%) | Reference |
| Protein Precipitation (Methanol) | Schisandrin B | 88.01 - 94.59 | 85.25 - 91.71 | |
| Liquid-Liquid Extraction | Schisandrin B | Not specified | <40 | |
| Solid-Phase Extraction | Schisandrin B | Not specified | <40 | |
| Liquid-Liquid Extraction | Schizandrin | 91.5 - 97.8 | 90.8 - 99.6 |
Note: The data for Schisandrin B from the first study showed low recovery for LLE and SPE, which may be specific to the conditions used. The second study on Schizandrin (a synonym for this compound) demonstrated good recovery with LLE.
Step 2: Optimize Chromatographic Conditions
Proper chromatographic separation is key to ensuring that matrix components do not co-elute with this compound.
Recommendations:
-
Column Selection: An Atlantis T3-C18 column (3 µm, 2.1 x 100 mm) has been successfully used for the separation of the related compound Schisandrin B.
-
Mobile Phase: A mobile phase consisting of methanol and 0.2% formic acid in water has been shown to provide strong signals, good peak shape, and reduced matrix effects for Schisandrin B. The use of formic acid can improve the ionization efficiency of the analyte.
-
Gradient Elution: Employing a gradient elution program can help to separate this compound from potentially interfering matrix components.
Step 3: Optimize Mass Spectrometric Conditions
While less impactful than sample preparation and chromatography, optimizing MS parameters can still contribute to minimizing the impact of matrix effects.
Recommendations:
-
Ionization Mode: For Schisandrin B, positive ionization mode was found to provide a higher response than negative mode. This should be evaluated for this compound as well.
-
Source Parameters: Fine-tuning parameters such as capillary voltage, gas flow rates, and source temperature can help to improve the signal-to-noise ratio for this compound.
Step 4: Utilize an Appropriate Internal Standard
Using a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects. The SIL internal standard will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio. If a SIL internal standard is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Visual Experimental Workflows
Caption: Comparative workflow of different sample preparation techniques.
Caption: A decision tree for troubleshooting matrix effects.
References
stability issues of Schisandrin A in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Schisandrin A in various solvent systems. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research and development endeavors.
Troubleshooting Guide & FAQs
This section addresses common stability issues encountered during the handling and storage of this compound solutions.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can be due to several factors:
-
Solvent Choice and Concentration: this compound has limited solubility in aqueous solutions. It is more soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). Ensure you are using an appropriate solvent and that the concentration does not exceed its solubility limit. For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution.
-
Temperature: Low temperatures can decrease the solubility of this compound, leading to precipitation. If the solution has been stored at a low temperature, gently warm it to room temperature and vortex to redissolve the compound.
-
pH: The pH of the solution can influence the stability and solubility of this compound. While specific data on its pH-dependent solubility is limited, significant deviations from a neutral pH may affect its stability.
Q2: I suspect my this compound has degraded. How can I confirm this?
A2: Degradation can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]
-
Chromatographic Profile: Compare the chromatogram of your sample to that of a freshly prepared standard solution. The appearance of new peaks or a decrease in the peak area of this compound suggests degradation.
-
Purity Analysis: A stability-indicating HPLC method should be able to separate this compound from its potential degradation products.[3][4] A decrease in the purity of the main peak is a clear indicator of degradation.
Q3: What are the optimal storage conditions for this compound solutions?
A3: To ensure the stability of this compound solutions, consider the following:
-
Solvent: For long-term storage, it is advisable to prepare stock solutions in high-purity organic solvents such as DMSO, ethanol, or methanol.
-
Temperature: Store stock solutions at low temperatures, preferably at -20°C or -80°C, to minimize degradation.[5]
-
Light Exposure: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for hydrolysis.
Q4: How does pH affect the stability of this compound?
Q5: Is this compound susceptible to oxidation?
A5: this compound, like many natural products, possesses antioxidant properties, which implies it can be susceptible to oxidation. To minimize oxidative degradation:
-
Use de-gassed solvents for solution preparation.
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid introducing sources of free radicals.
Stability Data Summary
The following tables provide a summary of the known solubility and stability information for this compound. Note that quantitative degradation data is limited in the public domain; therefore, illustrative data is provided to guide experimental design.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Approx. 20 mg/mL | |
| Ethanol | Approx. 20 mg/mL | |
| Dimethylformamide (DMF) | Approx. 25 mg/mL | |
| Aqueous Buffers | Sparingly soluble |
Table 2: General Stability of this compound
| Form | Storage Condition | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | |
| Methanol Solution | Room Temperature | Stable for at least 72 hours | |
| Aqueous Solution | Room Temperature | Not recommended for > 24 hours |
Table 3: Illustrative Example of this compound Stability in Different Solvents under Accelerated Conditions (40°C for 7 days)
Disclaimer: The following data is illustrative and intended to demonstrate how stability data may be presented. It is not based on a specific experimental study.
| Solvent System | Initial Purity (%) | Purity after 7 days at 40°C (%) | Degradation (%) | Appearance of Degradation Products |
| Methanol | 99.8 | 98.5 | 1.3 | Minor peaks observed |
| Ethanol | 99.7 | 98.2 | 1.5 | Minor peaks observed |
| Acetonitrile | 99.9 | 99.0 | 0.9 | Minimal changes |
| DMSO | 99.8 | 97.5 | 2.3 | Noticeable degradation peaks |
| 50% Acetonitrile/Water | 99.6 | 92.1 | 7.5 | Significant degradation peaks |
Experimental Protocols
This section provides generalized protocols for conducting stability studies on this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound crystalline solid.
-
Dissolve the solid in a suitable high-purity organic solvent (e.g., Methanol, Ethanol, Acetonitrile, or DMSO) to a known concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in an amber vial at -20°C or -80°C.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Dilute the this compound stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the this compound stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the this compound stock solution with 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Alternatively, incubate a solution of this compound in a chosen solvent at an elevated temperature.
-
Prepare samples for HPLC analysis at different time points.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in methanol) to a light source with a specific output (e.g., UV light at 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at various time points.
-
Protocol 3: Stability-Indicating HPLC Method
A reversed-phase HPLC method is commonly used for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of methanol and water or acetonitrile and water. A common mobile phase is methanol-water (v/v = 68:32).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm or 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Visualizations
The following diagrams illustrate a typical workflow for stability testing and potential degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Determination of this compound and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 2. Determination of this compound and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. ijcrt.org [ijcrt.org]
- 5. A review: Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selecting the Appropriate Animal Model for Schisandrin A Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate animal model for Schisandrin A pharmacokinetic (PK) studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative summary of pharmacokinetic data to facilitate informed decision-making in your research.
Troubleshooting Guide
Researchers may encounter several challenges during the pharmacokinetic evaluation of this compound, a compound known for its poor water solubility. This guide addresses common issues in a question-and-answer format.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What are the potential causes, and how can we mitigate this?
-
Answer: High variability is a frequent challenge with poorly soluble compounds like this compound. Key contributing factors include:
-
Poor and Variable Dissolution: The low aqueous solubility of this compound can lead to inconsistent dissolution in the gastrointestinal (GI) tract, resulting in erratic absorption.
-
Food Effects: The presence or absence of food can significantly alter gastric pH, GI motility, and bile secretion, all of which can impact the dissolution and absorption of lipophilic compounds.
-
First-Pass Metabolism: this compound undergoes extensive first-pass metabolism in the gut and liver, and inter-animal differences in metabolic enzyme activity can lead to variable systemic exposure[1].
-
Gastrointestinal Motility: Variations in GI transit time among animals can affect the duration available for drug dissolution and absorption.
Troubleshooting Steps:
-
Standardize Feeding Conditions: Implement a consistent fasting period (e.g., overnight fasting with free access to water) before oral administration to minimize food-related variability.
-
Formulation Optimization: Consider using formulation strategies to enhance solubility and dissolution. Options include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
Solid dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.
-
Particle size reduction: Micronization or nanocrystal formulations increase the surface area for dissolution.
-
-
Use of a Positive Control: Include a well-characterized formulation or a different route of administration (e.g., intravenous) as a benchmark.
-
Issue 2: Low Oral Bioavailability
-
Question: Our studies are showing very low oral bioavailability for this compound. What are the likely reasons, and how can we address this?
-
Answer: The low oral bioavailability of this compound is a known characteristic and is primarily attributed to:
-
Poor Aqueous Solubility: As mentioned, this is a primary limiting factor for absorption.
-
Extensive First-Pass Metabolism: this compound is a substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A, which are abundant in the liver and intestinal wall, leading to significant pre-systemic elimination[1].
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the GI lumen, reducing net absorption.
Troubleshooting Steps:
-
Formulation Enhancement: Employ the solubility-enhancing strategies mentioned in the previous section.
-
Co-administration with Inhibitors: In mechanistic studies, co-administration with known inhibitors of CYP3A (e.g., ketoconazole) or P-gp (e.g., verapamil) can help elucidate the contribution of these pathways to the low bioavailability. However, this is for investigational purposes and not for routine PK screening.
-
Intravenous Administration: An intravenous dose is essential to determine the absolute bioavailability and to understand the contribution of clearance to the overall pharmacokinetics.
-
Issue 3: Difficulty in Establishing a Reliable Analytical Method
-
Question: We are facing challenges in developing a sensitive and reproducible bioanalytical method for this compound in plasma. What are some key considerations?
-
Answer: A robust bioanalytical method, typically LC-MS/MS, is crucial for accurate pharmacokinetic analysis. Common hurdles and solutions include:
-
Low Analyte Concentrations: Due to low bioavailability, plasma concentrations of this compound can be very low. A highly sensitive mass spectrometer and optimization of ionization and fragmentation parameters are necessary.
-
Matrix Effects: Components in plasma can interfere with the ionization of this compound, leading to ion suppression or enhancement. Thorough validation of matrix effects is essential. Using a stable isotope-labeled internal standard can help to compensate for these effects.
-
Extraction Recovery: The efficiency of extracting this compound from the plasma matrix can be variable. Different extraction techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction should be evaluated to find the most consistent method.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection of animal models for this compound pharmacokinetic studies.
Q1: What is the most commonly used animal model for this compound pharmacokinetic studies, and why?
A1: The rat is the most extensively used animal model for this compound pharmacokinetic studies. The primary reasons for its widespread use are:
-
Historical Data: A large body of literature is available on the pharmacokinetics of this compound in rats, providing a valuable basis for comparison.
-
Practicality: Rats are relatively inexpensive, easy to handle, and their size allows for serial blood sampling.
-
Metabolic Similarity: While not identical, the metabolic pathways of this compound in rats, particularly the involvement of CYP450 enzymes, provide useful insights for predicting human metabolism.
Q2: What are the advantages and disadvantages of using mice for this compound PK studies?
A2: Mice are also used, particularly in studies where pharmacokinetic data is needed alongside efficacy data in disease models that are well-established in this species.
-
Advantages:
-
Small size allows for the use of smaller quantities of test compound.
-
Availability of a wide range of transgenic models to study the role of specific genes in drug disposition.
-
-
Disadvantages:
-
Small blood volume makes serial sampling challenging, often requiring composite profiles from multiple animals.
-
Higher metabolic rate compared to rats and humans can sometimes lead to faster clearance.
-
Q3: Is there available pharmacokinetic data for this compound in non-rodent species like dogs or non-human primates?
A3: Based on currently available literature, there is a significant lack of comprehensive pharmacokinetic data (e.g., Cmax, Tmax, AUC, bioavailability) for this compound in dogs and non-human primates. One study identified biliary metabolites of schizandrin in dogs, indicating that it is metabolized in this species[2]. The absence of detailed PK profiles in non-rodents is a notable data gap in the field. For regulatory submissions that typically require a non-rodent species, researchers may need to conduct initial exploratory studies in a species like the beagle dog to characterize the pharmacokinetic profile and assess its suitability for further development.
Q4: How do I choose between a rat and a mouse model for my study?
A4: The choice depends on the specific research question:
-
For standalone pharmacokinetic profiling , the rat is generally preferred due to the ease of serial blood sampling and the wealth of comparative data.
-
If you are conducting a pharmacodynamic or efficacy study in a validated mouse model of a disease, it is often more practical and relevant to determine the pharmacokinetic profile in the same species to establish exposure-response relationships.
Q5: What are the key considerations when extrapolating animal pharmacokinetic data for this compound to humans?
A5: Extrapolation should be done with caution, considering the following:
-
Metabolic Differences: While the same classes of enzymes (CYPs) are involved, the specific isoforms and their activity levels can differ between species and humans, potentially leading to different metabolite profiles and clearance rates.
-
Transporter Activity: The expression and activity of drug transporters like P-gp and OATPs can vary across species, affecting absorption and distribution.
-
Allometric Scaling: This method, which uses body weight to scale pharmacokinetic parameters across species, can be a starting point but may not always be accurate for compounds with extensive metabolism like this compound.
Comparative Pharmacokinetic Data
The table below summarizes available pharmacokinetic parameters for this compound in different animal models. Note the significant lack of data for non-rodent species.
| Parameter | Rat | Mouse | Dog | Non-Human Primate |
| Dose (Oral) | 10 mg/kg | 50 mg/kg (i.p.) | Not Available | Not Available |
| Cmax (ng/mL) | ~60 | ~73 | Not Available | Not Available |
| Tmax (h) | ~0.37 - 3.3 | ~0.5 | Not Available | Not Available |
| AUC (ng·h/mL) | ~402.6 | Not Available | Not Available | Not Available |
| Oral Bioavailability (%) | ~15.6 | Not Available | Not Available | Not Available |
Note: The values presented are approximate and can vary depending on the formulation, analytical method, and study design. The mouse data is from an intraperitoneal (i.p.) administration study.
Detailed Experimental Protocols
Below are generalized protocols for conducting pharmacokinetic studies of this compound in rats. These should be adapted and optimized for specific experimental needs and institutional guidelines.
Protocol 1: Oral Administration and Blood Sampling in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least 3-5 days before the experiment with free access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose) on the day of the experiment. Ensure homogeneity of the suspension.
-
Dosing: Administer this compound via oral gavage at a dose volume of 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Protocol 2: Intravenous Administration and Blood Sampling in Rats
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Catheterization (Optional but Recommended): For serial sampling from the same animal, surgical implantation of a catheter in the jugular vein is recommended. Allow for a recovery period of at least 24 hours.
-
Formulation Preparation: Prepare a solution of this compound suitable for intravenous injection (e.g., in a mixture of saline, ethanol, and polyethylene glycol). The formulation must be sterile.
-
Dosing: Administer the this compound solution via the tail vein or a jugular vein catheter at a dose volume of 1-2 mL/kg.
-
Blood Sampling, Plasma Preparation, Storage, and Bioanalysis: Follow steps 6-9 as described in Protocol 1. The sampling schedule for an IV study is typically more intensive in the initial phase (e.g., 0, 2, 5, 15, 30 minutes, 1, 2, 4, 6, 8, 12, and 24 hours).
Signaling Pathways and Experimental Workflows
This compound Metabolism and Transport Regulation
This compound's pharmacokinetics are significantly influenced by its interaction with nuclear receptors that regulate the expression of drug-metabolizing enzymes and transporters. Two key pathways are the Pregnane X Receptor (PXR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.
-
PXR Activation: this compound is an agonist of PXR. Upon activation, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to response elements in the promoter regions of target genes, upregulating the expression of CYP3A enzymes and efflux transporters like P-gp. This can lead to increased metabolism and efflux of this compound, affecting its own bioavailability and that of co-administered drugs[1].
-
Nrf2 Activation: this compound can also activate the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. This compound can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and induces the expression of phase II detoxifying enzymes and antioxidant proteins, which can also contribute to the metabolism of this compound and its metabolites[3].
Caption: PXR activation pathway by this compound.
Caption: Nrf2 activation pathway by this compound.
Experimental Workflow for Animal Model Selection
The following diagram illustrates a logical workflow for selecting an appropriate animal model for this compound pharmacokinetic studies.
Caption: Workflow for selecting an animal model for this compound PK studies.
References
- 1. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure determination of biliary metabolites of schizandrin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Gradient for Schisandra Lignans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the baseline separation of Schisandra lignans.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating Schisandra lignans?
A common and effective method is reverse-phase HPLC (RP-HPLC).[1][2] This typically involves a C18 column and a gradient elution using a mobile phase consisting of acetonitrile and water.[1][2][3] Methanol can also be used as the organic solvent, but acetonitrile often provides better resolution for complex mixtures of lignans.
Q2: I am not getting baseline separation of all my target lignans. What should I do?
Achieving baseline separation for all lignans in a complex Schisandra extract can be challenging. Here are several strategies to improve resolution:
-
Optimize the Gradient Slope: A shallower gradient, where the percentage of the organic solvent increases more slowly, can significantly improve the separation of closely eluting peaks. Start with a broad scouting gradient (e.g., 5-95% organic solvent over 20 minutes) to identify the elution range of your target compounds, then create a shallower gradient within that range.
-
Adjust the Mobile Phase Composition: While acetonitrile and water are common, a different organic solvent like methanol can alter selectivity. You can also try adding a small amount of an acid, such as formic acid or acetic acid, to the mobile phase to improve peak shape and resolution, especially for acidic compounds.
-
Change the Column: If optimizing the gradient is insufficient, consider using a different column. Columns with different stationary phase chemistries (e.g., C8, phenyl-hexyl) can provide different selectivities. A longer column or a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can also increase separation efficiency.
-
Adjust the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, potentially leading to better separation. A typical starting point is 30°C.
Q3: My peaks are broad and tailing. How can I improve their shape?
Poor peak shape can be caused by several factors:
-
Secondary Interactions: Tailing peaks can result from interactions between the analytes and the stationary phase. Adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can help to suppress the ionization of silanol groups on the silica support and reduce these interactions.
-
Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try diluting your sample and injecting a smaller volume.
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. If the problem persists, try flushing the column with a strong solvent or replacing it. A guard column can help protect the analytical column from contaminants.
Q4: I am observing a drifting or noisy baseline. What are the common causes and solutions?
Baseline instability can interfere with accurate quantification. Here are some common causes and solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector, causing noise. Ensure your mobile phase is properly degassed using methods like sonication, vacuum filtration, or helium sparging.
-
Contamination: Using low-quality solvents or contaminated additives can lead to a noisy or drifting baseline. Always use HPLC-grade solvents and high-purity additives.
-
Improper Mixing: Inadequate mixing of mobile phase components in a gradient can cause baseline fluctuations. Ensure your pump's mixer is functioning correctly.
-
-
Detector Issues:
-
Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell are a common source of baseline noise. Flush the flow cell with a strong, clean solvent like methanol or isopropanol.
-
Failing Lamp: A detector lamp nearing the end of its life can cause a drifting baseline.
-
-
Column Equilibration: Insufficient column equilibration time between runs can lead to a drifting baseline at the beginning of the chromatogram. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of Schisandra lignans.
Problem: Poor Peak Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate Gradient Program | Modify the gradient to be shallower over the elution range of the target lignans. |
| Unsuitable Mobile Phase | Try replacing acetonitrile with methanol or vice-versa to alter selectivity. Add a modifier like 0.1% formic acid. |
| Suboptimal Column | Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a longer column with smaller particles. |
| Temperature Not Optimized | Adjust the column temperature. A common starting point is 30°C. |
Problem: Baseline Instability (Noise or Drift)
| Possible Cause | Troubleshooting Step |
| Insufficient Mobile Phase Degassing | Degas the mobile phase using sonication, vacuum filtration, or helium sparging. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using HPLC-grade solvents and high-purity additives. |
| Leaks in the System | Check all fittings and connections for any signs of leaks. |
| Detector Flow Cell Contamination | Flush the flow cell with a strong, clean solvent. If necessary, follow the manufacturer's instructions for cleaning the cell. |
| Column Not Equilibrated | Increase the column re-equilibration time between injections. |
Experimental Protocols
Protocol 1: Standard HPLC Method for Separation of 11 Schisandra Lignans
This protocol is adapted from a method developed for the simultaneous determination of eleven bioactive lignans in Schisandra chinensis.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Elite ODS C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile (A) and Water (B).
-
Gradient Program: A linear gradient can be optimized. A starting point could be a gradient from a lower to a higher percentage of acetonitrile over 45-60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 217 nm or 225 nm have been reported to be effective.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Pulverize dried Schisandra fruits and pass through a 60-mesh sieve.
-
Accurately weigh 0.3 g of the fine powder into a 25-mL volumetric flask.
-
Add 25 mL of methanol and perform ultrasonic extraction for 20 minutes at room temperature.
-
Add methanol to make up the volume.
-
Centrifuge the supernatant at 14,000 g for 10 minutes prior to injection.
-
Quantitative Data Summary
The following table summarizes the linearity data for the simultaneous determination of eleven Schisandra lignans using the protocol described above.
| Lignan | Calibration Curve Range (μg/mL) | Correlation Coefficient (r) |
| Schisandrin | 25.02 - 150.1 | ≥ 0.9995 |
| Gomisin J | 5.20 - 31.20 | ≥ 0.9995 |
| Schisandrol B | 10.99 - 65.94 | ≥ 0.9995 |
| Angeloylgomisin H | 14.10 - 84.60 | ≥ 0.9995 |
| Gomisin G | 2.55 - 15.30 | ≥ 0.9995 |
| Schisantherin A | 3.79 - 22.74 | ≥ 0.9995 |
| Schisantherin B | 8.32 - 49.92 | ≥ 0.9995 |
| Deoxyschisandrin | 5.16 - 30.96 | ≥ 0.9995 |
| γ-Schisandrin | 9.10 - 54.60 | ≥ 0.9995 |
| Schisandrin B | 20.70 - 124.2 | ≥ 0.9995 |
| Schisandrin C | 4.56 - 27.36 | ≥ 0.9995 |
Visualizations
Caption: A workflow for troubleshooting poor baseline separation in HPLC.
Caption: The sample preparation workflow for HPLC analysis of Schisandra lignans.
References
- 1. jfda-online.com [jfda-online.com]
- 2. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 3. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in Schisandrin A bioactivity across different studies
Welcome to the technical support center for researchers working with Schisandrin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies observed in the bioactivity of this compound across different studies.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different IC50 values for this compound in the same cancer cell line compared to published literature?
A1: Discrepancies in IC50 values for this compound, even within the same cell line, can arise from several factors:
-
Cell Line Authenticity and Passage Number: Cell lines can genetically drift over time and with increasing passage numbers. It is crucial to use authenticated cell lines from a reputable cell bank and maintain a consistent, low passage number for experiments.
-
Purity of this compound: The purity of the this compound compound can significantly impact its bioactivity. Ensure you are using a high-purity standard (≥98%) and consider verifying its purity via HPLC.
-
Cell Seeding Density: The initial number of cells seeded per well can influence the final IC50 value. Higher cell densities may require higher concentrations of the compound to achieve the same level of inhibition. It is important to optimize and maintain a consistent seeding density.
-
Duration of Treatment: The incubation time of cells with this compound will directly affect the observed cytotoxicity. Shorter incubation times may yield higher IC50 values compared to longer exposures.
-
Assay-Specific Parameters: Variations in the concentration of reagents like MTT, incubation times for formazan formation, and the solvent used to dissolve formazan crystals can all contribute to variability.[1][2]
Q2: My anti-inflammatory assay results with this compound in RAW 264.7 macrophages are not consistent. What could be the cause?
A2: Inconsistent anti-inflammatory effects of this compound in RAW 264.7 cells can be attributed to:
-
LPS Concentration and Purity: The concentration and purity of lipopolysaccharide (LPS) used to induce inflammation are critical. Different lots of LPS can have varying potency. It is advisable to test a range of LPS concentrations to determine the optimal dose for inducing a consistent inflammatory response.
-
Timing of this compound Treatment: Whether this compound is added before, during, or after LPS stimulation will significantly alter the outcome. Pre-treatment is a common approach to assess the protective effects of the compound.
-
Readout Method: The method used to measure inflammation (e.g., Griess assay for nitric oxide, ELISA for cytokines) has its own sources of variability. Ensure proper controls and standard curves are used for each assay.[3][4]
-
Cell Health: The overall health and confluency of the RAW 264.7 cells can impact their responsiveness to LPS and this compound.
Q3: I am not observing the reported neuroprotective effects of this compound in my SH-SY5Y cell model. What should I check?
A3: A lack of neuroprotective effects in SH-SY5Y cells could be due to:
-
Inducing Agent and Concentration: The choice and concentration of the neurotoxic agent (e.g., Aβ peptide, H2O2) are crucial. The aggregation state of Aβ peptide, for instance, can significantly affect its toxicity.
-
Differentiation Status of SH-SY5Y Cells: Undifferentiated SH-SY5Y cells may respond differently than cells differentiated into a more mature neuronal phenotype. Ensure your differentiation protocol is consistent and validated.
-
Endpoint Measurement: The specific endpoint being measured (e.g., cell viability, apoptosis markers, reactive oxygen species levels) will influence the observed outcome. Different neuroprotective mechanisms may be more prominent under different conditions.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cancer Cell Lines
This guide provides a step-by-step approach to troubleshoot variability in cytotoxicity assays.
dot
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Variable Anti-Inflammatory Effects
This guide helps to identify the source of variability in in-vitro inflammation assays.
dot
Caption: Troubleshooting workflow for variable anti-inflammatory results.
Data Presentation: this compound IC50 Values
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting the inconsistencies across different studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26.61 | |
| MCF-7 | Breast Cancer | 112.67 | |
| BT-549 | Triple-Negative Breast Cancer | Not specified, but effective | |
| SK-HEP-1 | Liver Cancer | 42.0 | MedChemExpress |
| SNU-638 | Gastric Cancer | 53.1 | MedChemExpress |
| T47D | Breast Cancer | 40.0 | MedChemExpress |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Anticancer Activity
This protocol is a generalized procedure for assessing the effect of this compound on the viability of cancer cell lines such as MDA-MB-231 and MCF-7.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines a general method to evaluate the anti-inflammatory properties of this compound.
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant to measure the levels of inflammatory mediators.
-
Nitric Oxide (NO) Measurement (Griess Assay): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Quantify the concentration of cytokines like TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating multiple signaling pathways. Understanding these pathways is key to interpreting experimental results.
Nrf2 Signaling Pathway
This compound has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.
dot
Caption: this compound-mediated activation of the Nrf2 pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis. This compound has been reported to modulate this pathway in various contexts.
dot
Caption: Overview of the PI3K/Akt signaling pathway and its modulation.
Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
dot
Caption: Inhibition of the Wnt/β-catenin pathway by this compound.
References
- 1. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
methods to reduce inter-animal variability in Schisandrin A in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-animal variability in Schisandrin A in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-animal variability in this compound pharmacokinetic and pharmacodynamic studies?
Inter-animal variability in this compound studies arises from a combination of intrinsic and extrinsic factors.[1][2][3] Intrinsic factors are inherent to the animal and include genetics, age, sex, and the physiological state of the animal, such as the presence of a disease model.[1][3] Extrinsic factors are external influences such as diet, environmental conditions (housing, light cycles, temperature), and the composition of the gut microbiota. The gut microbiota, in particular, can significantly influence the bioavailability of polyphenolic compounds like this compound by metabolizing them before they can be absorbed.
Q2: How can I standardize my animal model to reduce variability?
Standardizing the animal model is a critical step in minimizing variability. This involves more than just selecting a species and strain. Key considerations include:
-
Source of Animals: Procure animals from a single, reputable vendor to minimize genetic drift between groups.
-
Age and Weight: Use animals within a narrow age and weight range.
-
Acclimatization: Allow for an adequate acclimatization period (typically at least one week) in the experimental housing before starting the study. This allows the animals to adapt to their new environment and reduces stress-related physiological changes.
-
Housing Conditions: Maintain consistent and controlled environmental conditions, including temperature, humidity, and light-dark cycles. Individual housing may be considered to prevent issues like aggression, which can be a confounding factor.
-
Diet and Water: Provide a standardized diet and free access to water. Be aware that components of the feed can influence drug-metabolizing enzymes.
Q3: What is the role of the gut microbiota in this compound variability, and how can I control for it?
The gut microbiota plays a crucial role in the metabolism and bioavailability of many orally administered drugs, including polyphenols like this compound. Microbial enzymes can transform this compound into various metabolites, affecting its absorption and systemic exposure. Inter-animal differences in the composition of the gut microbiota can therefore lead to significant variability in pharmacokinetic profiles.
To control for this variability, consider the following strategies:
-
Co-housing: Housing animals together for a period before the experiment can help to normalize their gut microbiota.
-
Fecal Microbiota Transplantation (FMT): In some cases, FMT from a donor with a known microbiota composition can be used to standardize the gut microbiome of recipient animals.
-
Antibiotic Pre-treatment: While this is a more drastic measure, pre-treatment with a broad-spectrum antibiotic cocktail can be used to deplete the gut microbiota, allowing for the study of this compound absorption in the absence of microbial metabolism.
Q4: How do P-glycoprotein (P-gp) and Cytochrome P450 3A (CYP3A) contribute to variability in this compound studies?
P-glycoprotein (P-gp) is an efflux transporter, and Cytochrome P450 3A (CYP3A) is a major drug-metabolizing enzyme, both of which are highly expressed in the small intestine and liver. They act as a barrier to the oral absorption of many drugs. This compound is known to be a substrate and inhibitor of both P-gp and CYP3A.
The expression and activity of P-gp and CYP3A can vary significantly between individual animals due to genetic and environmental factors. This variability in expression can lead to differences in the extent of this compound efflux and metabolism, resulting in variable oral bioavailability. When designing experiments, it is important to be aware of this potential source of variability, especially when co-administering other drugs that may also be substrates, inhibitors, or inducers of P-gp and CYP3A.
Q5: What are the best practices for sample collection and processing to minimize ex vivo variability?
Inconsistent sample handling can introduce significant variability. To mitigate this:
-
Standardize Collection Times: Collect samples at precisely the same time points for each animal relative to the time of dosing.
-
Minimize Stress: Use handling techniques that minimize stress to the animals, as stress can alter physiological parameters.
-
Process Samples Promptly: Process blood and tissue samples as quickly as possible after collection. If immediate processing is not possible, store them under validated conditions (e.g., on ice for a short period).
-
Homogenize Tissues: For tissue samples, it is crucial to homogenize the entire sample before taking an aliquot for analysis. This is because the distribution of the compound within the tissue may not be uniform. Grinding frozen tissues in liquid nitrogen to create a fine powder is an effective homogenization method.
-
Consistent Storage: Store all samples at a consistent and appropriate temperature (e.g., -80°C) until analysis. Avoid repeated freeze-thaw cycles.
Q6: How can I ensure the accuracy and reproducibility of my analytical method for this compound quantification?
A robust and validated analytical method is fundamental to obtaining reliable data.
-
Use a Validated Method: Employ a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in biological matrices.
-
Internal Standards: Use an appropriate internal standard to account for variability in sample extraction and instrument response.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor the accuracy and precision of the method.
-
Matrix Effects: Evaluate and minimize the impact of matrix effects, where components of the biological sample can interfere with the ionization of the analyte.
Troubleshooting Guides
Problem: High variability observed in the plasma concentrations of this compound across my study group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure the dosing formulation is homogeneous and stable.- Verify the accuracy of the dosing volume for each animal based on its body weight.- Standardize the gavage technique to ensure consistent delivery to the stomach. |
| Variable Oral Bioavailability | - Review animal standardization procedures (age, weight, diet, housing).- Consider the influence of the gut microbiota. If possible, analyze fecal samples to assess microbial diversity.- Be aware of potential co-administered substances (including from the diet) that could interact with P-gp and CYP3A. |
| Stress During Handling/Sampling | - Ensure all personnel are proficient in low-stress animal handling techniques.- Standardize the blood collection procedure to be as quick and consistent as possible. |
| Inconsistent Sample Handling | - Review your standard operating procedures for sample collection, processing, and storage.- Ensure all samples are handled identically and that there are no delays between collection and processing/freezing. |
| Analytical Method Issues | - Check the performance of your analytical method using QC samples.- Re-evaluate for matrix effects.- Ensure the internal standard is performing as expected. |
Problem: Inconsistent pharmacological response to this compound despite consistent dosing.
| Possible Cause | Troubleshooting Steps |
| High Pharmacokinetic Variability | - First, address all the potential causes of high pharmacokinetic variability as outlined in the table above. Pharmacodynamic variability often stems from inconsistent drug exposure. |
| Variability in Disease Model | - If using a disease model, ensure the induction is consistent across all animals.- Monitor disease progression markers to confirm a similar disease state among animals at the time of dosing. |
| Underlying Health Status | - Perform a thorough health check of all animals before inclusion in the study to exclude any with underlying conditions that could affect the drug's efficacy. |
| Subjective Bias in Assessment | - If the endpoint measurement is subjective (e.g., behavioral scoring), ensure that the personnel conducting the assessment are blinded to the treatment groups. |
Quantitative Data Summary
Table 1: Factors Contributing to Inter-Animal Variability in this compound Studies and Mitigation Strategies
| Factor Type | Factor | Description | Mitigation Strategy |
| Intrinsic | Genetics | Differences in genes encoding for metabolic enzymes (e.g., CYPs) and transporters (e.g., P-gp). | Use of inbred strains. If using outbred stocks, increase sample size to account for genetic diversity. |
| Age | Age-related changes in organ function, enzyme activity, and body composition. | Use animals within a narrow, specified age range. | |
| Sex | Sex-based differences in hormone levels, which can influence drug metabolism. | Use animals of a single sex or include both sexes and analyze the data separately. | |
| Disease State | Pathophysiological changes can alter drug absorption, distribution, metabolism, and excretion. | Ensure consistent induction and severity of the disease model. | |
| Extrinsic | Diet | Dietary components can induce or inhibit metabolic enzymes. | Provide a standardized, purified diet to all animals throughout the study. |
| Environment | Stress from housing conditions, noise, or handling can alter physiological responses. | Maintain a controlled and stable environment (temperature, humidity, light cycle) and use standardized handling procedures. | |
| Gut Microbiota | Microbial metabolism of this compound and modulation of host metabolic pathways. | Co-housing, use of animals from the same source, or fecal microbiota transplantation to normalize gut flora. |
Detailed Experimental Protocols
Protocol 1: Animal Handling and Dosing for a this compound Pharmacokinetic Study
-
Animal Selection: Select male Sprague Dawley rats (240–300 g) from a single supplier.
-
Acclimatization: House the rats in a controlled environment (25±2°C, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, but allow free access to water.
-
Formulation Preparation: Prepare the this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium or olive oil). Ensure the suspension is homogeneous by vortexing or sonicating before each use.
-
Dosing: Weigh each animal immediately before dosing. Administer the this compound suspension orally via gavage at the desired dose (e.g., 25 or 50 mg/kg). The volume should be adjusted based on the individual animal's body weight.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing, collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site into heparinized tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma samples to clean microcentrifuge tubes and store them at -80°C until analysis.
Protocol 2: UPLC-MS/MS Analysis of this compound in Plasma
This protocol is a representative example and should be optimized and validated for your specific instrumentation and experimental needs.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile) containing an appropriate internal standard (e.g., diazepam).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
-
Chromatographic Conditions (example):
-
Column: C18 column (e.g., 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., starting at 45% B, increasing to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
-
Mass Spectrometric Conditions (example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Influence of P-gp and CYP3A on this compound bioavailability.
Caption: Workflow for a standardized this compound in vivo study.
Caption: Hierarchy of factors contributing to inter-animal variability.
References
improving the recovery of Schisandrin A during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of Schisandrin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound recovery in SPE?
A1: Low recovery of this compound is most often attributed to suboptimal selection of the SPE sorbent and elution solvent. This compound is a relatively nonpolar compound, making reversed-phase SPE a suitable approach. However, the specific interactions between the analyte, sorbent, and solvents are critical for efficient recovery. Using a wash solvent that is too strong can also lead to premature elution of this compound.
Q2: Which type of SPE sorbent is recommended for this compound extraction?
A2: Polymeric, water-wettable sorbents that exhibit both hydrophilic and lipophilic properties, such as Oasis HLB, are highly recommended and have been shown to provide excellent recovery rates of approximately 98% for this compound.[1] While traditional silica-based C18 sorbents can be used, polymeric sorbents often offer superior performance for a wider range of lignans and are less prone to drying out.
Q3: What is a good starting point for the elution solvent?
A3: A mixture of methanol and water is a common and effective elution solvent for this compound from reversed-phase SPE cartridges. An optimized protocol has reported high recovery using 68% methanol in water.[1] For Matrix Solid-Phase Dispersion (MSPD), an alternative extraction technique, 85% methanol has been used successfully. The optimal concentration may vary depending on the specific sorbent and sample matrix, so some method development is recommended.
Q4: How does sample pH affect the recovery of this compound?
A4: For reversed-phase SPE of neutral, non-ionizable compounds like this compound, it is crucial to maintain a neutral pH during sample loading. This ensures that the compound is in its most nonpolar form, maximizing its retention on the nonpolar sorbent. Adjusting the sample pH to be significantly acidic or basic is generally not necessary and could potentially interfere with retention.
Q5: Can matrix effects from complex samples like traditional Chinese medicine preparations affect this compound recovery?
A5: Yes, matrix effects can significantly impact the recovery and quantification of this compound. Complex matrices can contain endogenous compounds that interfere with the binding of this compound to the SPE sorbent or co-elute, causing ion suppression or enhancement in subsequent analysis (e.g., by LC-MS). Proper SPE cleanup is essential to minimize these effects. The use of methods like Matrix Solid-Phase Dispersion (MSPD) has also been shown to be effective in reducing matrix interferences.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound and provides systematic solutions.
Problem: Low Recovery of this compound
Below is a decision-making workflow to troubleshoot low recovery issues.
Data Presentation
The following tables summarize quantitative data on the recovery of this compound and related lignans under different extraction conditions. Note that the data is compiled from multiple studies and direct comparison should be made with caution.
Table 1: Comparison of SPE Sorbent Performance for Lignan Recovery
| Sorbent Type | Analyte(s) | Sample Matrix | Recovery Rate (%) | Reference(s) |
| Oasis HLB | This compound & B | Traditional Chinese Medicine | ~98% | [1] |
| Silica Gel (MSPD) | 5 Lignans | Schisandra chinensis | 92.25 - 101.17% | [2][3] |
| Diol-based Silica (MSPD) | 10 Lignans | Schisandra chinensis | Comparable to standard methods | |
| C18 | General | Not specified | Often lower than polymeric sorbents for broad analyte ranges | General knowledge |
Table 2: Effect of Elution Solvent on Lignan Recovery (MSPD)
| Dispersing Sorbent | Elution Solvent | Recovery Rate (%) | Reference(s) |
| Silica Gel | Methanol | 92.25 - 101.17% | |
| Diol-based Silica | 85% Methanol | High Efficiency | |
| Neutral Alumina | Absolute Ethanol | High Yield |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction of this compound using Oasis HLB Cartridges
This protocol is adapted from a validated method for the determination of this compound and B in a traditional Chinese medicine preparation.
1. Materials:
-
Oasis HLB SPE Cartridges (e.g., 3 mL, 60 mg)
-
Methanol (HPLC grade)
-
Deionized Water
-
Sample extract containing this compound
2. SPE Workflow:
3. Detailed Steps:
-
Conditioning: Pass 3 mL of 5% methanol (v/v) through the Oasis HLB cartridge.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not let the cartridge dry out.
-
Sample Loading: Load 2.0 mL of the pre-treated sample extract onto the cartridge.
-
Washing:
-
Wash with 5 mL of 5% (v/v) methanol solution.
-
Wash with 5 mL of 2% acetic acid–5% methanol solution (v/v).
-
Wash with 5 mL of 2% ammonia–5% methanol solution (v/v).
-
-
Elution: Elute the retained this compound with 3 mL of methanol.
-
Analysis: The collected eluate is then ready for analysis by methods such as HPLC.
This technical support center provides a foundational guide for improving the recovery of this compound during solid-phase extraction. For specific applications, further optimization of these methods may be necessary.
References
- 1. Determination of this compound and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Magnetic Molecularly Imprinted Polymer Combined with Solid-Phase Extraction for Purification of Schisandra chinensis Lignans [mdpi.com]
dealing with co-eluting interferences in Schisandrin A chromatographic analysis
Welcome to the technical support center for the chromatographic analysis of Schisandrin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on resolving co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in this compound analysis?
A1: The most frequent co-eluting interferences in this compound analysis are other lignans with similar structures and polarities present in Schisandra chinensis extracts. These include, but are not limited to, Schisandrin B, Schisandrin C, Schisantherin A, Schisantherin B, and Gomisin A.[1][2][3] Additionally, in complex matrices such as traditional Chinese medicine preparations or biological samples, endogenous components can also co-elute with this compound.[4][5]
Q2: My this compound peak is showing a shoulder or is not symmetrical. What could be the cause?
A2: A shoulder on your this compound peak or an asymmetrical peak shape is a strong indication of co-elution with another compound. This means that another component in your sample has a very similar retention time under your current chromatographic conditions. It is also possible that there is an issue with the column, such as a dirty frit, but co-elution is a more likely cause when analyzing complex mixtures.
Q3: How can I confirm if I have a co-elution problem?
A3: Several methods can help confirm co-elution:
-
Peak Purity Analysis (with DAD/PDA Detector): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can perform a peak purity analysis. The UV spectra across the peak should be identical. If they are not, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS): If your chromatograph is coupled to a mass spectrometer, you can analyze the mass spectrum across the peak. The presence of multiple parent ions will confirm co-elution.
-
Varying Chromatographic Conditions: Slightly altering the mobile phase composition or temperature can sometimes resolve the co-eluting peaks.
Troubleshooting Guides
Guide 1: Resolving Peak Co-elution
If you have identified a co-elution issue, follow these steps to improve the separation of this compound from interfering compounds.
Step 1: Optimize the Mobile Phase
-
Adjust Solvent Strength: If the interfering peak is eluting very close to this compound, a slight adjustment in the mobile phase composition can improve resolution. For reversed-phase chromatography (e.g., using a C18 column), decreasing the organic solvent (methanol or acetonitrile) percentage will generally increase retention times and may improve separation.
-
Change the Organic Solvent: If adjusting the solvent ratio is ineffective, try switching the organic modifier (e.g., from methanol to acetonitrile or vice versa). The different selectivity of these solvents can alter the elution order and improve separation.
-
Modify the Aqueous Phase: Adding a small amount of acid, such as formic acid (typically 0.1-0.2%), to the aqueous phase can improve peak shape and selectivity for lignans.
Step 2: Modify Chromatographic Parameters
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution. However, this will also increase the analysis time.
-
Adjust Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see if it improves separation.
Step 3: Evaluate the Stationary Phase
-
Column Chemistry: If the above steps do not resolve the issue, consider using a different column with a different stationary phase chemistry. While C18 columns are common, other phases like C8, phenyl, or pentafluorophenyl (PFP) can offer different selectivities.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UPLC) or a longer column will increase efficiency and potentially resolve co-eluting peaks.
Step 4: Enhance Sample Preparation
-
Solid-Phase Extraction (SPE): SPE can be a powerful tool to remove interfering compounds before chromatographic analysis. An Oasis HLB SPE cartridge has been shown to be effective in purifying extracts and eliminating matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to selectively extract this compound and other lignans from the sample matrix, leaving behind many interfering substances.
-
Protein Precipitation: For biological samples, protein precipitation with methanol is a common and effective method to remove proteins that can interfere with the analysis.
dot graph TD subgraph Troubleshooting_Workflow_for_Co-elution A[Start: Co-elution Suspected(Peak Tailing/Shoulder)] --> B{Confirm Co-elution}; B -- PDA/DAD Peak Purity --> C{Spectra Consistent?}; B -- LC-MS Analysis --> D{Multiple m/z ratios?}; C -- No --> E[Co-elution Confirmed]; C -- Yes --> F[Consider Other Issuese.g., Column Degradation]; D -- Yes --> E; D -- No --> F; E --> G{Optimize Mobile Phase}; G -- Adjust Organic:Aqueous Ratio --> H{Resolution Improved?}; G -- Change Organic Solvent --> H; H -- Yes --> I[Analysis Complete]; H -- No --> J{Modify Flow Rate & Temperature}; J --> K{Resolution Improved?}; K -- Yes --> I; K -- No --> L{Change Stationary Phase(e.g., different column chemistry)}; L --> M{Resolution Improved?}; M -- Yes --> I; M -- No --> N{Implement AdvancedSample Preparation (SPE/LLE)}; N --> O{Resolution Improved?}; O -- Yes --> I; O -- No --> P[Consult AdvancedSeparation Techniques]; end
Troubleshooting workflow for co-elution issues.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol is a general method for the analysis of this compound in herbal extracts.
-
Chromatographic System:
-
HPLC with a UV or DAD/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 220 nm.
-
-
Mobile Phase:
-
Solvent A: Water.
-
Solvent B: Methanol.
-
Isocratic Elution: Methanol-water (68:32, v/v).
-
Alternative Gradient Elution: For complex samples, a gradient elution may be necessary. For example, a gradient of acetonitrile and water.
-
-
Sample Preparation (Ultrasonic Extraction):
-
Accurately weigh the powdered sample.
-
Add a known volume of methanol.
-
Sonicate for 20-30 minutes.
-
Centrifuge the extract.
-
Filter the supernatant through a 0.22 or 0.45 µm filter before injection.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} Experimental workflow for HPLC analysis of this compound.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is designed to reduce matrix interference from complex samples.
-
Materials:
-
Oasis HLB SPE cartridges.
-
Methanol.
-
Water.
-
Sample extract (dissolved in a solvent compatible with the SPE cartridge).
-
-
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of water.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and other lignans with a stronger solvent, such as methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
-
Data Presentation
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | RP-HPLC | HPLC-DAD | UPLC-MS/MS |
| Column | C18 Bondclone | C18 (250 x 4.6 mm, 5 µm) | Atlantis T3-C18 (100 x 2.1 mm, 3 µm) |
| Mobile Phase | Methanol:Water (68:32) | Acetonitrile and Water (Gradient) | Methanol and 0.2% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 220 nm | DAD at 250 nm | MS/MS |
| Column Temp. | Not Specified | 30°C | Not Specified |
Table 2: Sample Preparation Techniques and Their Efficacy
| Technique | Principle | Advantages | Disadvantages | Reference |
| Protein Precipitation | Protein removal by denaturation with an organic solvent. | Simple, fast. | May not remove all interferences, potential for analyte loss through co-precipitation. | |
| Solid-Phase Extraction (SPE) | Differential partitioning of analytes and interferences between a solid and liquid phase. | High selectivity, can concentrate the analyte. | Can be more time-consuming and expensive. | |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquids. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and use large volumes of organic solvents. | |
| Ultrasonic Extraction | Use of ultrasonic waves to accelerate solvent extraction from a solid matrix. | Efficient for solid samples. | May co-extract a wide range of compounds, requiring further cleanup. |
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Determination of this compound and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
Technical Support Center: Formulation Strategies to Protect Schisandrin A from Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on formulation strategies to mitigate the degradation of Schisandrin A. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Understanding this compound Degradation
This compound, a primary bioactive lignan from Schisandra chinensis, is susceptible to degradation through various pathways, which can compromise its therapeutic efficacy. The primary degradation routes include:
-
Metabolic Degradation: In vivo, this compound is primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C9) through processes like demethylation and hydroxylation.
-
Chemical Degradation: Like many complex organic molecules, this compound is susceptible to degradation under various environmental conditions, including:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
-
To overcome these stability challenges, various formulation strategies have been developed to protect this compound and enhance its bioavailability.
Formulation Strategies and Comparative Data
Several advanced formulation techniques have shown promise in protecting this compound from degradation and improving its delivery. These include liposomes, nanoparticles, solid dispersions, and cyclodextrin complexes.
Quantitative Data on Formulation Performance
The following table summarizes key quantitative parameters for different this compound and related lignan formulations, providing a basis for comparison.
| Formulation Type | Active Compound | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Key Findings |
| Liposomes | Deoxyschisandrin | 24.14 ± 0.19 | 1.34 ± 0.01 | ~73.08 | Enhanced hepatic targeting.[1] |
| Enteric Nanoparticles | Schisandra Lignans (including Deoxyschisandrin and Schisantherin A) | >90 (Deoxyschisandrin) >85 (Schisantherin A) | Not Reported | ~93 | Physically stable for 120 days at room temperature; enhanced oral bioavailability.[2][3] |
| pH-ROS Dual-Responsive Nanoparticles | Schisandrol A | 62.06 | 19.88 | 234.9 | Good biocompatibility and targeting ability for atherosclerosis treatment.[4] |
| β-Cyclodextrin Nanoparticles | Schisandrin | Not Reported | Not Reported | Not Reported | pH-responsive nanoparticles designed for atherosclerosis therapy.[5] |
Troubleshooting Guide for Formulation Development
This guide addresses common issues encountered during the formulation of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency (EE%) in Liposomes/Nanoparticles | - Inefficient hydration of the lipid film. - Drug leakage during formulation. - Inappropriate lipid composition. - Suboptimal drug-to-lipid ratio. | - Ensure complete removal of organic solvent to form a thin, uniform lipid film. - Optimize hydration time and temperature. - Use a suitable method to remove unencapsulated drug (e.g., centrifugation, dialysis). - Experiment with different lipid compositions (e.g., adding cholesterol to improve membrane rigidity). - Vary the initial drug-to-lipid ratio to find the optimal loading capacity. |
| Poor Physical Stability of the Formulation (e.g., aggregation, precipitation) | - Inappropriate particle size or size distribution. - Unfavorable surface charge (zeta potential). - Degradation of formulation components. - Inadequate storage conditions. | - Optimize formulation parameters (e.g., sonication time, extrusion pressure) to achieve a narrow particle size distribution. - Measure the zeta potential; if it is close to neutral, consider adding charged lipids to increase electrostatic repulsion. - Store the formulation at the recommended temperature (e.g., 4°C) and protect from light. - For long-term stability, consider lyophilization with a suitable cryoprotectant. |
| Rapid Drug Release from the Formulation | - High membrane fluidity (in liposomes). - Rapid dissolution of the polymer matrix (in nanoparticles/solid dispersions). - Weak interaction between the drug and the carrier. | - Incorporate cholesterol or lipids with higher phase transition temperatures to decrease membrane fluidity. - Select a polymer with a slower dissolution rate for nanoparticle or solid dispersion formulations. - For cyclodextrin complexes, choose a cyclodextrin derivative that forms a more stable inclusion complex with this compound. |
| Inconsistent Batch-to-Batch Reproducibility | - Variability in raw materials. - Inconsistent processing parameters. - Inadequate process control. | - Ensure the quality and consistency of all raw materials. - Standardize all processing parameters, including temperatures, mixing speeds, and times. - Implement in-process controls to monitor critical parameters at each step of the formulation process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary in vivo degradation pathway for this compound is metabolic, involving demethylation and hydroxylation primarily by CYP3A4 and CYP2C9 enzymes in the liver. Chemically, it is susceptible to hydrolysis, oxidation, and photodegradation.
Q2: How do liposomes protect this compound from degradation?
A2: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs like this compound within their membrane. This encapsulation provides a physical barrier, protecting the drug from direct exposure to the external environment, including water, oxidative agents, and light.
Q3: What are the advantages of using nanoparticles for this compound delivery?
A3: Nanoparticles can enhance the stability of this compound by entrapping it within a polymeric matrix, thereby shielding it from degradation. They can also improve its solubility and bioavailability. Furthermore, the surface of nanoparticles can be modified to achieve targeted drug delivery. For instance, enteric-coated nanoparticles can protect the drug from the acidic environment of the stomach and allow for release in the intestine.
Q4: How does solid dispersion improve the stability of this compound?
A4: Solid dispersion involves dispersing the drug in a solid matrix, often a hydrophilic polymer. This formulation can exist in an amorphous state, which can enhance the dissolution rate and bioavailability. The polymer matrix can also provide a protective environment that limits drug degradation.
Q5: What is the role of cyclodextrins in stabilizing this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with lipophilic molecules like this compound, where the drug is encapsulated within the hydrophobic cavity. This complexation can increase the aqueous solubility of the drug and protect it from degradation by shielding it from the surrounding environment.
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a general guideline based on common practices for preparing liposomes.
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Dry the film further under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle shaking. The temperature of the buffer should be above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as centrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Calculate the encapsulation efficiency and drug loading by quantifying the amount of this compound in the liposomes and in the total formulation using a validated analytical method like HPLC.
-
Preparation of this compound-Loaded Enteric Nanoparticles (Modified Spontaneous Emulsification Solvent Diffusion Method)
This protocol is based on a method described for Schisandra lignans.
-
Organic Phase Preparation:
-
Dissolve this compound and an enteric polymer (e.g., Eudragit® S100) in a water-miscible organic solvent (e.g., ethanol).
-
-
Aqueous Phase Preparation:
-
Dissolve a stabilizer (e.g., Poloxamer 188) in deionized water.
-
-
Nanoparticle Formation:
-
Inject the organic phase into the aqueous phase under constant magnetic stirring. The organic solvent will diffuse into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles encapsulating this compound.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent by evaporation under reduced pressure.
-
Collect the nanoparticles by centrifugation and wash them with deionized water to remove any remaining stabilizer and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
-
-
Characterization:
-
Analyze the particle size, polydispersity index, and zeta potential.
-
Determine the encapsulation efficiency and drug loading using HPLC.
-
Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Visualizations
References
- 1. Deoxyschizandrin Loaded Liposomes on the Suppression Lipid Accumulation in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandra chinensis-derived bioactive constituents loaded in pH-ROS dual-responsive polysaccharide nanoparticles for atherosclerosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin-loaded β-cyclodextrin nanoparticles for atherosclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Schisandrin A vs. Schisandrin B: A Comparative Analysis of Anti-Inflammatory Efficacy
A detailed examination of two prominent lignans from Schisandra chinensis, Schisandrin A and Schisandrin B, reveals distinct mechanisms and potencies in their anti-inflammatory activities. While both compounds demonstrate significant potential in mitigating inflammatory responses, direct comparative studies indicate that this compound exhibits a more pronounced and immediate inhibitory effect on key inflammatory pathways and mediators.
This guide provides a comprehensive comparison of the anti-inflammatory properties of this compound and Schisandrin B, drawing upon experimental data from in vitro studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform future research and therapeutic development.
Comparative Efficacy in a Nutshell
Experimental evidence, primarily from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, demonstrates that this compound generally shows a stronger direct anti-inflammatory effect compared to Schisandrin B. A key study directly comparing the two found that pre-incubation with this compound resulted in a more significant inhibition of the pro-inflammatory c-Jun N-terminal kinases (JNK)/p38 kinase/nuclear factor-κB (NF-κB) signaling pathway and a greater suppression of various pro-inflammatory cytokines and effectors.[1][2]
However, Schisandrin B is not without its own unique anti-inflammatory mechanisms. Research indicates that Schisandrin B can induce an antioxidant response through the activation of the nuclear factor (erythroid-derived 2)-like factor 2 (Nrf2) pathway, which contributes to its anti-inflammatory action, particularly after a longer exposure time.[1]
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and Schisandrin B on the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Pro-inflammatory Cytokine Release
| Cytokine | Compound | Concentration (µM) | Inhibition (%) | Reference |
| TNF-α | This compound | 50 | 48% | [1] |
| Schisandrin B | 50 | 48% | [1] | |
| IL-1β | This compound | 50 | 66% | |
| Schisandrin B | 50 | 55% | ||
| IL-6 | This compound | 50 | 41% | |
| Schisandrin B | 50 | 27% |
Table 2: Inhibition of Inflammatory Mediators and Enzymes
| Mediator/Enzyme | Compound | Concentration (µM) | Inhibition of Protein Expression (%) | Reference |
| iNOS | This compound | 50 | 57% | |
| Schisandrin B | 50 | 42% | ||
| NO | This compound | 50 | 27% (of NO level) | |
| Schisandrin B | 50 | 34% (of NO level) | ||
| COX-2 | This compound | 50 | 16% | |
| Schisandrin B | 50 | 21% | ||
| PGE2 | This compound | 50 | 49% (of PGE2 level) | |
| Schisandrin B | 50 | 27% (of PGE2 level) |
Mechanistic Differences in Anti-Inflammatory Action
Both this compound and Schisandrin B exert their anti-inflammatory effects through the modulation of critical signaling pathways, primarily the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound appears to act more directly on these pro-inflammatory signaling cascades. Studies have shown its ability to suppress the LPS-induced translocation of NF-κB and the activation of MAPKs and PI3K/Akt pathways. The inhibition of these pathways leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines and enzymes.
Schisandrin B , on the other hand, demonstrates a more complex mechanism. While it also influences the NF-κB pathway, its anti-inflammatory action is also linked to the activation of the Nrf2 antioxidant response element. This suggests that Schisandrin B may mitigate inflammation in part by upregulating the expression of antioxidant enzymes, which in turn can quench the reactive oxygen species that contribute to inflammatory signaling. Some studies also indicate that Schisandrin B can regulate macrophage polarization, further contributing to its anti-inflammatory profile.
In a study on acne-related inflammation, Schisandrin B and C were found to inhibit the release of inflammatory cytokines at a lower concentration (5 μM) than this compound (10 μM). This highlights that the relative potency can vary depending on the inflammatory context and cell type.
Caption: Comparative signaling pathways of this compound and Schisandrin B in inflammation.
Experimental Protocols
The following is a generalized experimental protocol for assessing the anti-inflammatory effects of this compound and B in vitro, based on commonly cited methodologies.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound or Schisandrin B (e.g., 5, 10, 20, 25, 50 µM) for a specified period (e.g., 1-6 hours). Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL or 1 µg/mL) and incubating for a further period (e.g., 24 hours).
2. Measurement of Pro-inflammatory Cytokines:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure: Cell culture supernatants are collected after treatment. The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured using a microplate reader, and cytokine concentrations are calculated from a standard curve.
3. Western Blot Analysis for Protein Expression:
-
Target Proteins: iNOS, COX-2, phosphorylated and total forms of p38, JNK, ERK, and NF-κB p65.
-
Procedure: After treatment, cells are lysed to extract total protein. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical experimental workflow for in vitro anti-inflammatory assays.
Conclusion
Both this compound and Schisandrin B possess significant anti-inflammatory properties, but they operate through partially distinct mechanisms and exhibit different potencies depending on the specific inflammatory context and duration of action. This compound appears to be a more direct and potent inhibitor of the primary pro-inflammatory signaling pathways, NF-κB and MAPK, making it a strong candidate for acute inflammatory conditions. Schisandrin B's ability to engage the Nrf2 antioxidant pathway in addition to modulating NF-κB suggests a dual anti-inflammatory and cytoprotective role that may be beneficial in chronic inflammatory states where oxidative stress is a key component. This comparative guide underscores the importance of understanding the nuanced pharmacological profiles of these related compounds for their targeted therapeutic development.
References
- 1. Differential Action between this compound and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Action between this compound and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Schisandrin A and curcumin on NF-κB signaling
A Comparative Analysis of Schisandrin A and Curcumin on NF-κB Signaling
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of inflammatory responses, immune function, cell proliferation, and apoptosis.[1] It is a family of transcription factors that, when activated, translocate to the nucleus to regulate the expression of numerous genes involved in these processes.[1] Dysregulation of the NF-κB pathway is implicated in a multitude of chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders, making it a critical target for therapeutic intervention.[1]
Natural compounds have garnered significant interest for their potential to modulate this pathway with fewer side effects than traditional synthetic drugs. Among these, this compound, a bioactive lignan from the fruit of Schisandra chinensis, and curcumin, the principal curcuminoid of turmeric (Curcuma longa), are prominent for their anti-inflammatory properties.[1][2] This guide provides a comparative analysis of their mechanisms and efficacy in inhibiting the NF-κB signaling pathway, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the NF-κB Cascade
The canonical NF-κB pathway is typically initiated by stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). In its inactive state, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those for inflammatory cytokines, chemokines, and adhesion molecules.
Both this compound and curcumin exert their anti-inflammatory effects by intervening at critical steps within this cascade, primarily by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
This compound: this compound has been shown to effectively suppress NF-κB activation by inhibiting the phosphorylation and degradation of IκBα. This action maintains the NF-κB/IκBα complex in the cytoplasm, thereby preventing the p65 subunit from moving into the nucleus. Studies indicate that this compound can inhibit the phosphorylation of the upstream IKK complex (IKKα/β), which is responsible for phosphorylating IκBα. By targeting these upstream kinases, this compound effectively blocks the entire downstream signaling cascade that leads to the expression of inflammatory genes.
Curcumin: Curcumin is a well-documented inhibitor of the NF-κB pathway and acts on multiple targets. Its primary mechanism involves the inhibition of the IKK complex. By blocking IKK activity, curcumin prevents the phosphorylation and degradation of IκBα. Consequently, the nuclear translocation of the p65 subunit is inhibited, and the transcription of NF-κB-dependent pro-inflammatory genes is suppressed. Some evidence suggests curcumin may act on a signal upstream of the IKK complex, indicating a broad inhibitory profile.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize quantitative data from various studies, providing a comparative view of the efficacy of this compound and curcumin in modulating the NF-κB pathway.
Table 1: Inhibitory Concentrations and Efficacy
| Compound | Cell Type | Stimulus | Assay | Result (IC50 or Effective Concentration) | Citation(s) |
| This compound | Rat Chondrocytes | IL-1β (10 ng/mL) | Western Blot (p-p65, p-IκBα) | Marked inhibition at 25-50 µM | |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | Western Blot (Nuclear p65) | Marked inhibition at 200 µM | ||
| RAW 264.7 Macrophages | LPS | Western Blot (p-IKKα/β, p-IκBα) | Dose-dependent inhibition (10-40 µM) | ||
| Curcumin | RAW 264.7 Macrophages | LPS | NF-κB Luciferase Assay | IC50: 18.2 ± 3.9 µM | |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | EMSA (NF-κB DNA binding) | IC50: >50 µM | ||
| Human Tenocytes | IL-1β (10 ng/mL) | Western Blot (p-IκBα, Nuclear p65) | Effective inhibition at 5 µM | ||
| Liver Cancer Cell Lines | - | Cell Viability | Reduction in viability at 25 µM |
Table 2: Effects on Key NF-κB Signaling Proteins
| Target Protein | This compound Effect | Curcumin Effect | Citation(s) |
| IKK phosphorylation | Inhibits phosphorylation of IKKα/β. | Suppresses the activation of IKK. | |
| IκBα phosphorylation | Inhibits phosphorylation. | Blocks serine 32 phosphorylation. | |
| IκBα degradation | Prevents degradation, restoring levels in stimulated cells. | Inhibits degradation, blocking the release of NF-κB. | |
| p65 Nuclear Translocation | Markedly inhibits translocation to the nucleus. | Prevents nuclear translocation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate the effects of this compound and curcumin on NF-κB signaling.
References
- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
validating the therapeutic potential of Schisandrin A in a preclinical model of Alzheimer's disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Schisandrin A's Therapeutic Potential against Preclinical Alzheimer's Disease Models.
This guide provides a comprehensive comparison of this compound's efficacy in preclinical Alzheimer's disease (AD) models against other therapeutic alternatives. The data presented is collated from various studies to offer a clear, evidence-based perspective on its potential.
Comparative Efficacy of this compound and Alternatives
The therapeutic potential of this compound has been evaluated in multiple preclinical models of Alzheimer's disease, demonstrating notable improvements in cognitive function and reductions in key pathological markers. This section compares the performance of this compound with established and experimental AD therapies, including Donepezil, Memantine, Curcumin, and Resveratrol.
Cognitive Enhancement Effects
The Morris water maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodent models of AD. The escape latency, or the time it takes for an animal to find a hidden platform, is a key measure of cognitive function.
| Therapeutic Agent | Animal Model | Dosage | Mean Escape Latency (Treated) | Mean Escape Latency (Control/Untreated AD Model) | Percentage Improvement | Citation(s) |
| This compound | APP/PS1 Mice | 2 mg/kg/day (i.p.) | ~30 seconds (Day 5) | ~50 seconds (Day 5) | ~40% | [1][2] |
| This compound | STZ-induced AD Rats | 50 mg/kg/day (p.o.) | Shorter than STZ group | Longer than control | Significant Improvement | [3][4] |
| Donepezil | APP/PS1 Mice | 1 mg/kg/day (p.o.) | ~35 seconds (Day 6) | ~50 seconds (Day 6) | ~30% | [5] |
| Memantine | Aβ-injected Rats | 5 mg/kg (i.p.) | Restored to control levels | Significantly impaired | Significant Improvement | |
| Curcumin | LPS-induced AD Mice | 50 mg/kg/day (i.p.) | ~25 seconds (Day 7) | ~40 seconds (Day 7) | ~37.5% | |
| Resveratrol | Tg6799 (5XFAD) Mice | 60 mg/kg/day (p.o.) | Significantly improved | Significantly impaired | Significant Improvement |
Effects on Alzheimer's Disease Pathology
Beyond cognitive improvement, the therapeutic efficacy of these compounds is also assessed by their ability to mitigate the core pathologies of AD: amyloid-beta (Aβ) plaques and hyperphosphorylated tau.
| Therapeutic Agent | Animal Model | Effect on Aβ Levels | Effect on Tau Phosphorylation | Citation(s) |
| This compound | APP/PS1 Mice | Significantly decreased Aβ deposition | - | |
| This compound | STZ-induced AD Rats | - | Reduced p-tau levels | |
| Donepezil | APP/PS1 Mice | Decreased insoluble Aβ40/42 | - | |
| Memantine | 5XFAD Mice | Reduced amyloid plaque pathology | Ineffective in restraining tauopathy | |
| Curcumin | AD Mouse Model | Reduced Aβ plaque aggregation | - | |
| Resveratrol | SAMP8 Mice | Decreased Aβ burden | Reduced tau hyperphosphorylation |
Signaling Pathways and Experimental Workflow
To understand the mechanisms of action and the experimental designs used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: PI3K/Akt/GSK-3β Signaling Pathway in AD.
Caption: Preclinical Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.
Morris Water Maze (MWM) for APP/PS1 Mice
This protocol is adapted from methodologies used in studies evaluating cognitive function in Alzheimer's disease mouse models.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (5-7 days):
-
Mice are subjected to 4 trials per day with a 15-20 minute inter-trial interval.
-
For each trial, the mouse is gently placed into the water facing the pool wall from one of four starting positions.
-
The mouse is allowed 60-90 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to stay there for 15-30 seconds.
-
The escape latency and path length are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded.
-
Amyloid-beta (Aβ) 1-42 ELISA in Mouse Brain Homogenate
This protocol is a generalized procedure based on standard ELISA techniques for Aβ quantification.
-
Brain Tissue Homogenization:
-
The brain is dissected and the region of interest (e.g., hippocampus or cortex) is isolated.
-
The tissue is homogenized in a lysis buffer containing protease inhibitors. For detection of insoluble Aβ, a guanidine-HCl extraction step is often included.
-
The homogenate is centrifuged, and the supernatant is collected.
-
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the C-terminus of Aβ1-42.
-
The plate is blocked to prevent non-specific binding.
-
Brain homogenate samples and Aβ1-42 standards are added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., HRP), specific for the N-terminus of Aβ, is added.
-
A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
The concentration of Aβ1-42 in the samples is determined by comparison to the standard curve.
-
Western Blot for Phosphorylated Tau (p-Tau) at Ser396 in Rat Hippocampus
This is a representative protocol for assessing tau pathology via Western blotting.
-
Protein Extraction:
-
Hippocampal tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is centrifuged, and the supernatant containing the protein extract is collected.
-
Protein concentration is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.
-
The proteins are separated by electrophoresis based on their molecular weight.
-
The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for p-Tau (Ser396).
-
After washing, the membrane is incubated with a secondary antibody conjugated to HRP that recognizes the primary antibody.
-
The membrane is treated with an enhanced chemiluminescence (ECL) substrate.
-
The resulting light signal is detected using a chemiluminescence imaging system.
-
The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
This guide provides a foundational comparison of this compound's preclinical data. Further research and head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to other AD drug candidates.
References
- 1. Schisandrin ameliorates cognitive impairment and attenuates Aβ deposition in APP/PS1 transgenic mice: involvement of adjusting neurotransmitters and their metabolite changes in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin ameliorates cognitive impairment and attenuates Aβ deposition in APP/PS1 transgenic mice: involvement of adjusting neurotransmitters and their metabolite changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Schisandrin A vs. Doxorubicin in Triple-Negative Breast Cancer: A Head-to-Head Comparison in the MDA-MB-231 Model
For Immediate Release
This guide provides a comparative analysis of the therapeutic potential of Schisandrin A, a natural compound, against the standard-of-care chemotherapeutic agent, Doxorubicin, in a preclinical model of triple-negative breast cancer (TNBC). The data presented is synthesized from multiple in vitro and in vivo studies utilizing the human TNBC cell line MDA-MB-231.
Executive Summary
Triple-negative breast cancer presents a significant clinical challenge due to the lack of targeted therapies. While Doxorubicin remains a cornerstone of treatment, its efficacy is often limited by toxicity and drug resistance. This guide explores the potential of this compound as a therapeutic alternative by comparing its anti-cancer effects with Doxorubicin. The analysis is based on key performance indicators including cell viability, induction of apoptosis, and in vivo tumor growth inhibition in a xenograft model.
In Vitro Performance: Cell Viability and Apoptosis
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the proliferation of MDA-MB-231 cells by 50%.
| Parameter | This compound | Doxorubicin | Source |
| IC50 (MDA-MB-231 cells) | 26.61 µM (24h) | 1 µM (48h) / 6.6 µM (48h) | [1],[2][3] |
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate tumor cells. The following table summarizes the apoptotic effects of this compound and Doxorubicin on MDA-MB-231 cells.
| Parameter | This compound | Doxorubicin | Source |
| Induction of Apoptosis | Yes | Yes | [1],[4] |
| Mechanism of Apoptosis | Upregulation of cleaved caspase-3 | Upregulation of Bax, caspase-8, and caspase-3; Downregulation of Bcl-2 | , |
| Apoptotic Cells (%) | Not explicitly quantified in the provided search results. | Statistically significant increase in Annexin V positive cells after 48h of treatment. |
In Vivo Efficacy: Xenograft Tumor Growth Inhibition
The following data is derived from studies using immunodeficient mice bearing MDA-MB-231 xenografts. It is important to note that the experimental conditions, including drug dosage and administration schedule, varied between the studies.
| Parameter | This compound | Doxorubicin | Source |
| Treatment Regimen | 25 mg/kg, oral, daily for 12 days | 3 mg/kg, i.v., on days 1, 5, and 9 | , |
| Tumor Growth Inhibition | Markedly inhibited tumor growth. | Suppressed tumor growth. | , |
| Tumor Volume Reduction | Visual data suggests significant reduction over 24 days. | Tumor volumes were markedly lower with combination treatment than with either single agent. | , |
Mechanism of Action: Signaling Pathways
Both this compound and Doxorubicin have been shown to modulate critical signaling pathways involved in cancer cell survival and proliferation.
This compound: Wnt/ER Stress Signaling Pathway
This compound has been reported to inhibit triple-negative breast cancer cells by regulating the Wnt and Endoplasmic Reticulum (ER) stress signaling pathways. Overactivation of the Wnt signaling pathway is observed in TNBC cells, and this compound can significantly suppress this activation. Additionally, it can induce ER stress, leading to apoptosis in cancer cells.
Doxorubicin: Involvement in Wnt and ER Stress Pathways
Doxorubicin's interaction with the Wnt and ER stress pathways in breast cancer is complex. Some studies suggest that doxorubicin can activate the Wnt/β-catenin signaling pathway in breast cancer cells. Its relationship with ER stress is also multifaceted, with some evidence indicating it can prevent ER stress-induced apoptosis under certain conditions, while in other contexts, it can induce an ER stress response.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 8.0 × 10³ cells per well and incubated for 24 hours to allow for cell adherence.
-
Drug Treatment: Cells are treated with various concentrations of this compound (0, 10, 20, 40, 80, and 160 µM) or Doxorubicin for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The culture medium is removed, and the formazan product is dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
Apoptosis Assay (Flow Cytometry)
This technique is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Seeding and Treatment: MDA-MB-231 cells are seeded in 6-well plates and treated with the desired concentrations of this compound or Doxorubicin for the specified time.
-
Cell Harvesting: After treatment, both the supernatant (containing floating apoptotic cells) and adherent cells (detached by trypsinization) are collected.
-
Staining: The cells are washed and then stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different stages of apoptosis.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Cell Implantation: MDA-MB-231 cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound, Doxorubicin, or a vehicle control according to the specified regimen.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis.
Conclusion
This comparative guide, based on available preclinical data, suggests that this compound exhibits promising anti-cancer activity against triple-negative breast cancer in the MDA-MB-231 model. While Doxorubicin demonstrates higher potency in vitro (lower IC50), this compound effectively inhibits tumor growth in vivo and modulates key signaling pathways implicated in TNBC progression. Further direct, head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound against standard-of-care chemotherapy. The distinct mechanisms of action of these two compounds may also suggest potential for combination therapies to enhance efficacy and overcome drug resistance.
References
- 1. Bio-informatics and in Vitro Experiments Reveal the Mechanism of this compound Against MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference KRT17 reverses doxorubicin resistance in triple-negative breast cancer cells by Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt3a/GSK3β/β-catenin Signalling Modulates Doxorubicin-associated Memory Deficits in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin prevents endoplasmic reticulum stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Schisandrin A: A Comparative Analysis of Co-Administration with Natural Compounds
Schisandrin A, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, is garnering significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[1] Emerging research now focuses on its synergistic potential when combined with other natural compounds, a strategy aimed at enhancing therapeutic efficacy and overcoming challenges like drug resistance. This guide provides a comparative analysis of the synergistic effects of this compound with other natural compounds, supported by experimental data, detailed protocols, and mechanistic pathway visualizations for researchers, scientists, and drug development professionals.
Synergism with Ginsenosides: Enhancing Nitric Oxide Release
A notable example of synergy is the combination of Schisandrin (a key component of which is this compound) with ginsenosides Rg1 and Rb1, the main bioactive constituents of Panax ginseng. This combination has been studied for its potential in treating cardiovascular diseases.[2] A key indicator of cardiovascular health is the release of Nitric Oxide (NO), a critical signaling molecule in the vascular system.
Quantitative Data: Pharmacodynamic Synergy in NO Release
Experiments using isoproterenol (ISO)-induced myocardial ischemia rat models demonstrate a clear synergistic effect on NO release when Schisandrin is co-administered with ginsenosides Rg1 and Rb1. The data below summarizes the key pharmacodynamic parameters for NO production, measured via its metabolites (NOx⁻).
| Treatment Group (Intravenous Admin.) | Cmax (µmol/L) | Tmax (h) | AUEC (µmol/h/L) |
| Ginsenoside Rg1 (10 mg/kg) | 1.15 ± 0.21 | 0.08 ± 0.00 | 2.11 ± 0.43 |
| Ginsenoside Rb1 (10 mg/kg) | 1.09 ± 0.18 | 0.08 ± 0.00 | 1.95 ± 0.38 |
| Schisandrin (10 mg/kg) | No significant effect | - | - |
| Mixture (Rg1+Rb1+Schisandrin, 10 mg/kg total) | 2.87 ± 0.53 | 0.08 ± 0.00 | 5.24 ± 0.97 |
| Data sourced from a study on drug-drug interactions between ginsenosides and Schisandrin.[2] Cmax: Maximum Concentration; Tmax: Time to reach Cmax; AUEC: Area Under the Effect-Time Curve. |
The results clearly indicate that the mixture of the three compounds produces a significantly higher maximum concentration (Cmax) and a greater overall effect (AUEC) in inducing NO release compared to the individual compounds.[2] Notably, Schisandrin alone had no significant effect on NO release in this model, highlighting its role as a synergistic agent that enhances the activity of the ginsenosides.[2]
Experimental Protocol: Measurement of Nitric Oxide Release
The following methodology was employed to assess the pharmacodynamic interaction and synergistic effects on NO release in rats.
-
Animal Model: Isoproterenol (ISO)-induced myocardial ischemia rat models were used.
-
Drug Administration: Animals were divided into groups and received intravenous administration of Ginsenoside Rg1 (10 mg/kg), Ginsenoside Rb1 (10 mg/kg), Schisandrin (10 mg/kg), or a mixture of the three (total dose of 10 mg/kg).
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
NO Measurement:
-
Nitric Oxide (NO) levels were quantified by measuring its stable oxidation products, nitrite and nitrate (NOx⁻), in the serum.
-
The serum samples were analyzed using high-performance liquid chromatography coupled with fluorescence detection (HPLC-FL).
-
-
Data Analysis: The main pharmacodynamic parameters, including Cmax, Tmax, and the Area Under the Effect-Time Curve (AUEC), were calculated using a non-compartment model to evaluate the extent of NO release.
Signaling and Interaction
While the precise molecular mechanism for this synergy requires further elucidation, the data suggests a pharmacodynamic interaction where Schisandrin enhances the ginsenosides' ability to stimulate NO production. This could involve interactions with endothelial nitric oxide synthase (eNOS) pathways or alterations in the pharmacokinetic profiles of the ginsenosides, leading to higher systemic exposure.
References
- 1. A review: Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic and pharmacodynamic study of drug-drug interaction between ginsenoside Rg1, ginsenoside Rb1 and schizandrin after intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of synthetic Schisandrin A derivatives to the natural compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of synthetic Schisandrin A derivatives against the natural compound. This compound, a bioactive lignan found in the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities. Recent research has focused on the synthesis of this compound derivatives to enhance its therapeutic potential, leading to promising results in anti-cancer, anti-inflammatory, and neuroprotective applications. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer a comprehensive overview for researchers in drug discovery and development.
I. Comparative Efficacy: Quantitative Data
The following tables summarize the in vitro efficacy of various synthetic this compound derivatives compared to the natural compound and standard drugs. The data highlights derivatives with enhanced potency in specific therapeutic areas.
Table 1: Anti-Cancer Activity of this compound and Its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Natural this compound | DU-145 (Prostate Cancer) | >10 | [1] |
| A549 (Lung Cancer) | >10 | [1] | |
| HeLa (Cervical Cancer) | >10 | [1] | |
| MCF-7 (Breast Cancer) | >10 | [1] | |
| Derivative 4a (oxime ester) | DU-145 (Prostate Cancer) | 3.42 | [2] |
| Derivative 4b (oxime ester) | RKO P3 (Colon Cancer) | 3.35 | |
| Derivative 5 | DU-145 (Prostate Cancer) | 1.38 | |
| Doxorubicin (Standard) | DU-145 (Prostate Cancer) | 1.25 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-Inflammatory Activity of this compound and Its Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Natural this compound | NO Production in LPS-stimulated RAW 264.7 cells | ~50 | |
| Derivative (Cycloheptadiene) | LTB4 Production | 4.2 ± 0.3 | |
| Derivative (Cycloheptadiene) | LTB4 Production | 4.5 ± 0.2 | |
| Derivative (Cycloheptadiene) | COX-2 Inhibition | 32.1 ± 2.5 |
NO: Nitric Oxide, a key inflammatory mediator. LTB4: Leukotriene B4, a potent inflammatory mediator. COX-2: Cyclooxygenase-2, an enzyme responsible for inflammation and pain.
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Anti-Cancer Activity: MTT Assay
The anti-proliferative activity of this compound and its derivatives against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., DU-145, A549, HeLa, MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, they were treated with various concentrations of this compound, its synthetic derivatives, or a standard chemotherapeutic agent (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium was removed, and the formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
The anti-inflammatory potential of this compound and its derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation was induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent system. This involves mixing the cell supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Absorbance Measurement: The absorbance of the colored product was measured at 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite was calculated from a sodium nitrite standard curve. The percentage of inhibition of NO production was determined by comparing the results of treated cells with those of LPS-stimulated cells without treatment.
Tubulin Polymerization Inhibition Assay
The mechanism of anti-cancer activity for some this compound derivatives was investigated through a tubulin polymerization assay.
-
Assay Principle: This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin protein.
-
Procedure: Purified tubulin is incubated with GTP at 37°C to induce polymerization. The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
Treatment: The assay is performed in the presence and absence of the test compounds (this compound derivatives). Known tubulin inhibitors (e.g., colchicine) or stabilizers (e.g., paclitaxel) are used as controls.
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance readings. A decrease in polymerization indicates an inhibitory effect of the compound.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and its derivatives, as well as the workflows of the experimental procedures described above.
Caption: NF-κB signaling pathway in inflammation and its inhibition by this compound derivatives.
Caption: Workflow of the MTT assay for determining cell viability.
Caption: Workflow of the tubulin polymerization inhibition assay.
IV. Conclusion
The synthesis of this compound derivatives has yielded compounds with significantly enhanced biological activities compared to the natural product. Several derivatives exhibit potent anti-cancer effects, with IC50 values in the low micromolar range, comparable to standard chemotherapeutic drugs. The mechanism for some of these derivatives involves the inhibition of tubulin polymerization, a validated target in cancer therapy. Furthermore, synthetic analogs have demonstrated superior anti-inflammatory properties by effectively suppressing key inflammatory mediators and signaling pathways such as NF-κB.
While research into the neuroprotective effects of synthetic this compound derivatives is still emerging, the promising results in anti-cancer and anti-inflammatory applications warrant further investigation into their potential for treating neurodegenerative diseases. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon these findings in the pursuit of novel therapeutics.
References
Assessing the Off-Target Effects of Schisandrin A in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A, a bioactive lignan isolated from Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanism of action is primarily attributed to the modulation of multiple signaling pathways, such as NF-κB, Nrf2, and MAPK. While this multi-target profile contributes to its therapeutic potential, it also raises questions about potential off-target effects. This guide provides a comparative assessment of this compound's off-target profile against alternative compounds with similar therapeutic actions, supported by experimental data and detailed methodologies for evaluating off-target interactions in primary cell cultures.
Comparative Analysis of On-Target and Off-Target Effects
Direct, comprehensive off-target screening data for this compound from broad panels like kinome or receptor binding assays are not extensively available in public literature. However, based on its known interactions and comparison with mechanistically similar or therapeutically alternative compounds, we can infer a potential off-target profile. This section compares this compound with other Nrf2 activators (Bardoxolone Methyl, Sulforaphane) and a potent anti-inflammatory agent (Dexamethasone).
| Compound | Primary Therapeutic Target(s) | Known or Potential Off-Target Effects |
| This compound | Nrf2, NF-κB, MAPK, PI3K/AKT, NLRP3 Inflammasome | Multi-target activity is considered part of its therapeutic effect. Specific adverse off-target binding has not been extensively documented. Potential for broad kinase and receptor interactions due to its complex structure. |
| Bardoxolone Methyl | Nrf2 activator | Associated with fluid overload, cardiac stress, and an increased risk of heart failure in certain patient populations. Can cause muscle spasms and elevations in liver transaminases (ALT/AST).[1] |
| Sulforaphane | Nrf2 activator | Can cause derepression of long terminal repeats (LTRs) through histone acetylation, which may have implications for genome stability.[2][3][4] |
| Dexamethasone | Glucocorticoid Receptor | Wide-ranging off-target effects due to binding to multiple other receptors, including mineralocorticoid and androgen receptors. Known to cause immunosuppression, metabolic changes, and neuropsychiatric effects.[5] |
Experimental Protocols for Off-Target Effect Assessment
To rigorously assess the off-target profile of this compound and other compounds in primary cell cultures, a combination of the following experimental approaches is recommended.
Kinase Inhibitor Profiling
Objective: To determine the selectivity of a compound by screening it against a large panel of kinases.
Methodology: In Vitro Radiometric Kinase Assay
-
Compound Preparation: Prepare the test compound (e.g., this compound) at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Reaction Setup: In a 96-well plate, combine the test compound, a specific kinase from the panel, a suitable substrate (e.g., a generic peptide or protein), and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled, phosphorylated substrate bound to the membrane.
-
Detection: Quantify the amount of radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of each kinase by the test compound compared to a vehicle control. Significant inhibition of kinases other than the intended target indicates off-target activity.
Receptor Binding Assay
Objective: To identify unintended binding of a compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from primary cells or cell lines overexpressing the target receptors.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the specific receptor being tested, and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to the receptor.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add a scintillation cocktail to each well and count the radioactivity to determine the amount of radioligand bound to the receptors.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound. Calculate the IC50 and Ki values to determine the binding affinity of the test compound for each receptor.
Gene Expression Profiling
Objective: To identify unintended changes in gene expression in primary cell cultures following treatment with the test compound.
Methodology: Quantitative Real-Time PCR (qPCR)
-
Cell Treatment: Treat primary cell cultures with the test compound (e.g., this compound) at various concentrations and time points. Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, the synthesized cDNA as a template, and primers specific for a panel of genes known to be associated with common off-target effects (e.g., stress response genes, apoptosis markers, and genes regulated by unintended pathways). Include housekeeping genes for normalization.
-
Data Acquisition: Run the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative fold change in gene expression for each target gene in the treated samples compared to the control samples using the delta-delta Ct method. Significant and unexpected changes in gene expression can indicate off-target effects.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Off-Target Assessment
Caption: Workflow for assessing off-target effects in primary cells.
Conclusion
This compound demonstrates a complex pharmacological profile by modulating multiple signaling pathways, which contributes to its therapeutic efficacy. While comprehensive off-target screening data remains limited, a comparative analysis with alternative compounds highlights the importance of a thorough assessment of off-target effects. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the selectivity of this compound and other novel compounds in primary cell cultures, thereby facilitating a more complete understanding of their safety and therapeutic potential.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of sulforaphane include the derepression of long terminal repeats through histone acetylation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ABCB1 Expression as a Predictive Biomarker for Schisandrin A Therapeutic Response in Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of a hypothetical biomarker, ATP-binding cassette sub-family B member 1 (ABCB1) expression, for predicting the therapeutic response of Schisandrin A in non-small cell lung cancer (NSCLC). The performance of this compound and its proposed biomarker are compared against the established therapeutic agent Gefitinib and its validated biomarker, epidermal growth factor receptor (EGFR) mutation status.
Introduction to this compound and the Need for a Predictive Biomarker
This compound is a bioactive lignan isolated from the fruit of Schisandra chinensis. It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] In the context of oncology, this compound has been shown to inhibit the proliferation of NSCLC cells by inducing cell cycle arrest, apoptosis, and autophagy.[3] However, as with many therapeutic agents, patient response can be variable. The identification and validation of a predictive biomarker is a critical step towards personalized medicine, enabling the selection of patients who are most likely to benefit from this compound treatment.[4]
A predictive biomarker provides information on the likely benefit from a particular treatment.[4] For a biomarker to be clinically useful, it must be rigorously validated to ensure that it accurately and reliably predicts treatment outcomes. This guide outlines a hypothetical validation process for ABCB1 expression as a predictive biomarker for this compound response in NSCLC.
Proposed Biomarker: ABCB1 (P-glycoprotein) Expression
We hypothesize that the expression level of ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a key determinant of resistance to this compound. ABCB1 is an ATP-dependent efflux pump that can actively transport a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. Overexpression of ABCB1 is a well-established mechanism of multidrug resistance (MDR) in cancer cells. Some studies suggest that this compound can reverse P-gp-mediated doxorubicin resistance in breast cancer cells. This guide explores the inverse relationship: that pre-existing high levels of ABCB1 could confer resistance to this compound itself.
-
Hypothesis: Low baseline expression of ABCB1 in NSCLC tumors predicts a favorable therapeutic response to this compound, while high baseline expression predicts resistance.
Experimental Validation of ABCB1 as a Predictive Biomarker
A series of in vitro experiments would be necessary to validate this hypothesis.
Data Presentation: In Vitro Sensitivity of NSCLC Cell Lines to this compound
The following table summarizes hypothetical data from experiments on a panel of NSCLC cell lines with varying baseline expression levels of ABCB1.
| Cell Line | ABCB1 mRNA Expression (Relative to GAPDH) | ABCB1 Protein Expression (Relative to β-actin) | This compound IC50 (µM) | Predicted Response |
| A549 | 0.8 | 1.2 | 15.2 | Sensitive |
| H1975 | 1.1 | 1.5 | 18.9 | Sensitive |
| H460 | 9.7 | 11.3 | 85.4 | Resistant |
| H1299 | 12.3 | 14.8 | 92.1 | Resistant |
Experimental Workflow for Biomarker Validation
Caption: Experimental workflow for the in vitro validation of ABCB1 expression as a predictive biomarker for this compound response.
Signaling Pathway: ABCB1-Mediated Drug Efflux
Caption: Proposed mechanism of ABCB1-mediated resistance to this compound.
Comparison with an Alternative: Gefitinib and EGFR Mutation Status
To put the validation of ABCB1 for this compound into context, we compare it with the well-established biomarker-drug pair of EGFR mutation status and Gefitinib in NSCLC.
| Feature | This compound (Hypothetical) | Gefitinib (Established) |
| Drug Class | Natural Product (Lignan) | Tyrosine Kinase Inhibitor (TKI) |
| Mechanism of Action | Induces apoptosis, cell cycle arrest, and autophagy. | Inhibits EGFR tyrosine kinase, blocking downstream signaling pathways. |
| Indication | NSCLC (Proposed) | NSCLC with activating EGFR mutations. |
| Biomarker | ABCB1 Expression Level | Activating Mutations in the EGFR Gene (e.g., exon 19 deletions, L858R). |
| Biomarker Function | Predicts Resistance (High Expression) | Predicts Sensitivity |
| Clinical Validation Status | Preclinical (Hypothetical) | Clinically Validated and FDA-Approved. |
The journey of Gefitinib's clinical development highlights the importance of biomarker identification. Initial trials in unselected NSCLC populations showed modest efficacy. However, subsequent analyses and dedicated studies like the IRESSA Pan-Asia Study (IPASS) demonstrated that patients with activating EGFR mutations derive significant benefit from Gefitinib compared to standard chemotherapy. This transformed the treatment paradigm for this subset of NSCLC patients.
Experimental Protocols
1. Quantitative Real-Time PCR (qPCR) for ABCB1 mRNA Expression
-
Objective: To quantify the relative mRNA expression of the ABCB1 gene in NSCLC cell lines.
-
Protocol:
-
Total RNA is extracted from cell pellets using a suitable RNA isolation kit.
-
RNA concentration and purity are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH).
-
The relative expression of ABCB1 is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
-
2. Western Blot for ABCB1 Protein Expression
-
Objective: To determine the relative protein levels of ABCB1 in NSCLC cell lines.
-
Protocol:
-
Cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody against ABCB1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is stripped and re-probed with an antibody against a loading control (e.g., β-actin).
-
3. MTT Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for 48-72 hours.
-
After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Conclusion
The validation of a predictive biomarker is a multifaceted process that is essential for the successful development and clinical implementation of targeted therapies. This guide outlines a hypothetical framework for validating ABCB1 expression as a predictive biomarker for this compound in NSCLC. By drawing parallels with the established example of Gefitinib and EGFR mutations, we highlight the potential for biomarker-driven strategies to enhance therapeutic efficacy. The proposed experimental protocols provide a starting point for the preclinical validation of this hypothesis. Further in vivo studies and retrospective analyses of clinical samples would be required to establish the clinical utility of ABCB1 expression as a predictive biomarker for this compound therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schizandrin A can inhibit non-small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Long-Term Safety of Schisandrin A in Rodents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has positioned Schisandrin A, a primary lignan from Schisandra chinensis, as a compound of significant interest. Renowned for its potential hepatoprotective, neuroprotective, and anti-inflammatory properties, a thorough understanding of its long-term safety and toxicity profile is paramount for its progression in drug development. This guide provides a comparative assessment of the available safety data for this compound in rodents, juxtaposed with two well-researched natural compounds with overlapping therapeutic applications: Silymarin and Curcumin.
Quantitative Toxicity Data Summary
The following tables summarize the available quantitative data from toxicity studies in rodents for this compound, Schisandra chinensis extract, Silymarin, and Curcumin. A notable gap exists in the literature regarding dedicated long-term (chronic) toxicity studies specifically for isolated this compound.
Table 1: Acute Toxicity Data in Rodents
| Compound/Extract | Species | Route of Administration | LD50 | Source |
| This compound | Mouse | Oral | 1.0 g/kg | [1] |
| Ethanol Extract of S. chinensis | Mouse | Oral | 14.67–19.96 g/kg | [1] |
| Silymarin | Rat | Oral | > 10 g/kg | |
| Curcumin | Mouse | Oral | 8.9 g/kg | [2] |
| Curcumin | Hamster | Oral | 16.8 g/kg | [2] |
Table 2: Chronic Toxicity Data in Rodents (No-Observed-Adverse-Effect Level - NOAEL)
| Compound/Extract | Species | Duration | NOAEL | Key Findings at Higher Doses | Source |
| This compound | - | - | Data not available | - | |
| S. chinensis Extract | Rat | 28 days | 150 mg/day | Increased physical performance with no serious adverse effects reported. | [3] |
| Silymarin | Rat | 90 days | 1000 mg/kg/day | No treatment-related adverse effects observed. | |
| Curcumin | Rat | 6 months | 300 mg/kg/day | At 250 mg/kg/day, increased liver weight and mild, reversible fatty degeneration of the liver were observed in males. | |
| Curcumin-loaded nanocomplexes | Mouse | 6 months | 0.27 g/kg/day | High doses led to inflammation in the liver and lung, which was reversible. | |
| Curcumin-loaded nanocomplexes | Hamster | 6 months | 0.54 g/kg/day | High doses led to inflammation in the liver and lung, which was reversible. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative experimental protocols for acute and chronic toxicity studies in rodents, based on established guidelines and findings from the literature.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley) or mice (e.g., ICR).
-
Housing: Animals are housed in standard laboratory conditions (22 ± 3 °C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least 5 days prior to the study.
-
Dosing:
-
A starting dose (e.g., 300 mg/kg) of the test substance is administered orally to a group of three animals.
-
The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Subsequent dosing steps (e.g., 2000 mg/kg) are determined by the observed outcomes (mortality or morbidity) in the previous step.
-
-
Observations:
-
Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Body weight is recorded weekly.
-
-
Necropsy: All animals are subjected to gross necropsy at the end of the 14-day observation period.
-
Data Analysis: The LD50 is estimated based on the mortality data.
Chronic Oral Toxicity Study (90-Day Repeated Dose Study - Following OECD Guideline 408)
-
Animal Model: Healthy young adult male and female rats (e.g., Wistar or Sprague-Dawley).
-
Group Size: Typically 10 animals per sex per group.
-
Dosing: The test substance is administered orally via gavage daily for 90 consecutive days. At least three dose levels (low, mid, high) and a vehicle control group are used. A satellite group for the high dose and control groups may be included for a 4-week recovery period.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examined prior to the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, platelet count, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart) are weighed.
-
Histopathology: A comprehensive set of tissues from all control and high-dose animals, and any gross lesions from other groups, are examined microscopically.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the potential mechanisms of action, the following diagrams are provided.
Caption: A typical experimental workflow for a 90-day chronic rodent toxicity study.
Several studies suggest that the protective effects of compounds like this compound, Silymarin, and Curcumin are mediated through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Caption: The Nrf2 signaling pathway, a potential mechanism for the cytoprotective effects of the compared compounds.
Conclusion
While this compound shows promise as a therapeutic agent, the current body of evidence on its long-term safety in rodents is limited, with a notable absence of chronic toxicity studies. Acute toxicity data suggests a relatively low order of toxicity. In contrast, Silymarin and Curcumin have been more extensively studied, with established NOAELs from chronic rodent studies. The available data suggests that at therapeutic doses, these compounds are generally well-tolerated, with reversible adverse effects observed only at higher dose levels.
For drug development professionals, the lack of long-term safety data for this compound represents a critical data gap that must be addressed through comprehensive chronic toxicity studies adhering to international guidelines. Such studies are essential to establish a safe dose range for human clinical trials and to fully characterize the toxicological profile of this promising natural compound. Researchers should consider the well-documented safety profiles of Silymarin and Curcumin as benchmarks in the continued investigation of this compound and other bioactive lignans from Schisandra chinensis.
References
- 1. Effects of Deacidification on Composition of Schisandra chinensis Ethanolic Extract and Studies on Acute Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Studies of the Effect of Schisandrachinensis Extract on the State of Adaptive Capabilities of Rats under Chronic and General Exposure to Cold - PMC [pmc.ncbi.nlm.nih.gov]
Validating Schisandrin A's Mechanism of Action: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Schisandrin A, a key lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. This guide provides a comparative overview of the experimental data and methodologies used to validate the molecular targets of this compound, with a focus on the use of knockout (KO) cell lines as a gold-standard validation tool.
While a single comprehensive study validating this compound's mechanism of action using a panel of specific knockout cell lines is not yet available in the public domain, this guide synthesizes existing data from related experimental approaches, such as the use of inhibitors, siRNA-mediated knockdown, and cell lines overexpressing specific targets. This information allows us to project the expected outcomes in a knockout model and provides a framework for designing such validation studies.
The primary proposed mechanisms of action for this compound that are amenable to validation with knockout cell lines are its interaction with the Nrf2 signaling pathway and its inhibition of P-glycoprotein (P-gp) .
Targeting the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of its target genes.
This compound is hypothesized to exert its antioxidant and anti-inflammatory effects by activating the Nrf2 pathway.[1][2][3] Validation of this mechanism using Nrf2 knockout cell lines would provide definitive evidence of its on-target activity.
Comparative Data (Projected)
The following table summarizes the expected experimental outcomes when comparing the effects of this compound on wild-type (WT) versus Nrf2 knockout (KO) cells. This data is projected based on studies using Nrf2 inhibitors and siRNA.[2]
| Parameter | Cell Line | Treatment | Expected Outcome | Rationale |
| Nrf2 Nuclear Translocation | Wild-Type | This compound | Increased | This compound promotes Nrf2 release from Keap1. |
| Nrf2 KO | This compound | No Nrf2 detected | The Nrf2 gene is absent. | |
| HO-1 Expression (Nrf2 target gene) | Wild-Type | This compound | Upregulated | Nrf2 in the nucleus activates HO-1 transcription. |
| Nrf2 KO | This compound | No significant change | The primary activator (Nrf2) is absent. | |
| Cell Viability under Oxidative Stress (e.g., H₂O₂) | Wild-Type | H₂O₂ | Decreased | Oxidative stress induces cell death. |
| Wild-Type | This compound + H₂O₂ | Increased (compared to H₂O₂ alone) | This compound-induced Nrf2 activation protects against oxidative stress. | |
| Nrf2 KO | This compound + H₂O₂ | No significant protection | The protective effect of this compound is Nrf2-dependent. | |
| Pro-inflammatory Cytokine Levels (e.g., IL-6, TNF-α) | Wild-Type | LPS | Increased | LPS induces an inflammatory response. |
| Wild-Type | This compound + LPS | Decreased | Nrf2 activation has anti-inflammatory effects. | |
| Nrf2 KO | This compound + LPS | No significant decrease | The anti-inflammatory effect is mediated by Nrf2. |
Experimental Protocols
Cell Culture and Treatment: Wild-type and Nrf2 KO A549 cells (or other suitable cell lines) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 2-4 hours) before being challenged with an inflammatory stimulus (e.g., LPS) or an oxidative stressor (e.g., H₂O₂).
Western Blot for Nrf2 and HO-1: Cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an ECL detection system.
Immunofluorescence for Nrf2 Nuclear Translocation: Cells are grown on coverslips, treated as described above, and then fixed with 4% paraformaldehyde. After permeabilization with Triton X-100, cells are blocked and incubated with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. Images are captured using a fluorescence microscope.
Cell Viability Assay (MTT): Cell viability is assessed using the MTT assay. After treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
ELISA for Pro-inflammatory Cytokines: The levels of IL-6 and TNF-α in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathway and Workflow
Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.
Figure 2: Experimental workflow for validating this compound's Nrf2-dependent effects.
Inhibition of P-glycoprotein (P-gp)
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that transports a wide range of substrates out of cells. In cancer cells, overexpression of P-gp is a major cause of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic drugs.
This compound has been shown to reverse P-gp-mediated MDR in cancer cells, suggesting it acts as a P-gp inhibitor.[4] Validating this mechanism with P-gp knockout cells would confirm that the observed effects are directly due to the absence of P-gp function.
Comparative Data
The following table presents data on the P-gp inhibitory activity of this compound and a related compound, Schisandrin B, in P-gp overexpressing cell lines. A P-gp knockout cell line would serve as a negative control, showing high sensitivity to chemotherapeutic agents regardless of this compound treatment.
| Cell Line | Drug | IC₅₀ (µM) | Reversal Fold |
| KB (Parental) | Vincristine | 0.002 | - |
| KBv200 (P-gp Overexpressing) | Vincristine | 0.618 | - |
| KBv200 | Vincristine + this compound (25 µM) | 0.002 | 309 |
| MCF-7 (Parental) | Doxorubicin | 0.04 | - |
| MCF-7/ADR (P-gp Overexpressing) | Doxorubicin | 2.68 | - |
| MCF-7/ADR | Doxorubicin + Schisandrin B (10 µM) | 0.12 | 22.3 |
Data adapted from studies on P-gp overexpressing cell lines.
Experimental Protocols
Cell Culture: Parental drug-sensitive cell lines (e.g., KB or MCF-7) and their P-gp overexpressing counterparts (e.g., KBv200 or MCF-7/ADR) are used. A P-gp knockout line would be the ideal negative control. Cells are cultured in appropriate media with supplements.
Cytotoxicity Assay (MTT): Cells are seeded in 96-well plates and treated with a range of concentrations of a chemotherapeutic agent (e.g., vincristine or doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound. Cell viability is determined after 48-72 hours using the MTT assay. The IC₅₀ values are calculated, and the reversal fold is determined by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of this compound.
Rhodamine 123 Accumulation Assay: Rhodamine 123 is a fluorescent substrate of P-gp. Cells are incubated with Rhodamine 123 in the presence or absence of this compound or a known P-gp inhibitor (e.g., verapamil). After incubation, cells are washed, and the intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader. Increased intracellular fluorescence indicates P-gp inhibition.
Logical Relationship
Figure 3: Logical relationship of this compound's effect on P-gp expressing vs. knockout cells.
Conclusion
The use of knockout cell lines provides the most definitive in vitro evidence for the mechanism of action of a compound. Based on the available data from related studies, it is strongly indicated that this compound's therapeutic effects are, at least in part, mediated through the activation of the Nrf2 signaling pathway and the inhibition of P-glycoprotein. The experimental frameworks and projected data presented in this guide offer a robust starting point for researchers seeking to formally validate these mechanisms using Nrf2 and P-gp knockout cell lines. Such studies will be instrumental in advancing the clinical development of this compound.
References
- 1. This compound regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects against lipopolysaccharide-induced mastitis through activating Nrf2 signaling pathway and inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Schisandrin A: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of Schisandrin A, a bioactive lignan isolated from the fruit of Schisandra chinensis. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), a conservative approach to waste management is always recommended in a laboratory setting.[1][2]
Quantitative Safety Data Summary
The following table summarizes the available quantitative safety and hazard information for this compound. It is important to note that while the compound itself may not be classified as hazardous, it is crucial to handle it with care and in accordance with standard laboratory safety protocols.
| Parameter | Value | Source |
| Acute Toxicity | ||
| Intraperitoneal LDLO (mouse) | 1,000 mg/kg | Cayman Chemical SDS[1] |
| Hazard Ratings | ||
| NFPA Health Rating | 0 | Cayman Chemical SDS[1] |
| NFPA Fire Rating | 0 | Cayman Chemical SDS[1] |
| NFPA Reactivity Rating | 0 | Cayman Chemical SDS |
| HMIS Health Rating | 0 | Cayman Chemical SDS |
| HMIS Fire Rating | 0 | Cayman Chemical SDS |
| HMIS Reactivity Rating | 0 | Cayman Chemical SDS |
| Physical Properties | ||
| Form | Powder | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Water Hazard Class | 1 (Slightly hazardous for water) | Cayman Chemical SDS |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory environment. This procedure is based on general best practices for chemical waste management and should be adapted to comply with the specific regulations of your institution and local authorities.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.
2. Waste Segregation:
-
Do not dispose of this compound in the regular trash or down the drain.
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).
-
The container should be made of a material compatible with the chemical and should have a secure lid.
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep up the solid material or absorb it with an inert material.
-
Place the spilled material and any contaminated cleaning materials into the designated waste container.
-
Wash the spill area with soap and water.
4. Container Labeling:
-
Label the waste container clearly with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.
5. Waste Collection and Disposal:
-
Store the sealed waste container in a designated, secure area until it is collected by your institution's EHS personnel or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal. While this compound may not be formally classified as hazardous, it is best to handle it as such to ensure environmental protection and regulatory compliance.
Chemical Waste Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals like this compound.
Caption: A flowchart outlining the decision-making process for the safe and compliant disposal of chemical waste in a laboratory setting.
By adhering to these procedures and a cautious mindset, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
